(R)-3-Amino-4-phenylbutyric acid hydrochloride
Description
Properties
IUPAC Name |
(3R)-3-amino-4-phenylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c11-9(7-10(12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTMGKGSJOPWJW-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647570 | |
| Record name | (3R)-3-Amino-4-phenylbutanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145149-50-4 | |
| Record name | (3R)-3-Amino-4-phenylbutanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-beta-Homophenylalanine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(R)-3-Amino-4-phenylbutyric acid hydrochloride mechanism of action
An In-Depth Technical Guide to the Core Mechanism of Action of (R)-3-Amino-4-phenylbutyric acid hydrochloride
Introduction
(R)-3-Amino-4-phenylbutyric acid hydrochloride, the hydrochloride salt of the R-enantiomer of phenibut, is a neuropsychotropic agent with a multifaceted pharmacological profile.[1][2][3] Structurally, it is a derivative of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA), with the addition of a phenyl ring at the β-position.[4][5] This modification is critical, as it allows the molecule to cross the blood-brain barrier far more effectively than GABA itself.[5][6] Clinically, racemic phenibut is utilized in several countries for its anxiolytic (anxiety-reducing), nootropic (cognition-enhancing), and sedative properties, finding application in the treatment of anxiety, insomnia, post-traumatic stress disorder, and other neurological conditions.[7][8][9]
The pharmacological activity of racemic phenibut is primarily attributed to the (R)-enantiomer.[1][10] This guide provides a detailed examination of the core mechanisms of action of (R)-3-Amino-4-phenylbutyric acid hydrochloride, focusing on its interactions with its two primary molecular targets: the GABA-B receptor and the α2δ subunit of voltage-dependent calcium channels (VDCCs). Understanding these interactions is fundamental for researchers, scientists, and drug development professionals working to characterize its therapeutic potential and develop novel compounds with similar pharmacological profiles.
Primary Mechanism of Action: GABA-B Receptor Agonism
The principal mechanism through which (R)-phenibut exerts its inhibitory effects on the central nervous system is by acting as a full agonist at the GABA-B receptor.[4][5] The pharmacological activity of racemic phenibut is almost exclusively derived from the R-enantiomer, which has an affinity for the GABA-B receptor more than 100 times greater than that of the S-enantiomer.[1][4]
GABA-B Receptor Structure and Signaling
GABA-B receptors are metabotropic G-protein-coupled receptors (GPCRs) that mediate the slow and prolonged inhibitory effects of GABA.[11] They are obligate heterodimers, composed of GABA-B1 and GABA-B2 subunits.[12] The GABA-B1 subunit contains the binding site for agonists like GABA and (R)-phenibut, while the GABA-B2 subunit is responsible for coupling to intracellular G-proteins, specifically of the Gi/o type.
Upon agonist binding to the GABA-B1 subunit, a conformational change is induced in the receptor complex, leading to the activation of the associated Gi/o protein. This activation initiates a downstream signaling cascade with two primary effector pathways:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[13][14] This reduction in cAMP levels modulates the activity of various downstream proteins, including protein kinase A (PKA).
-
Modulation of Ion Channels: The Gβγ subunit complex, which dissociates from the Gα subunit upon activation, directly interacts with and modulates the activity of ion channels.[12]
-
Activation of GIRK Channels: Gβγ binding activates G-protein-gated inwardly rectifying potassium (GIRK or Kir3) channels, causing an efflux of K+ ions from the neuron. This leads to hyperpolarization of the postsynaptic membrane, making the neuron less likely to fire an action potential and thus producing a slow inhibitory postsynaptic potential (IPSP).
-
Inhibition of Voltage-Gated Calcium Channels (VGCCs): Gβγ binding to presynaptic VGCCs (N-type and P/Q-type) inhibits their opening.[12][14] This reduces the influx of Ca2+ into the presynaptic terminal, which is a critical step for the fusion of synaptic vesicles with the membrane and the subsequent release of neurotransmitters.
-
The net effect of GABA-B receptor activation by (R)-phenibut is a reduction in neuronal excitability and a decrease in the release of various neurotransmitters.
Caption: GABA-B Receptor Signaling Pathway Activated by (R)-Phenibut.
Secondary Mechanism of Action: α2δ Voltage-Dependent Calcium Channel Subunit Ligand
In addition to its activity at GABA-B receptors, phenibut is also classified as a gabapentinoid.[4] This classification stems from its ability to bind to the α2δ subunit of voltage-dependent calcium channels (VDCCs), the same target as the drugs gabapentin and pregabalin.[4][15][16]
Role of the α2δ Subunit and Mechanism of Modulation
The α2δ protein is an auxiliary subunit of high-voltage-activated calcium channels.[17][18] It plays a crucial role in the proper trafficking and insertion of the pore-forming α1 subunit into the plasma membrane of presynaptic terminals.[19][20] In pathological states such as neuropathic pain, the expression of α2δ-1 is upregulated, leading to increased calcium channel density at presynaptic terminals, excessive neurotransmitter release, and neuronal hyperexcitability.[19]
Unlike direct channel blockers, α2δ ligands like phenibut are thought to exert their effects by binding to the α2δ-1 subunit and disrupting its regulatory function.[21] The proposed mechanism involves the inhibition of the anterograde trafficking of the α2δ-1 subunit (and consequently the entire calcium channel complex) from the dorsal root ganglion to presynaptic terminals in the spinal cord.[17][19] This results in a reduced number of functional calcium channels at the presynaptic membrane, leading to decreased calcium influx upon neuronal depolarization and a subsequent reduction in the release of excitatory neurotransmitters like glutamate and substance P.[15][16]
Interestingly, both the (R)- and (S)-enantiomers of phenibut bind to the α2δ subunit with similar affinities.[4] However, studies on the antinociceptive effects of R-phenibut suggest that its analgesic properties in models of neuropathic pain are primarily mediated by its interaction with the α2δ subunit, rather than the GABA-B receptor.[22]
Caption: Phenibut's Mechanism at the α2δ Subunit of VDCCs.
Other Potential Mechanisms of Action
While GABA-B agonism and α2δ subunit binding are the most well-characterized mechanisms, some literature suggests other potential actions. Early studies reported that phenibut may increase dopamine levels in the striatum, though the mechanism remains unclear.[4] It has also been proposed to antagonize the effects of β-phenethylamine (PEA), a putative endogenous anxiogenic molecule.[7][8] However, these effects are less established and are considered to contribute less significantly to its primary pharmacological profile compared to its actions on GABA-B and α2δ systems.
Quantitative Data Summary: Binding Affinities
The following table summarizes the binding affinities of phenibut enantiomers and related compounds at their primary targets. Lower Ki or IC50 values indicate higher binding affinity.
| Compound | Target | Affinity (Ki or IC50) | Species | Reference(s) |
| (R)-Phenibut | GABA-B Receptor | 92 ± 3 µM | Rat | [1][2] |
| (S)-Phenibut | GABA-B Receptor | > 100-fold lower than (R)-Phenibut | Rat | [4] |
| Racemic Phenibut | GABA-B Receptor | 177 ± 2 µM | Rat | [1][2] |
| Baclofen | GABA-B Receptor | 6.0 ± 1 µM | Rat | [1][2][3] |
| (R)-Phenibut | α2δ Subunit | 23 µM (Ki) | Rat | [4] |
| (S)-Phenibut | α2δ Subunit | 39 µM (Ki) | Rat | [4] |
Experimental Protocols for Elucidating the Mechanism of Action
Verifying the molecular targets and functional effects of compounds like (R)-phenibut requires specific and robust experimental methodologies. The following protocols outline standard procedures for investigating its primary mechanisms.
Protocol 1: Radioligand Binding Assay for GABA-B Receptors
-
Objective: To determine the binding affinity (Ki) of (R)-3-Amino-4-phenylbutyric acid hydrochloride for the GABA-B receptor through competitive displacement of a known radiolabeled antagonist.
-
Causality: This assay directly measures the physical interaction between the test compound and the receptor. By competing with a ligand of known affinity, we can calculate the affinity of the unlabeled compound, providing a quantitative measure of its potency at the target binding site.
-
Methodology:
-
Membrane Preparation: Homogenize rat cortical tissue in a cold buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl2). Centrifuge the homogenate at high speed (e.g., 20,000 x g) and wash the resulting pellet multiple times to remove endogenous GABA.[23] Resuspend the final pellet to a protein concentration of ~1 mg/mL.
-
Assay Incubation: In test tubes, combine the membrane preparation, a fixed concentration of a selective GABA-B radioligand (e.g., [3H]CGP54626), and varying concentrations of the unlabeled test compound ((R)-phenibut).[1][2]
-
Non-Specific Binding: Prepare parallel tubes containing a high concentration of an unlabeled GABA-B agonist (e.g., baclofen or GABA) to determine non-specific binding.[23]
-
Incubation: Incubate the mixture at 4°C for a defined period (e.g., 5-20 minutes) to reach binding equilibrium.[23]
-
Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. Wash the filters quickly with ice-cold buffer to remove unbound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.
-
Caption: Workflow for Radioligand Binding Assay.
Protocol 2: [3H]Gabapentin Binding Assay for α2δ Subunit
-
Objective: To determine the binding affinity of (R)-phenibut for the α2δ subunit of VDCCs.
-
Causality: This protocol is analogous to the GABA-B binding assay but uses a different radioligand and targets a different protein, allowing for the specific characterization of the compound's interaction with the α2δ subunit.
-
Methodology: The protocol is broadly similar to the one described for GABA-B receptors, with key differences:
-
Radioligand: Use [3H]gabapentin or [3H]pregabalin as the radioligand.
-
Membrane Source: Porcine or rat cerebral cortex membranes are commonly used.[24]
-
Non-Specific Binding: Unlabeled gabapentin or pregabalin is used to define non-specific binding.
-
Data Analysis: The IC50 and Ki values are calculated as described above to quantify the affinity of (R)-phenibut for the α2δ binding site.
-
Protocol 3: Electrophysiology for Functional GABA-B Receptor Activity
-
Objective: To measure the functional consequence of (R)-phenibut binding to GABA-B receptors, specifically the activation of GIRK currents.
-
Causality: While binding assays confirm interaction, they do not confirm function (agonist, antagonist, etc.). Electrophysiology directly measures the physiological response of a cell to the compound, confirming its agonist activity and providing a measure of its functional potency (EC50).
-
Methodology:
-
Cell Preparation: Use cultured neurons (e.g., hippocampal or cortical neurons) or a cell line heterologously expressing GABA-B1 and GABA-B2 receptors.
-
Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on a selected cell. Clamp the membrane potential at a value near the resting potential (e.g., -60 mV).
-
Solution Perfusion: Perfuse the cell with an external solution containing a high concentration of K+ to increase the driving force for K+ ions and make GIRK currents easier to measure.
-
Drug Application: Apply a known GABA-B agonist like baclofen to elicit a baseline outward current (due to K+ efflux through GIRK channels).
-
Test Compound Application: After washout, apply varying concentrations of (R)-phenibut and record the resulting outward current.
-
Data Analysis: Measure the peak amplitude of the current at each concentration. Normalize the responses to the maximal response elicited by a saturating concentration of a full agonist. Plot the normalized current against the logarithm of the (R)-phenibut concentration and fit the data to determine the EC50 (effective concentration for 50% of maximal response) and the maximum effect (Emax) relative to the reference agonist.
-
Conclusion
The mechanism of action of (R)-3-Amino-4-phenylbutyric acid hydrochloride is characterized by a dual pharmacological profile. Its primary action is as a stereoselective agonist at the GABA-B receptor, where the (R)-enantiomer is responsible for the significant inhibitory effects on neuronal activity. This interaction leads to the activation of GIRK channels and inhibition of presynaptic calcium channels, underlying its sedative and anxiolytic properties.[1][4] Concurrently, both enantiomers of phenibut act as ligands for the α2δ subunit of voltage-dependent calcium channels, a mechanism shared with gabapentinoids.[4][22] This action is thought to reduce the trafficking of calcium channels to the presynaptic membrane, thereby decreasing neurotransmitter release and contributing to its analgesic effects, particularly in neuropathic states.[19][22] The interplay between these two distinct mechanisms defines the unique therapeutic and physiological effects of this compound.
References
-
Wikipedia. Phenibut. Wikipedia. [Link]
-
Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS Drug Reviews, 7(4), 471-481. [Link]
-
Lapin, I. (2001). Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug. CNS Drug Reviews, 7(4), 471-481. [Link]
-
Sills, G. J. (2006). The mechanisms of action of gabapentin and pregabalin. Current opinion in pharmacology, 6(1), 108-113. [Link]
-
Dambrova, M., Zvejniece, L., Liepinsh, E., Cirule, H., Zharkova, O., Veinberg, G., & Kalvinsh, I. (2008). Comparative pharmacological activity of optical isomers of phenibut. European journal of pharmacology, 583(1), 128-134. [Link]
-
Dambrova, M., Zvejniece, L., Liepinsh, E., Cirule, H., Zharkova, O., Veinberg, G., & Kalvinsh, I. (2008). Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology, 583(1), 128-134. [Link]
-
Dambrova, M., Zvejniece, L., Liepinsh, E., Cirule, H., Zharkova, O., Veinberg, G., & Kalvinsh, I. (2008). Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology, 583(1), 128-134. [Link]
-
Exploring the Chemistry and Pharmacology of Phenibut HCL. (n.d.). WorldOfChemicals. [Link]
-
What Is Phenibut and How Does It Work?. (n.d.). Mountainside Treatment Center. [Link]
-
California Prime Recovery. (2025, July 30). What is Phenibut: History, Mechanisms, Side Effects, Risks. [Link]
-
Chalifoux, J. R., & Carter, A. G. (2011). GABAB receptor modulation of synaptic function. Autonomic neuroscience: basic & clinical, 160(1-2), 1-13. [Link]
-
Zvejniece, L., Vavers, E., Svalbe, B., Veinberg, G., Rizhanova, K., Liepins, V., ... & Dambrova, M. (2015). R-phenibut binds to the α2–δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology Biochemistry and Behavior, 137, 35-40. [Link]
-
Paterson, N. E., Vlachou, S., Pfaus, J. G., & Froestl, W. (2010). Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. Journal of medicinal chemistry, 53(17), 6207–6220. [Link]
-
Stahl, S. M. (2004). Mechanism of Action of α2δ Ligands: Voltage Sensitive Calcium Channel (VSCC) Modulators. The Journal of Clinical Psychiatry, 65(7), 894-895. [Link]
-
Wikipedia. GABA receptor agonist. Wikipedia. [Link]
-
Wikipedia. Gabapentin. Wikipedia. [Link]
-
Bowery, N. G. (1997). GABAB receptor agonists and antagonists: pharmacological properties and therapeutic possibilities. Expert opinion on investigational drugs, 6(10), 1319-1325. [Link]
-
Bryans, J. S., & Wustrow, D. J. (2000). Structure–activity relationships of α-amino acid ligands for the α2δ subunit of voltage-gated calcium channels. Medicinal research reviews, 20(5), 339-353. [Link]
-
Bauer, C. S., Nieto-Rostro, M., Rahman, W., Tran-Van-Minh, A., Ferron, L., Douglas, L., ... & Dolphin, A. C. (2009). The increased trafficking of the calcium channel subunit α2δ-1 to presynaptic terminals in neuropathic pain is inhibited by the α2δ ligand pregabalin. Journal of Neuroscience, 29(13), 4076-4088. [Link]
-
Enna, S. J. (2001). Characterization of GABAA Receptors. Current protocols in pharmacology, Chapter 1, Unit 1.10. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 4-Amino-3-Phenylbutyric Acid Hydrochloride: A Deeper Look. [Link]
-
MitogenDx. (n.d.). Anti-GABAB Receptor. [Link]
-
Ahuja, T., Mgbako, O., & Raju, S. (2018). Phenibut (β-Phenyl-γ-aminobutyric Acid) Dependence and Management of Withdrawal: Emerging Nootropics of Abuse. Case reports in psychiatry, 2018, 9864285. [Link]
-
Allikmets, L. Kh., & Riazhenov, V. V. (1982). [Presynaptic component in the mechanism of fenibut action]. Biulleten' eksperimental'noi biologii i meditsiny, 94(10), 52–54. [Link]
-
Tiurenkov, I. N., Perfilova, V. N., Ostrovskii, O. V., Smirnov, A. V., & Berestovitskaia, V. M. (2005). [NO-dependent mechanism of the cardioprotective action of phenibut on stress-induced violation of contractile function of the heart]. Rossiiskii fiziologicheskii zhurnal imeni I.M. Sechenova, 91(10), 1165–1173. [Link]
-
ARUP Laboratories. (n.d.). Gamma Aminobutyric Acid Receptor, Type B (GABA-BR) Antibody, IgG by CBA-IFA With Reflex to Titer, Serum. [Link]
-
Paterson, N. E., Vlachou, S., Pfaus, J. G., & Froestl, W. (2010). Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. Journal of medicinal chemistry, 53(17), 6207–6220. [Link]
-
Dolphin, A. C. (2018). Voltage-gated calcium channel α2δ subunits: an assessment of proposed novel roles. F1000Research, 7, F1000 Faculty Rev-1830. [Link]
-
Goral, J. M., & Harty, T. P. (2024). Phenibut: Review and Pharmacologic Approaches to Treating Withdrawal. The Journal of Clinical Pharmacology, 64(2), 147-157. [Link]
-
Elks, C., El-Deredy, W., & El-Mallakh, R. S. (2024). Phenibut: A drug with one too many "buts". Basic & clinical pharmacology & toxicology. [Link]
-
Chemsrc. (2025, August 26). CAS#:3060-41-1 | 3-Amino-4-phenylbutyric acid hydrochloride. [Link]
-
O'Connell, C. W., Schneir, A. B., Lee, J., & Ly, B. T. (2014). Phenibut (4-amino-3-phenyl-butyric acid): Availability, prevalence of use, desired effects and acute toxicity. Drug and alcohol dependence, 137, 1-4. [Link]
-
Dolphin, A. C. (2012). A new look at calcium channel α2δ subunits. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1828(7), 1541-1549. [Link]
-
Klugbauer, N., Lacinova, L., Marais, E., Hobom, M., & Hofmann, F. (2004). Calcium Channel α2δ Subunits: Differential Expression, Function, and Drug Binding. Journal of Bioenergetics and Biomembranes, 36(5), 459-463. [Link]
-
Wikipedia. Pregabalin. Wikipedia. [Link]
-
Zvejniece, L., Vavers, E., Svalbe, B., Veinberg, G., Rizhanova, K., Liepins, V., ... & Dambrova, M. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology, biochemistry, and behavior, 137, 35–40. [Link]
-
Davies, A., Kadurin, I., Alvarez-Laviada, A., Douglas, L., Nieto-Rostro, M., Bauer, C. S., ... & Dolphin, A. C. (2010). The α2δ subunits of voltage-gated calcium channels form GPI-anchored proteins, a posttranslational modification essential for function. Proceedings of the National Academy of Sciences, 107(4), 1654-1659. [Link]
-
PubChem. (n.d.). 4-Amino-3-phenylbutyric acid, (R)-. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 4-Amino-3-phenylbutyric acid hydrochloride. National Center for Biotechnology Information. [Link]
Sources
- 1. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. science.rsu.lv [science.rsu.lv]
- 3. ovid.com [ovid.com]
- 4. Phenibut - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. Pharmacodynamics and toxicology of Phenibut_Chemicalbook [chemicalbook.com]
- 7. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is Phenibut: History, Mechanisms, Side Effects, Risks [californiaprimerecovery.com]
- 10. researchgate.net [researchgate.net]
- 11. GABAB Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GABA receptor agonist - Wikipedia [en.wikipedia.org]
- 14. Anti‐GABAB Receptor - MitogenDx [mitogendx.com]
- 15. Ca2+ channel alpha2delta ligands: novel modulators of neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. psychiatrist.com [psychiatrist.com]
- 17. Voltage-gated calcium channel α 2δ subunits: an assessment of proposed novel roles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. deepdyve.com [deepdyve.com]
- 19. jneurosci.org [jneurosci.org]
- 20. A new look at calcium channel α2δ subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Gabapentin - Wikipedia [en.wikipedia.org]
- 22. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
(R)-Phenibut: An In-depth Technical Guide to its Pharmacological Profile for Research
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-phenibut, the pharmacologically active enantiomer of phenibut, is a neuropsychotropic agent with a dual mechanism of action that confers anxiolytic, nootropic, and analgesic properties.[1][2] This technical guide provides a detailed examination of the pharmacological profile of (R)-phenibut, designed to serve as a core resource for the research and drug development community. This document outlines its primary molecular targets, presents quantitative binding affinity data, describes its downstream signaling pathways, and details the experimental protocols used to elucidate its effects.
Pharmacodynamics: A Dual-Target Mechanism
The pharmacological activity of (R)-phenibut is primarily attributed to its interaction with two distinct molecular targets in the central nervous system: GABA-B receptors and the α2-δ subunit of voltage-dependent calcium channels (VDCCs).[3][4]
GABA-B Receptor Agonism
(R)-phenibut acts as a full agonist at the γ-aminobutyric acid type B (GABA-B) receptor, a G-protein coupled receptor (GPCR).[5] The activation of GABA-B receptors initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and the modulation of potassium and calcium ion channels, resulting in neuronal hyperpolarization and a reduction in neuronal excitability.[6] This mechanism is the primary contributor to the anxiolytic and sedative effects of (R)-phenibut.
α2-δ Subunit Ligand of Voltage-Dependent Calcium Channels (VDCCs)
In a mechanism shared with gabapentinoids like gabapentin and pregabalin, (R)-phenibut binds to the α2-δ auxiliary subunit of VDCCs.[3][7] The α2-δ subunit plays a crucial role in the trafficking and function of the pore-forming α1 subunit of the calcium channel.[8][9] By binding to this subunit, (R)-phenibut is believed to modulate calcium influx, which in turn can reduce the release of excitatory neurotransmitters. This action is thought to be the principal driver of its anti-nociceptive (pain-relieving) properties.[3]
Quantitative Pharmacological Data
Radioligand binding assays have been instrumental in quantifying the affinity of (R)-phenibut for its molecular targets. The following tables summarize these findings.
Table 1: Binding Affinities (Ki, μM) at GABA-B Receptors in Rat Brain Membranes
| Compound | Ki (μM) |
| (R)-Phenibut | 92[1] |
| (S)-Phenibut | >1000[5] |
| Racemic Phenibut | 177[1] |
| Baclofen | 6[1] |
| Gabapentin | >1000[5] |
| A lower Ki value indicates a higher binding affinity. |
Table 2: Binding Affinities (Ki, μM) at the α2-δ Subunit of VDCCs in Rat Brain Membranes
| Compound | Ki (μM) |
| (R)-Phenibut | 23[5] |
| (S)-Phenibut | 39[5] |
| Baclofen | 156[5] |
| Gabapentin | 0.05[5] |
| A lower Ki value indicates a higher binding affinity. |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the molecular cascades initiated by (R)-phenibut's interaction with its targets.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the pharmacological profile of (R)-phenibut.
Radioligand Binding Assays
a. GABA-B Receptor Binding Assay
-
Tissue Preparation: Whole rat brains are homogenized in an ice-cold buffer, such as 50 mM Tris-HCl at pH 7.4. The resulting homogenate undergoes centrifugation to pellet the membranes. These membranes are then washed several times to eliminate endogenous GABA. Finally, the pellet is resuspended in the assay buffer.[10][11]
-
Radioligand: A selective GABA-B receptor antagonist, [3H]CGP54626, is commonly utilized.[1]
-
Assay Conditions: The prepared membranes are incubated with the radioligand and various concentrations of (R)-phenibut in a buffer that contains 2.5 mM CaCl2. This incubation is typically conducted at room temperature for a duration of 30 to 60 minutes.[12][13]
-
Separation and Detection: The separation of bound and free radioligand is achieved through rapid vacuum filtration using glass fiber filters. The amount of radioactivity that remains on these filters is then quantified with a liquid scintillation counter.[14]
-
Data Analysis: Non-specific binding is measured in the presence of a high concentration of a non-radiolabeled GABA-B agonist, for instance, baclofen. Specific binding is then determined by subtracting this non-specific binding from the total binding. The concentration of (R)-phenibut that inhibits 50% of the specific binding (IC50) is calculated, and from this, the inhibition constant (Ki) is derived using the Cheng-Prusoff equation.
b. α2-δ VDCC Subunit Binding Assay
-
Tissue Preparation: The preparation of rat brain membranes follows a similar protocol of homogenization and centrifugation as used for the GABA-B receptor assay.[10]
-
Radioligand: The α2-δ subunit is selectively labeled using [3H]gabapentin.[3]
-
Assay Conditions: The prepared membranes are incubated with [3H]gabapentin along with a range of concentrations of (R)-phenibut.
-
Separation and Detection: The methods for separating bound and free radioligand and for quantifying radioactivity are the same as those described in the GABA-B assay.[14]
-
Data Analysis: Non-specific binding is ascertained by using a high concentration of unlabeled gabapentin. The IC50 and Ki values for (R)-phenibut are then calculated as previously described.
In Vivo Models of Nociception
a. Formalin-Induced Paw Licking Test
-
Animal Model: This experiment is commonly conducted using rats or mice.[15][16]
-
Procedure: A diluted formalin solution (e.g., 5%) is injected subcutaneously into the plantar surface of the animal's hind paw, which elicits a biphasic pain response. The initial phase, lasting from 0 to 5 minutes, results from the direct chemical irritation of nociceptors, whereas the later phase, occurring between 15 and 60 minutes, is linked to an inflammatory reaction.[17][18]
-
Drug Administration: (R)-phenibut or a vehicle control is administered, usually via intraperitoneal (i.p.) injection, before the formalin is injected.
-
Behavioral Measurement: The duration of time the animal spends licking or biting the injected paw is recorded as an indicator of nociception.
-
Data Analysis: The total time spent licking and/or biting during both the early and late phases is calculated for each experimental group. The anti-nociceptive efficacy of (R)-phenibut is assessed by comparing the behavioral responses of the drug-treated group with those of the vehicle-treated group.
b. Chronic Constriction Injury (CCI) of the Sciatic Nerve
-
Animal Model: This is a well-established model of neuropathic pain in rats.[19][20]
-
Surgical Procedure: While the animal is under anesthesia, the sciatic nerve is exposed, and several loose ligatures are tied around it to create a partial nerve injury.[21]
-
Drug Administration: After the animals have developed signs of neuropathic pain, which typically occurs several days after the surgery, they are administered either (R)-phenibut or a vehicle.
-
Behavioral Assessment:
-
Mechanical Allodynia: Sensitivity to a mechanical stimulus that is not normally painful is evaluated using von Frey filaments of different stiffnesses applied to the plantar surface of the hind paw. The threshold at which the paw is withdrawn is then determined.[22]
-
Thermal Hyperalgesia: Sensitivity to a thermal stimulus is measured using a plantar test device that directs a radiant heat source to the paw. The time it takes for the paw to be withdrawn is recorded.[21]
-
-
Data Analysis: The paw withdrawal thresholds and latencies are compared between the group treated with (R)-phenibut and the group that received the vehicle to evaluate the analgesic effectiveness of the compound.
Conclusion
(R)-phenibut presents a compelling pharmacological profile, distinguished by its dual mechanism of action on GABA-B receptors and the α2-δ subunit of VDCCs. This unique combination of activities is responsible for its observed anxiolytic, nootropic, and significant anti-nociceptive effects. The quantitative data, detailed experimental protocols, and visualizations of signaling pathways and workflows provided in this guide establish a robust framework for researchers and professionals in drug development to further explore the therapeutic applications of (R)-phenibut and its derivatives. Continued investigation into the intricate interactions of (R)-phenibut with its known targets, as well as potential off-target effects, will be essential for fully realizing its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological characterization of the chronic constriction injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. neurology.org [neurology.org]
- 5. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactome | Activation of GABAB receptors [reactome.org]
- 7. The alpha2-delta protein: an auxiliary subunit of voltage-dependent calcium channels as a recognized drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of the gabapentinoids and α 2 δ-1 calcium channel subunit in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. PDSP - GABA [kidbdev.med.unc.edu]
- 12. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of [3H]-CGP54626A binding to heterodimeric GABAB receptors stably expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. The rat paw formalin test: comparison of noxious agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The formalin test: scoring properties of the first and second phases of the pain response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Formalin induced Inflammatory Pain Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 19. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 20. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Forced exercise attenuates neuropathic pain in chronic constriction injury of male rat: an investigation of oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
(R)-3-Amino-4-phenylbutyric acid HCl GABA-B receptor agonism
An In-depth Technical Guide on the GABA-B Receptor Agonism of (R)-3-Amino-4-phenylbutyric acid HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Amino-4-phenylbutyric acid hydrochloride, the R-enantiomer of phenibut, is a derivative of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1] The inclusion of a phenyl ring allows it to cross the blood-brain barrier more effectively than GABA itself.[2][3] (R)-phenibut functions as a selective agonist at the γ-aminobutyric acid type B (GABA-B) receptor, a G-protein coupled receptor (GPCR) that mediates slow and sustained inhibitory neurotransmission throughout the central nervous system.[4][5][6] This document provides a comprehensive technical overview of the interaction between (R)-phenibut and the GABA-B receptor, detailing its binding affinity, signaling pathways, and the experimental protocols used for its characterization.
Pharmacology at the GABA-B Receptor
(R)-phenibut is the active enantiomer of phenibut at the GABA-B receptor, displaying a significantly higher affinity compared to its S-counterpart.[2] Radioligand binding studies have demonstrated that while (R)-phenibut binds to GABA-B receptors, (S)-phenibut is largely inactive at this site.[7] The agonist activity of (R)-phenibut at the GABA-B receptor is responsible for its pharmacological effects, which are comparable to those of baclofen, a structural analog.[1][5] However, the affinity of phenibut for the GABA-B receptor is notably lower than that of baclofen.[7]
In addition to its primary activity at the GABA-B receptor, it is important to note that both R- and S-enantiomers of phenibut also act as gabapentinoids, binding to the α2-δ subunit of voltage-dependent calcium channels (VDCCs).[2][8][9]
Data Presentation: Comparative Quantitative Analysis
The following tables summarize the quantitative data regarding the binding affinity (Ki) and functional potency (EC50) of (R)-phenibut and related compounds at the GABA-B receptor.
Table 1: Binding Affinities (Ki) at the GABA-B Receptor
| Compound | Ki (µM) in Rat Brain | Reference(s) |
| (R)-Phenibut | 92 ± 3 | [2][7][10] |
| (S)-Phenibut | > 1,000 | [2][7] |
| Racemic Phenibut | 177 ± 2 | [2][7][10] |
| Baclofen | 6 ± 1 | [2][7][10] |
| Gabapentin | > 1,000 | [2] |
Table 2: Functional Potency (EC50) at the GABA-B Receptor Data from in vitro patch-clamp recordings in mouse cerebellar Purkinje cells.
| Compound | EC50 (µM) | Reference(s) |
| Phenibut (Racemic) | 1362 | [11][12] |
| F-Phenibut | 23.3 | [11][12] |
| (±)-Baclofen | 6.0 | [11][12] |
GABA-B Receptor Signaling Pathway
GABA-B receptors are metabotropic receptors that function as obligate heterodimers, composed of GABA-B1 and GABA-B2 subunits.[13][14][15] Agonist binding to the Venus flytrap domain of the GABA-B1 subunit induces a conformational change, leading to the activation of associated pertussis toxin-sensitive Gi/o proteins.[15][16] The activated G-protein dissociates into its Gα and Gβγ subunits, which then modulate downstream effector systems.[16]
The primary signaling cascades are:
-
Inhibition of Adenylyl Cyclase : The Gαi/o subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[13][16]
-
Modulation of Ion Channels : The Gβγ subunit is the primary mediator of ion channel regulation.[16]
-
Presynaptically , it inhibits N-type (Cav2.2) and P/Q-type (Cav2.1) voltage-gated calcium channels, which reduces neurotransmitter release.[13][16]
-
Postsyntaptically , it activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux, membrane hyperpolarization, and a slow inhibitory postsynaptic potential (IPSP).[13][16][17]
-
Experimental Protocols
Radioligand Binding Assay (for Ki Determination)
This protocol outlines a competitive binding assay to determine the affinity (Ki) of (R)-phenibut for the GABA-B receptor using a radiolabeled ligand like [³H]baclofen or [³H]GABA.[18][19]
Methodology:
-
Membrane Preparation:
-
Homogenize rat brain tissue (whole brain or specific regions like cerebellum) in ice-cold buffer (e.g., Tris-HCl).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the crude synaptic membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA. The final pellet is resuspended in the assay buffer.[18]
-
-
Binding Assay:
-
In assay tubes, combine the prepared brain membranes, a fixed concentration of the radioligand (e.g., [³H]baclofen), and varying concentrations of the competing unlabeled ligand ((R)-phenibut).
-
The assay buffer should contain divalent cations (e.g., 2.5 mM CaCl₂) as they are essential for GABA-B receptor binding.[18]
-
Total Binding: Tubes containing only membranes and radioligand.
-
Non-specific Binding: Tubes containing membranes, radioligand, and a saturating concentration of an unlabeled GABA-B agonist (e.g., unlabeled baclofen or GABA) to block all specific binding sites.
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly separate the bound and free radioligand via vacuum filtration through glass fiber filters or by centrifugation.[18]
-
Wash the filters/pellets quickly with ice-cold buffer to remove unbound radioligand.
-
Place the filters/pellets in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity (representing the bound ligand) using a liquid scintillation counter.[19]
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration ((R)-phenibut).
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of (R)-phenibut that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Patch-Clamp Electrophysiology (for EC50 Determination)
This protocol describes a method to measure the functional potency (EC50) of (R)-phenibut by recording agonist-induced potassium currents in neurons.[11]
Methodology:
-
Slice Preparation:
-
Acutely prepare brain slices (e.g., 300 µm thick sagittal slices of the cerebellum) from a mouse or rat using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).
-
Allow slices to recover in oxygenated aCSF at room temperature before recording.
-
-
Whole-Cell Patch-Clamp Recording:
-
Transfer a brain slice to the recording chamber of a microscope and perfuse continuously with oxygenated aCSF.
-
Identify target neurons (e.g., cerebellar Purkinje cells) for recording.
-
Establish a whole-cell patch-clamp configuration using a glass micropipette filled with an internal solution (e.g., potassium gluconate-based).
-
Voltage-clamp the neuron at a specific holding potential (e.g., -60 mV).
-
-
Drug Application and Data Acquisition:
-
Apply (R)-phenibut at various concentrations to the slice via the perfusion system.
-
Record the outward currents evoked by each concentration of (R)-phenibut. These currents are typically carried by GIRK channels.
-
Ensure a sufficient washout period between applications to allow the cell to return to its baseline state.
-
-
Data Analysis:
-
Measure the peak amplitude of the outward current at each (R)-phenibut concentration.
-
Normalize the current responses to the maximum response observed.
-
Plot the normalized response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of (R)-phenibut that produces 50% of the maximal response).
-
Conclusion
(R)-3-Amino-4-phenylbutyric acid HCl is a well-characterized agonist of the GABA-B receptor. Quantitative binding and functional assays consistently demonstrate that the R-enantiomer is responsible for the compound's activity at this receptor, although its affinity and potency are lower than the prototypical agonist, baclofen. The mechanism of action follows the canonical Gi/o-coupled signaling pathway, leading to the inhibition of adenylyl cyclase and modulation of presynaptic calcium and postsynaptic potassium channels, ultimately resulting in neuronal inhibition. The detailed experimental protocols provided herein serve as a foundation for the continued investigation and development of compounds targeting the GABA-B receptor system.
References
- 1. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenibut - Wikipedia [en.wikipedia.org]
- 3. Pharmacodynamics and toxicology of Phenibut_Chemicalbook [chemicalbook.com]
- 4. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. med.virginia.edu [med.virginia.edu]
- 7. cdn.who.int [cdn.who.int]
- 8. reddit.com [reddit.com]
- 9. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. neurology.org [neurology.org]
- 14. Structural Basis of GABAB Receptor Regulation and Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of (R)-3-Amino-4-phenylbutyric Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Amino-4-phenylbutyric acid hydrochloride, the R-enantiomer of phenibut hydrochloride, is a compound of significant interest in neuroscience and pharmacology. As a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), its unique chemical structure, featuring a phenyl ring at the β-position, allows it to cross the blood-brain barrier more readily than GABA itself. This key modification underlies its activity as a potent and selective agonist of the GABAB receptor, making it a valuable tool for studying the GABAergic system and a lead compound in the development of novel therapeutics for anxiety, spasticity, and other neurological disorders. This technical guide provides a comprehensive overview of the chemical properties of (R)-3-Amino-4-phenylbutyric acid hydrochloride, detailed experimental protocols, and a visualization of its primary signaling pathway.
Chemical and Physical Properties
The chemical and physical properties of (R)-3-Amino-4-phenylbutyric acid hydrochloride are summarized in the tables below. These properties are crucial for its handling, formulation, and application in research and development.
General Properties
| Property | Value | Reference |
| Chemical Name | (R)-3-Amino-4-phenylbutyric acid hydrochloride | |
| Synonyms | (R)-Phenibut HCl, (3R)-3-amino-4-phenylbutanoic acid hydrochloride | [1] |
| CAS Number | 145149-50-4 | [1] |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [1] |
| Molecular Weight | 215.68 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥98% | [1] |
Physicochemical Data
| Property | Value | Reference |
| Melting Point | 194-195 °C | [2] |
| Solubility | The hydrochloride salt form enhances aqueous solubility. The racemic form is soluble in water (100 mg/mL), DMSO (100 mg/mL), and ethanol (14 mg/mL).[3][4] | |
| pKa (Predicted, free base) | 4.10 ± 0.10 | [5] |
| Optical Rotation | [α]D²⁵ = -5.0 (c = 0.25, H₂O) | [2] |
Experimental Protocols
Detailed methodologies are essential for the accurate characterization and synthesis of (R)-3-Amino-4-phenylbutyric acid hydrochloride.
Synthesis of (R)-3-Amino-4-phenylbutyric Acid Hydrochloride
A common method for the enantiomerically pure synthesis involves a tandem hydrolysis-decarboxylation reaction of a chiral β-phenyl-γ-lactam intermediate.[2]
Procedure:
-
The (R)-β-phenyl-γ-lactam intermediate (e.g., (R)-phenyl (4R)-2-oxo-4-phenylpyrrolidine-3-carbothioate) is refluxed with 6N hydrochloric acid for approximately 3.5 hours.
-
After cooling, the reaction mixture is washed with a suitable organic solvent, such as dichloromethane, to remove any organic impurities.
-
The aqueous phase, containing the desired product, is concentrated under reduced pressure to yield (R)-3-Amino-4-phenylbutyric acid hydrochloride as a white solid.[2]
Determination of Melting Point
The melting point is a critical indicator of purity. A standard capillary method is employed.
Procedure:
-
A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point.
Determination of Solubility
The solubility of the compound in various solvents is determined to guide formulation and experimental design.
Procedure:
-
A known mass of the compound (e.g., 10 mg) is added to a specific volume of the solvent (e.g., 1 mL) in a vial at a controlled temperature (e.g., 25 °C).
-
The mixture is agitated (e.g., by vortexing or stirring) for a set period to ensure equilibrium is reached.
-
The mixture is visually inspected for any undissolved solid. If the solid completely dissolves, the compound is considered soluble at that concentration.
-
If undissolved solid remains, the experiment can be repeated with a smaller amount of solute or a larger volume of solvent to determine the approximate solubility limit.
Determination of pKa
The acid dissociation constant (pKa) is determined by potentiometric titration.
Procedure:
-
A standard solution of (R)-3-Amino-4-phenylbutyric acid hydrochloride is prepared in deionized water.
-
The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), and the pH is monitored using a calibrated pH meter after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa value is determined from the inflection point of the titration curve, which corresponds to the pH at which half of the amino acid is in its zwitterionic form.[6][7][8]
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and confirmation of (R)-3-Amino-4-phenylbutyric acid hydrochloride. The spectroscopic data for the (R)-enantiomer is identical to that of the (S)-enantiomer.[2]
| Spectroscopy | Data | Reference |
| ¹H NMR (400 MHz, CD₃OD) | δ: 7.43 (d, 2H), 7.37 (m, 3H), 3.40 (m, 2H), 3.25(q, 1H), 2.84 (dd, J = 5.5 Hz, J = 16.1, 2H), 2.75(dd, J = 5.5, J = 9.8 Hz, 2H) ppm | [2] |
| IR (KBr) | ν 1700, 1552, 1441, 1381, 981, 751, 657, 639 cm⁻¹ | [2] |
| Mass Spectrometry | Data for the racemic form is available. | [9] |
Mechanism of Action and Signaling Pathway
(R)-3-Amino-4-phenylbutyric acid hydrochloride exerts its effects primarily as a selective agonist at the GABAB receptor, a G-protein coupled receptor (GPCR).
GABAB Receptor Signaling Pathway
Activation of the GABAB receptor by (R)-3-Amino-4-phenylbutyric acid hydrochloride initiates a cascade of intracellular events that lead to neuronal inhibition.
Caption: GABAB Receptor Signaling Pathway.
The binding of (R)-3-Amino-4-phenylbutyric acid hydrochloride to the GABAB1 subunit of the receptor induces a conformational change, leading to the activation of the associated Gi/o protein.[10] This activation results in the dissociation of the Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels and subsequent protein kinase A (PKA) activity.[10] The Gβγ subunit directly modulates ion channels, leading to the inhibition of voltage-gated Ca²⁺ channels and the activation of G-protein-coupled inwardly-rectifying K⁺ (GIRK) channels.[11] The collective effect of these actions is a decrease in neuronal excitability and a reduction in neurotransmitter release.
Conclusion
This technical guide provides a detailed overview of the chemical properties, synthesis, and mechanism of action of (R)-3-Amino-4-phenylbutyric acid hydrochloride. The presented data and experimental protocols are intended to support researchers, scientists, and drug development professionals in their work with this important pharmacological tool. A thorough understanding of its chemical characteristics is paramount for its effective and safe use in advancing our knowledge of the GABAergic system and in the pursuit of new therapeutic interventions.
References
- 1. (R)-3-Amino-4-phenylbutyric acid hydrochloride | 145149-50-4 [sigmaaldrich.com]
- 2. scirp.org [scirp.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Phenibut CAS#: 1078-21-3 [m.chemicalbook.com]
- 5. Phenibut | 1078-21-3 [chemicalbook.com]
- 6. sacbiotech.wordpress.com [sacbiotech.wordpress.com]
- 7. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 8. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]
- 9. Phenibut | C10H13NO2 | CID 14113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. GABAB receptor transduction mechanisms, and cross-talk between protein kinases A and C, in GABAergic terminals synapsing onto neurons of the rat nucleus basalis of Meynert - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jneurosci.org [jneurosci.org]
The Decisive Role of Chirality: A Technical Guide to the Stereoselectivity of 4-Amino-3-Phenylbutyric Acid Enantiomers
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-amino-3-phenylbutyric acid, commonly known as phenibut, is a neuropsychotropic drug utilized for its anxiolytic, nootropic, and sedative properties. As a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), phenibut's unique structure, featuring a phenyl ring at the β-position, allows it to readily cross the blood-brain barrier. Phenibut is a chiral molecule, existing as two non-superimposable mirror images, the (R)- and (S)-enantiomers. In pharmacology, stereochemistry is a critical determinant of a drug's interaction with biological systems. This guide provides a detailed technical overview of the profound stereoselectivity exhibited by the enantiomers of 4-amino-3-phenylbutyric acid, focusing on their differential pharmacodynamics, target engagement, and the underlying experimental methodologies.
Pharmacodynamics and Stereoselective Target Engagement
The pharmacological activity of racemic phenibut is not a simple sum of its constituent parts. Instead, the two enantiomers display markedly different affinities and activities at their primary molecular targets: the GABAB receptor and the α2δ subunit of voltage-gated calcium channels (VGCCs).
GABAB Receptor Activity
The (R)-enantiomer of phenibut is the principal active component at the GABAB receptor, a G-protein coupled receptor (GPCR) that mediates slow and sustained inhibitory neurotransmission.[1] The (S)-enantiomer, in stark contrast, shows negligible affinity for this receptor. This stereoselectivity is the primary reason for the observed pharmacological effects of racemic phenibut, such as sedation and muscle relaxation. The binding affinity, typically measured as the inhibition constant (Ki), demonstrates that (R)-phenibut is significantly more potent than its S-counterpart.[1]
α2δ Subunit of Voltage-Gated Calcium Channels (VGCCs)
Both (R)- and (S)-phenibut bind to the α2δ subunit of VGCCs, a target they share with the gabapentinoid class of drugs like gabapentin and pregabalin.[2] This interaction is thought to contribute to the analgesic and anxiolytic effects of phenibut. Unlike the GABAB receptor, the stereoselectivity at the α2δ subunit is less pronounced, with both enantiomers exhibiting similar binding affinities.
Quantitative Data on Enantiomer Binding Affinities
The following tables summarize the quantitative data on the binding affinities of the (R)- and (S)-enantiomers of 4-amino-3-phenylbutyric acid to their primary molecular targets.
| Compound | Target | Binding Affinity (Ki, µM) | Reference |
| (R)-Phenibut | GABAB Receptor | 92 ± 3 | [1] |
| (S)-Phenibut | GABAB Receptor | >1000 | [2] |
| Racemic Phenibut | GABAB Receptor | 177 ± 2 | [1] |
| Baclofen (reference) | GABAB Receptor | 6.0 ± 1 | [1] |
Table 1: Comparative binding affinities of phenibut enantiomers and baclofen for the GABAB receptor in rat brain membranes.
| Compound | Target | Binding Affinity (Ki, µM) | Reference |
| (R)-Phenibut | α2δ subunit of VGCC | 23 | [2] |
| (S)-Phenibut | α2δ subunit of VGCC | 39 | [2] |
| Gabapentin (reference) | α2δ subunit of VGCC | 0.05 |
Table 2: Comparative binding affinities of phenibut enantiomers and gabapentin for the α2δ subunit of voltage-gated calcium channels in rat brain membranes.
Signaling Pathways
The differential engagement of the phenibut enantiomers with their targets initiates distinct downstream signaling cascades.
GABAB Receptor Signaling Pathway
Activation of the GABAB receptor by (R)-phenibut initiates a canonical Gi/o-protein coupled signaling pathway. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity. Specifically, it activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization, and inhibits N-type and P/Q-type voltage-gated calcium channels, which reduces neurotransmitter release.
α2δ Subunit Logical Interaction
The binding of both (R)- and (S)-phenibut to the α2δ subunit of VGCCs is thought to interfere with the trafficking of the calcium channel complex to the presynaptic membrane. This leads to a reduction in the number of functional channels, thereby decreasing calcium influx and subsequent neurotransmitter release.
Pharmacokinetics
While comprehensive, head-to-head pharmacokinetic studies directly comparing (R)- and (S)-phenibut are limited in publicly available literature, general pharmacokinetic principles for chiral drugs suggest that differences are likely. Racemic phenibut has a reported elimination half-life of approximately 5.3 hours, with about 63% of the drug excreted unchanged in the urine.[3] Stereoselectivity can occur in absorption, distribution, metabolism, and excretion. For the structurally related drug baclofen, stereoselective metabolism of the (S)-enantiomer has been observed. It is plausible that phenibut enantiomers also exhibit differential pharmacokinetics, which could impact their therapeutic and side-effect profiles. Further research utilizing chiral analytical methods is necessary to fully elucidate these potential differences.
| Parameter | Value (for Racemic Phenibut) | Reference |
| Elimination Half-life (t1/2) | ~5.3 hours | [3] |
| Excretion | ~63% unchanged in urine | [3] |
Table 3: Pharmacokinetic parameters for racemic phenibut.
Experimental Protocols
Detailed and robust experimental protocols are essential for accurately characterizing the stereoselective properties of chiral molecules.
Protocol 1: Radioligand Binding Assay for GABAB Receptor Affinity
This protocol outlines the determination of the binding affinity (Ki) of phenibut enantiomers for the GABAB receptor using a competitive binding assay with a radiolabeled antagonist.
1. Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.
-
Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step three times to remove endogenous GABA.
-
Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL, as determined by a Bradford or BCA assay.
2. Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a selective GABAB radioligand (e.g., [3H]CGP54626), and varying concentrations of the unlabeled competitor (R-phenibut, S-phenibut, or racemic phenibut).
-
To determine non-specific binding, add a high concentration of an unlabeled GABAB agonist (e.g., GABA or baclofen) to a set of wells.
-
Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.
3. Separation and Quantification:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), washing three times with ice-cold buffer to separate bound from free radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 (concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vivo Assessment of Pharmacological Activity (Forced Swim Test)
This protocol describes a common behavioral assay in mice to assess antidepressant-like activity, which is known to be influenced by GABAB receptor modulation.
1. Acclimation:
-
House mice in the testing room for at least 60 minutes prior to the experiment to acclimate. Maintain normal lighting and a quiet environment.
2. Apparatus:
-
Use a transparent cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (24 ± 1°C) to a depth of 15 cm, making it impossible for the mouse to touch the bottom or escape.
3. Dosing:
-
Administer (R)-phenibut, (S)-phenibut, racemic phenibut, or vehicle control intraperitoneally (i.p.) 30-60 minutes before the test.
4. Test Procedure:
-
Gently place each mouse into the water-filled cylinder.
-
Record the behavior for a 6-minute session. The first 2 minutes are typically considered a habituation period and are excluded from the analysis.
5. Behavioral Scoring:
-
During the final 4 minutes of the test, measure the cumulative time the mouse spends immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.
-
An observer, blind to the treatment conditions, should perform the scoring.
6. Data Analysis:
-
Compare the immobility time between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in immobility time is indicative of an antidepressant-like effect.
Conclusion
The stereoselectivity of 4-amino-3-phenylbutyric acid is a clear and compelling example of the critical role of chirality in pharmacology. The (R)-enantiomer is the primary driver of the GABAB receptor-mediated effects of racemic phenibut, while both enantiomers contribute to its activity at the α2δ subunit of voltage-gated calcium channels. This profound difference in target engagement underscores the importance of studying enantiomers individually to fully understand the pharmacological profile of a chiral drug. For drug development professionals, this knowledge is paramount, as it allows for the potential development of enantiopure drugs with improved efficacy and a more favorable side-effect profile. Future research should focus on elucidating the comparative pharmacokinetics of the phenibut enantiomers to provide a complete picture of their disposition in the body.
References
An In-depth Technical Guide on the Blood-Brain Barrier Penetration of R-phenibut
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenibut (β-phenyl-γ-aminobutyric acid) is a neuropsychotropic drug developed in the 1960s, recognized for its anxiolytic and nootropic properties.[1] It is a structural analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). The addition of a phenyl ring to the GABA structure is a key modification that facilitates its transport across the blood-brain barrier (BBB), a significant limitation for GABA itself.[2][3][4]
Phenibut is a racemic mixture of (R)- and (S)-enantiomers. The pharmacological activity is primarily attributed to the R-enantiomer, which is a potent agonist at the GABA-B receptor and also binds to the α2δ subunit of voltage-dependent calcium channels (VDCCs), classifying it as a gabapentinoid.[5][6][7] Understanding the kinetics and mechanisms by which R-phenibut penetrates the BBB is fundamental to elucidating its therapeutic effects on the central nervous system (CNS) and optimizing its clinical use.
This guide provides a comprehensive technical overview of the available data on R-phenibut's BBB penetration, detailing quantitative pharmacokinetic parameters, the experimental protocols used to obtain this data, and the likely mechanisms governing its transport into the brain.
Quantitative Assessment of R-phenibut BBB Penetration
Quantitative data on the brain uptake of R-phenibut comes primarily from in vivo studies in mice. The research provides key insights into the concentration of the compound in brain tissue following systemic administration.
In Vivo Pharmacokinetic Data
A pivotal study characterized the concentration of R-phenibut in both plasma and brain tissue following intraperitoneal (i.p.) and peroral (p.o.) administration in mice. The results confirm that R-phenibut rapidly enters the brain and achieves significant concentrations.[8][9] The compound was detectable in brain extracts as early as 15 minutes and persisted for up to 24 hours post-administration.[8]
The key pharmacokinetic parameters from this study are summarized in Table 1.
| Parameter | Intraperitoneal (i.p.) | Peroral (p.o.) | Citation |
| Animal Model | Male Swiss-Webster Mice | Male Swiss-Webster Mice | [8] |
| Dose | 50 mg/kg | 50 mg/kg | [8][9] |
| Time to Detection in Brain | 15 minutes | 15 minutes | [8] |
| Maximal Concentration (Cmax) in Brain Tissue | 0.6 µg/g | 0.2 µg/g | [8] |
| Measurement Time Points | 15m, 30m, 1h, 2h, 4h, 6h | 15m, 30m, 1h, 2h, 4h, 6h | [9] |
Experimental Protocols
The quantitative data presented above were obtained through rigorous in vivo experimental procedures. This section details the methodology employed for these pharmacokinetic studies.
In Vivo Pharmacokinetic Study in Mice
The protocol involves administering R-phenibut to mice and subsequently measuring its concentration in blood plasma and brain tissue over time.
Protocol Details:
-
Animal Model: Male Swiss-Webster mice were used for the pharmacokinetic analysis.[8]
-
Drug Administration: A single dose of R-phenibut (50 mg/kg) was administered via either intraperitoneal (i.p.) injection or peroral (p.o.) gavage.[9]
-
Sample Collection: At specified time points (e.g., 15 min, 30 min, 1 h, 2 h, 4 h, 6 h), cohorts of animals (n=3 per time point) were euthanized.[9] Blood samples were collected for plasma separation, and brains were rapidly excised.
-
Sample Processing: Brain tissue was homogenized to prepare extracts for analysis.
-
Quantification: The concentration of R-phenibut in plasma and brain tissue extracts was determined using a sensitive analytical technique, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), which has been previously established for quantifying phenibut in brain tissue.[10]
The general workflow for this type of in vivo BBB penetration study is illustrated in the diagram below.
Mechanism of Blood-Brain Barrier Transport
The ability of a molecule to cross the BBB is dictated by its physicochemical properties and its interaction with the specialized transport systems of the brain capillary endothelial cells.
Passive vs. Carrier-Mediated Transport
While small, lipid-soluble molecules can diffuse passively across the BBB, R-phenibut's structure as an amino acid suggests the involvement of a carrier-mediated transport (CMT) system.[11] The phenyl group increases lipophilicity compared to GABA, aiding transport, but its primary passage is likely facilitated by transporters that recognize endogenous amino acids or similar structures.[2][4]
Probable Transporter: Large Neutral Amino Acid Transporter (LAT1)
The most probable candidate for transporting R-phenibut across the BBB is the Large Neutral Amino Acid Transporter 1 (LAT1) . This hypothesis is based on several lines of evidence:
-
Structural Analogy: R-phenibut is a derivative of a large neutral amino acid (phenylalanine). LAT1 is the primary transporter for such amino acids at the BBB.[12]
-
Gabapentinoid Action: R-phenibut is a gabapentinoid, binding to the α2δ subunit of VDCCs.[3] Other gabapentinoids, like gabapentin itself, are known substrates for the LAT1 transporter.
-
GABA Transporter Specificity: While GABA transporters (like GAT2/BGT-1) exist at the BBB, the bulky phenyl group on R-phenibut likely makes it a poor substrate for these transporters, favoring a system designed for larger amino acids like LAT1.[13]
The proposed mechanism involves R-phenibut in the bloodstream binding to the LAT1 transporter on the luminal (blood-facing) membrane of the brain endothelial cell, being shuttled across the cell, and then released from the transporter at the abluminal (brain-facing) membrane into the brain's interstitial fluid.
Conclusion and Future Directions
The available evidence robustly demonstrates that R-phenibut effectively penetrates the blood-brain barrier following systemic administration, achieving pharmacologically relevant concentrations in the brain. Quantitative analysis in mice shows rapid uptake within 15 minutes, with maximal concentrations of 0.6 µg/g and 0.2 µg/g after intraperitoneal and peroral delivery, respectively.[8]
The primary mechanism of transport is hypothesized to be carrier-mediated, with the Large Neutral Amino Acid Transporter (LAT1) being the most likely candidate due to R-phenibut's structural similarity to large neutral amino acids and its classification as a gabapentinoid.
For future research, several areas warrant further investigation:
-
Definitive Transporter Identification: Competitive inhibition studies using known LAT1 substrates and genetic knockout models could definitively confirm the role of LAT1 in R-phenibut transport.
-
Human Pharmacokinetics: While animal models are invaluable, studies characterizing R-phenibut's BBB penetration in humans are needed to confirm clinical relevance.
-
In Vitro Modeling: The use of in vitro BBB models (e.g., co-cultures of brain endothelial cells, pericytes, and astrocytes) would allow for high-throughput screening and detailed mechanistic studies, including the calculation of apparent permeability (Papp) coefficients.
-
Brain-to-Plasma Ratio: Future in vivo studies should aim to calculate the unbound brain-to-plasma concentration ratio (Kp,uu) to provide a more precise measure of active transport across the BBB.
References
- 1. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenibut (β-Phenyl-γ-aminobutyric Acid) Dependence and Management of Withdrawal: Emerging Nootropics of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.vnmu.edu.ua [dspace.vnmu.edu.ua]
- 4. cdn.who.int [cdn.who.int]
- 5. Phenibut - Wikipedia [en.wikipedia.org]
- 6. The neuroprotective effects of R-phenibut after focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mitochondrial-Protective Effects of R-Phenibut after Experimental Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journalajmpcp.com [journalajmpcp.com]
- 11. Drug transport across the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transport of Amino Acids Across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GAT2/BGT-1 as a system responsible for the transport of gamma-aminobutyric acid at the mouse blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Anxiolytic and Nootropic Effects of R-phenibut in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenibut (β-phenyl-γ-aminobutyric acid), a derivative of the inhibitory neurotransmitter GABA, has been utilized for its anxiolytic and nootropic properties. As a chiral molecule, it exists in two forms: R-phenibut and S-phenibut. Preclinical evidence strongly indicates that R-phenibut is the pharmacologically active enantiomer responsible for the primary effects of the racemic mixture. This technical guide provides a comprehensive overview of the preclinical data supporting the anxiolytic and cognitive-enhancing effects of R-phenibut. We will delve into its dual mechanism of action, detailing its interactions with GABA-B receptors and the α2-δ subunit of voltage-dependent calcium channels (VDCCs). Furthermore, this guide will present detailed methodologies for key preclinical behavioral assays used to evaluate these effects, supported by quantitative data and visual representations of experimental workflows and signaling pathways.
Introduction: The Stereochemistry and Pharmacological Significance of Phenibut
Phenibut was developed in the Soviet Union in the 1960s and has been used clinically in several Eastern European countries for a range of conditions including anxiety, insomnia, and post-traumatic stress disorder. Structurally, the presence of a phenyl ring allows phenibut to cross the blood-brain barrier more effectively than GABA itself. Phenibut is a chiral molecule, and its pharmacological activity is stereospecific. The racemic mixture contains both R- and S-enantiomers. Preclinical research has demonstrated that R-phenibut is significantly more potent than S-phenibut, particularly in its effects mediated by the GABA-B receptor. In contrast, the S-enantiomer is largely inactive at this receptor. This stereoselectivity is crucial for understanding the therapeutic potential and for the development of more targeted pharmaceuticals.
Mechanism of Action: A Dual-Target Engagement
The anxiolytic and nootropic effects of R-phenibut are primarily attributed to its interaction with two key molecular targets in the central nervous system: the GABA-B receptor and the α2-δ subunit of voltage-dependent calcium channels.
GABA-B Receptor Agonism
R-phenibut acts as a full agonist at the GABA-B receptor, which is a G-protein coupled receptor. Activation of GABA-B receptors leads to the inhibition of adenylyl cyclase and the modulation of ion channels, specifically the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This results in a hyperpolarization of the neuronal membrane, leading to a decrease in neuronal excitability and neurotransmitter release. This inhibitory action is believed to be the primary mechanism behind R-phenibut's anxiolytic and sedative effects.
Radioligand binding studies have quantified the affinity of phenibut's enantiomers for the GABA-B receptor, demonstrating the superior potency of the R-isomer.
Table 1: Comparative Binding Affinities (Ki, μM) for the GABA-B Receptor in Rat Brain
| Compound | Ki (μM) |
| R-phenibut | 92 ± 3 |
| Racemic phenibut | 177 ± 2 |
| S-phenibut | >1000 |
| Baclofen (reference agonist) | 6.0 ± 1 |
Data sourced from Dambrova et al., 2008.
α2-δ Subunit of Voltage-Dependent Calcium Channels (VDCCs) Ligand
In addition to its GABAergic activity, R-phenibut also binds to the α2-δ subunit of voltage-dependent calcium channels, a mechanism it shares with gabapentinoids like gabapentin and pregabalin. This subunit is an auxiliary protein that modulates the trafficking and function of the primary calcium channel pore-forming subunit. By binding to the α2-δ subunit, R-phenibut can reduce the influx of calcium into presynaptic terminals, thereby decreasing the release of excitatory neurotransmitters. This action is thought to contribute to its anxiolytic, as well as its analgesic, effects.
Interestingly, both R- and S-phenibut exhibit similar affinities for the α2-δ subunit, suggesting that this target may contribute to the pharmacological profile of the racemic mixture, although the primary anxiolytic and sedative effects are linked to the R-enantiomer's GABA-B agonism.
Table 2: Comparative Binding Affinities (Ki, μM) for the α2-δ Subunit of VDCCs in Rat Brain
| Compound | Ki (μM) |
| R-phenibut | 23 |
| S-phenibut | 39 |
| Gabapentin (reference ligand) | 0.05 |
| Baclofen |
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenibut (β-phenyl-γ-aminobutyric acid) is a neuropsychotropic drug utilized for its anxiolytic and nootropic properties. As a chiral molecule, it exists in two enantiomeric forms: R-phenibut and S-phenibut. Emerging research has demonstrated that the pharmacological effects of racemic phenibut are predominantly attributable to the R-enantiomer. This technical guide provides an in-depth analysis of the primary pharmacological activities of R-phenibut, focusing on its interactions with key neuronal targets.
Core Pharmacological Activities
The principal pharmacological actions of R-phenibut are centered on two primary molecular targets: the γ-aminobutyric acid type B (GABA-B) receptor and the α2-δ subunit of voltage-dependent calcium channels (VDCCs).
GABA-B Receptor Agonism
R-phenibut acts as a full agonist at the GABA-B receptor, a G-protein coupled receptor that mediates slow and prolonged inhibitory neurotransmission.[1][2][3][4] This activity is stereoselective, with the R-enantiomer exhibiting a significantly higher affinity for the GABA-B receptor than the S-enantiomer.[1][2] In fact, S-phenibut is largely considered inactive at this receptor.[2][3][4] The agonism at the GABA-B receptor is believed to be the primary mechanism underlying the anxiolytic, sedative, and muscle relaxant effects of phenibut.
The signaling cascade initiated by R-phenibut binding to the GABA-B receptor involves the inhibition of adenylyl cyclase and the modulation of ion channel activity, leading to a reduction in neuronal excitability.
Modulation of Voltage-Dependent Calcium Channels (VDCCs)
In addition to its activity at the GABA-B receptor, R-phenibut also binds to the α2-δ subunit of VDCCs.[1][5][6] This subunit is an auxiliary protein that modulates the trafficking and function of the pore-forming α1 subunit of these channels. By binding to the α2-δ subunit, R-phenibut can reduce the influx of calcium into presynaptic terminals, thereby decreasing the release of excitatory neurotransmitters. This mechanism is shared with gabapentinoid drugs like gabapentin and pregabalin and is thought to contribute to the analgesic effects of R-phenibut.[5][6]
Quantitative Pharmacological Data
The binding affinities of R-phenibut and related compounds for the GABA-B receptor and the α2-δ subunit of VDCCs have been quantified in radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher binding affinity.
| Compound | Target | Ki (μM) | Source Organism for Tissue | Reference |
| R-Phenibut | GABA-B Receptor | 92 ± 3 | Rat Brain | Dambrova et al., 2008 [2] |
| Racemic Phenibut | GABA-B Receptor | 177 ± 2 | Rat Brain | Dambrova et al., 2008[2] |
| Baclofen | GABA-B Receptor | 6.0 ± 1 | Rat Brain | Dambrova et al., 2008[2] |
| R-Phenibut | α2-δ subunit of VDCC | 23 | Rat Brain | Zvejniece et al., 2015 [5] |
| S-Phenibut | α2-δ subunit of VDCC | 39 | Rat Brain | Zvejniece et al., 2015[5] |
| Baclofen | α2-δ subunit of VDCC | 156 | Rat Brain | Zvejniece et al., 2015[5] |
| Gabapentin | α2-δ subunit of VDCC | 0.05 | Rat Brain | Zvejniece et al., 2015[5] |
Experimental Protocols
The determination of the binding affinities of R-phenibut is primarily achieved through competitive radioligand binding assays. Below are generalized protocols for the key experiments cited.
GABA-B Receptor Binding Assay
Objective: To determine the binding affinity of R-phenibut for the GABA-B receptor.
Methodology:
-
Membrane Preparation:
-
Whole rat brains are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then ultracentrifuged to pellet the crude membrane fraction.
-
The membrane pellet is washed multiple times by resuspension in fresh buffer and centrifugation to remove endogenous ligands.
-
The final pellet is resuspended in a known volume of buffer, and the protein concentration is determined.
-
-
Radioligand Binding Assay:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of a selective GABA-B receptor radioligand, such as [3H]CGP54626.
-
Increasing concentrations of the unlabeled competitor drug (e.g., R-phenibut, racemic phenibut, baclofen) are added to displace the radioligand.
-
Non-specific binding is determined in the presence of a saturating concentration of a known GABA-B agonist (e.g., GABA).
-
The incubation is carried out at a specific temperature (e.g., room temperature) for a duration sufficient to reach equilibrium.
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
α2-δ Subunit of VDCC Binding Assay
Objective: To determine the binding affinity of R-phenibut for the α2-δ subunit of voltage-dependent calcium channels.
Methodology:
The protocol is similar to the GABA-B receptor binding assay, with the following key differences:
-
Radioligand: A radiolabeled ligand selective for the α2-δ subunit, such as [3H]gabapentin, is used.
-
Competitors: Increasing concentrations of R-phenibut, S-phenibut, baclofen, and gabapentin are used as unlabeled competitors.
-
Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of unlabeled gabapentin.
Visualizations
Signaling Pathway of R-Phenibut at the GABA-B Receptor
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of [3H]-CGP54626A binding to heterodimeric GABAB receptors stably expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
(R)-3-Amino-4-phenylbutyric acid hydrochloride: A Technical Guide for Neuropharmacological Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of (R)-3-Amino-4-phenylbutyric acid hydrochloride, a key compound for neuropharmacological research. This document details its chemical properties, mechanism of action, and established experimental protocols, presenting quantitative data in a clear, comparative format.
Introduction
(R)-3-Amino-4-phenylbutyric acid hydrochloride, the (R)-enantiomer of phenibut, is a derivative of the endogenous inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1] The addition of a phenyl ring to the GABA structure allows it to cross the blood-brain barrier more readily.[2] Primarily recognized for its activity as a selective GABA-B receptor agonist, it also exhibits affinity for the α2δ subunit of voltage-dependent calcium channels (VDCCs).[3][4] This dual mechanism of action contributes to its anxiolytic, nootropic (cognition-enhancing), and analgesic properties, making it a valuable tool for investigating GABAergic neurotransmission and related neurological and psychiatric conditions.[5]
Chemical and Physical Properties
(R)-3-Amino-4-phenylbutyric acid hydrochloride is a white to off-white solid. Its hydrochloride salt form enhances its stability and solubility in aqueous solutions.
| Property | Value | Reference |
| CAS Number | 145149-50-4 | [2] |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [2] |
| Molecular Weight | 215.68 g/mol | [2] |
| Synonyms | (R)-Phenibut HCl, (R)-β-Phenyl-γ-aminobutyric acid hydrochloride | [3] |
| Purity | Typically ≥98% for research-grade material | [6] |
Mechanism of Action
The neuropharmacological effects of (R)-3-Amino-4-phenylbutyric acid hydrochloride are primarily mediated through its interaction with two key targets in the central nervous system:
-
GABA-B Receptor Agonism: The (R)-enantiomer is the pharmacologically active isomer at the GABA-B receptor, exhibiting significantly higher affinity than the (S)-enantiomer.[3][7] As a GABA-B receptor agonist, it mimics the action of GABA, leading to the inhibition of adenylyl cyclase and the modulation of ion channels, which results in a hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[8]
-
α2δ Subunit of Voltage-Dependent Calcium Channels (VDCCs): Both the (R)- and (S)-enantiomers bind to the α2δ subunit of VDCCs with similar affinity.[3] This interaction is analogous to that of gabapentinoids and is thought to contribute to its analgesic effects, particularly in models of neuropathic pain.[5]
Quantitative Data: Binding Affinities
The following table summarizes the binding affinities of (R)-3-Amino-4-phenylbutyric acid hydrochloride for its primary molecular targets.
| Ligand | Target | Radioligand | Tissue/Cell Type | Kᵢ (μM) | Reference |
| (R)-Phenibut | GABA-B Receptor | [³H]CGP54626 | Rat Brain | 92 | [3] |
| Racemic Phenibut | GABA-B Receptor | [³H]CGP54626 | Rat Brain | 177 | [3] |
| (S)-Phenibut | GABA-B Receptor | [³H]CGP54626 | Rat Brain | >1000 | [3] |
| (R)-Phenibut | α2δ Subunit of VDCCs | [³H]Gabapentin | Rat Brain | 23 | [3] |
| (S)-Phenibut | α2δ Subunit of VDCCs | [³H]Gabapentin | Rat Brain | 39 | [3] |
| Baclofen (racemic) | GABA-B Receptor | [³H]CGP54626 | Rat Brain | 6 | [3] |
| Gabapentin | α2δ Subunit of VDCCs | [³H]Gabapentin | Rat Brain | 0.05 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the neuropharmacological properties of (R)-3-Amino-4-phenylbutyric acid hydrochloride.
Radioligand Binding Assays
This protocol is adapted from methods using the selective GABA-B antagonist [³H]CGP54626.
-
Materials:
-
Rat brain tissue (cortex or whole brain)
-
[³H]CGP54626 (specific activity ~50 Ci/mmol)
-
(R)-3-Amino-4-phenylbutyric acid hydrochloride (test compound)
-
Baclofen (for non-specific binding determination)
-
Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
-
-
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in 10 volumes of ice-cold binding buffer. Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh binding buffer and repeat the centrifugation step twice. The final pellet is resuspended in binding buffer to a protein concentration of approximately 1-2 mg/mL.
-
Binding Reaction: In a final volume of 500 µL, combine:
-
100 µL of membrane preparation
-
50 µL of [³H]CGP54626 (final concentration ~1-5 nM)
-
50 µL of (R)-3-Amino-4-phenylbutyric acid hydrochloride at various concentrations (for competition assay) or buffer (for total binding).
-
For non-specific binding, add 50 µL of 100 µM baclofen.
-
-
Incubation: Incubate the reaction tubes at room temperature for 60 minutes.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters presoaked in 0.3% polyethyleneimine. Wash the filters three times with 4 mL of ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition experiments, determine the IC₅₀ value and calculate the Kᵢ using the Cheng-Prusoff equation.
This protocol is based on methods using [³H]gabapentin.
-
Materials:
-
Rat brain tissue (cortex)
-
[³H]gabapentin (specific activity ~30-60 Ci/mmol)
-
(R)-3-Amino-4-phenylbutyric acid hydrochloride (test compound)
-
Unlabeled gabapentin or pregabalin (for non-specific binding determination)
-
Binding Buffer: 10 mM HEPES, pH 7.4
-
Wash Buffer: Cold 10 mM HEPES, pH 7.4
-
Glass fiber filters
-
Scintillation cocktail and counter
-
-
Procedure:
-
Membrane Preparation: Prepare rat cortical membranes as described in the GABA-B receptor binding assay protocol, using the appropriate binding buffer.
-
Binding Reaction: In a final volume of 200 µL, combine:
-
50 µL of membrane preparation (~100 µg protein)
-
50 µL of [³H]gabapentin (final concentration ~5-10 nM)
-
50 µL of (R)-3-Amino-4-phenylbutyric acid hydrochloride at various concentrations.
-
For non-specific binding, add 50 µL of 100 µM unlabeled gabapentin.
-
-
Incubation: Incubate at room temperature for 30-45 minutes.
-
Filtration and Quantification: Follow the same procedure as described for the GABA-B receptor binding assay.
-
-
Data Analysis: Analyze the data as described for the GABA-B receptor binding assay.
Behavioral Assays
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.
-
Procedure:
-
Habituate the animals (mice or rats) to the testing room for at least 1 hour before the experiment.
-
Administer (R)-3-Amino-4-phenylbutyric acid hydrochloride or vehicle via the desired route (e.g., intraperitoneally) 30-60 minutes before the test.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the closed arms, as well as the number of entries into each arm, using a video tracking system.
-
-
Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent in the open arms and/or the number of entries into the open arms compared to the vehicle-treated group.
-
Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom.
-
Procedure:
-
Pre-test (Day 1): Place the animal (mouse or rat) in the cylinder for 15 minutes.
-
Test (Day 2): 24 hours after the pre-test, administer (R)-3-Amino-4-phenylbutyric acid hydrochloride or vehicle. After the appropriate pre-treatment time, place the animal back into the cylinder for a 5-minute test session.
-
Record the duration of immobility (floating passively) during the test session.
-
-
Data Analysis: An antidepressant-like effect is indicated by a significant reduction in the duration of immobility compared to the vehicle-treated group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Caption: GABA-B Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Conclusion
(R)-3-Amino-4-phenylbutyric acid hydrochloride is a selective and potent tool for the study of the GABA-B receptor system and its role in the central nervous system. Its well-characterized dual mechanism of action, coupled with the availability of established in vitro and in vivo experimental protocols, makes it an invaluable compound for researchers in neuropharmacology, neuroscience, and drug development. This guide provides the foundational technical information required to effectively utilize this compound in a research setting.
References
- 1. biorxiv.org [biorxiv.org]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Amino-3-phenylbutanoic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. animal.research.wvu.edu [animal.research.wvu.edu]
- 8. lasa.co.uk [lasa.co.uk]
An In-depth Technical Guide to the Molecular Structure and Activity of (R)-3-Amino-4-phenylbutyric acid HCl
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-Amino-4-phenylbutyric acid hydrochloride, the R-enantiomer of phenibut, is a selective agonist of the γ-aminobutyric acid (GABA) type B receptor (GABA-B). Its unique structure, featuring a phenyl ring, allows it to readily cross the blood-brain barrier, where it exerts anxiolytic, nootropic, and anticonvulsant effects. This technical guide provides a comprehensive overview of its molecular structure, mechanism of action, and key quantitative parameters. Detailed experimental protocols for its synthesis, purification, and bioactivity assessment are also presented to facilitate further research and development.
Molecular Structure and Chemical Properties
(R)-3-Amino-4-phenylbutyric acid HCl is the hydrochloride salt of the R-enantiomer of 3-phenyl-4-aminobutyric acid. The presence of the chiral center at the C3 position is crucial for its biological activity.
Table 1: Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₄ClNO₂ |
| Molecular Weight | 215.68 g/mol |
| IUPAC Name | (3R)-3-Amino-4-phenylbutanoic acid hydrochloride |
| Synonyms | (R)-Phenibut HCl, R-β-Phenyl-γ-aminobutyric acid HCl |
| CAS Number | 145149-50-4 |
| Appearance | White crystalline powder |
| Solubility | Readily soluble in water and alcohol |
Mechanism of Action
The primary mechanism of action of (R)-3-Amino-4-phenylbutyric acid HCl is its agonist activity at the GABA-B receptor.[1] This receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission.[2] Additionally, R-phenibut has been shown to bind to the α2-δ subunit of voltage-dependent calcium channels (VDCCs), a mechanism shared with gabapentinoids.[3]
GABA-B Receptor Activation and Downstream Signaling
Activation of the GABA-B receptor by (R)-3-Amino-4-phenylbutyric acid HCl initiates a cascade of intracellular events:
-
G-protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the Gαi/o subunit of its associated heterotrimeric G-protein.[2]
-
Effector Modulation:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2]
-
Modulation of Ion Channels: The dissociated Gβγ subunit directly modulates ion channels, leading to:
-
These actions collectively lead to a reduction in neuronal excitability and the inhibition of neurotransmitter release.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for the interaction of (R)-3-Amino-4-phenylbutyric acid HCl with its primary targets.
Table 2: Receptor Binding Affinities
| Compound | Receptor | Assay Type | Kᵢ (µM) | Reference |
| (R)-3-Amino-4-phenylbutyric acid | GABA-B | Radioligand displacement ([³H]CGP54626) | 92 ± 3 | [1] |
| Racemic Phenibut | GABA-B | Radioligand displacement ([³H]CGP54626) | 177 ± 2 | [1] |
| (R)-Baclofen | GABA-B | Radioligand displacement ([³H]baclofen) | 0.015 (IC₅₀) | [2] |
| (R)-3-Amino-4-phenylbutyric acid | α2-δ subunit of VDCC | - | 23 ± 6 | [4] |
Table 3: Pharmacokinetic Parameters (Phenibut - Racemic)
| Parameter | Value | Species | Dose | Reference |
| Elimination Half-life (t½) | ~5.3 hours | Human | 250 mg | [5] |
| Bioavailability | >63% | Human | 250 mg | [1] |
| Metabolism | Minimal | Human | - | [1] |
| Excretion | ~63% unchanged in urine | Human | 250 mg | [1] |
| Brain Penetration | Readily crosses the blood-brain barrier | - | - | [5] |
Experimental Protocols
Enantioselective Synthesis and Purification
A plausible enantioselective synthesis of (R)-3-Amino-4-phenylbutyric acid HCl can be achieved through asymmetric hydrogenation of a suitable precursor, followed by purification.
Experimental Workflow: Synthesis and Purification
References
A Researcher's Guide to 4-Amino-3-phenylbutyric Acid Hydrochloride (Phenibut): From Benchtop to Behavioral Analysis
A Technical Resource for Scientists and Drug Development Professionals
This technical guide offers a comprehensive overview of 4-amino-3-phenylbutyric acid hydrochloride, known in research circles as Phenibut. This document navigates the compound's chemical intricacies, pharmacological mechanisms, and the analytical methodologies required for its study. Designed for the discerning researcher, this guide emphasizes the "why" behind the "how," providing a foundation for rigorous and reproducible scientific inquiry.
Section 1: Chemical and Pharmacological Fundamentals
4-amino-3-phenylbutyric acid is a synthetic derivative of the endogenous inhibitory neurotransmitter γ-aminobutyric acid (GABA). The key structural modification, the addition of a phenyl ring at the β-position, significantly enhances its lipophilicity, allowing it to traverse the blood-brain barrier, a feat GABA itself cannot readily accomplish. The hydrochloride salt form is utilized to improve its stability and solubility for research and formulation purposes.
Core Chemical Properties
| Property | Value |
| IUPAC Name | 4-amino-3-phenylbutanoic acid hydrochloride |
| Molecular Formula | C10H14ClNO2 |
| Molecular Weight | 215.68 g/mol [1] |
| CAS Number | 3060-41-1[1] |
| Chirality | Exists as a racemic mixture of (R)- and (S)-enantiomers |
The chirality of Phenibut is a critical consideration in its pharmacology. The (R)-enantiomer is the primary driver of its GABAergic effects, exhibiting a significantly higher affinity for the GABA-B receptor.[2][3][4] Conversely, the (S)-enantiomer is less active at the GABA-B receptor but contributes to the compound's activity at voltage-gated calcium channels.[5][6] Commercially available Phenibut is typically a racemic mixture.
Mechanism of Action: A Two-Pronged Approach
Phenibut exerts its effects through two primary mechanisms:
-
GABA-B Receptor Agonism: The (R)-enantiomer of Phenibut is a full agonist at the GABA-B receptor.[2][3][4] These metabotropic G-protein coupled receptors mediate slow and prolonged inhibitory neurotransmission.[7][8][9] Activation of GABA-B receptors leads to the inhibition of adenylyl cyclase and the modulation of K+ and Ca2+ channels, resulting in neuronal hyperpolarization.[7][8][9]
-
Voltage-Gated Calcium Channel (VGCC) Blockade: At higher concentrations, both the (R)- and (S)-enantiomers of Phenibut bind to the α2δ subunit of voltage-gated calcium channels.[5][6] This is the same binding site for gabapentinoids like gabapentin and pregabalin.[10][11][12] This action is thought to contribute to its analgesic and anxiolytic properties.
Figure 1: Phenibut's dual mechanism of action.
Pharmacokinetic Profile
A summary of key pharmacokinetic parameters is provided below. It is important to note that human data is limited and often derived from single-dose studies or case reports.
| Parameter | Value | Species | Reference |
| Bioavailability | ~63% (250 mg) | Human | [13] |
| Elimination Half-life | 5.3 hours (250 mg) | Human | [13][14][15] |
| Time to Peak Plasma Concentration (Tmax) | 2-4 hours | Human | [15] |
| Metabolism | Minimal | Human | [13] |
| Excretion | ~65% unchanged in urine | Human | [14][15] |
Section 2: Synthesis and Analysis
Synthesis Overview
The synthesis of 4-amino-3-phenylbutyric acid hydrochloride can be achieved through various routes. A common method involves the following key transformations:
-
Condensation: Benzaldehyde is condensed with a compound containing an active methylene group, such as nitromethane or ethyl acetoacetate.[16][17]
-
Intermediate Modification: The resulting intermediate undergoes further reactions, which may include Michael addition and cyclization.
-
Hydrolysis and Salt Formation: The final steps typically involve hydrolysis of an intermediate followed by salt formation with hydrochloric acid to yield the desired product.[16][18]
Figure 2: A generalized synthetic workflow for Phenibut HCl.
Analytical Quantification: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of Phenibut in biological matrices.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition a mixed-mode strong cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water.
-
Sample Pre-treatment: To 500 µL of plasma, add a suitable internal standard (e.g., baclofen-d4) and 500 µL of 4% phosphoric acid. Vortex to mix.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge sequentially with 1 mL of deionized water and 1 mL of methanol to remove interfering substances.
-
Elution: Elute Phenibut with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters
| Parameter | Specification |
| Column | C18 reversed-phase (e.g., 150 mm x 2 mm, 5 µm)[19] |
| Mobile Phase A | 10 mM ammonium acetate with 0.1% acetic acid in 95:5 water:methanol[19] |
| Mobile Phase B | 10 mM ammonium acetate with 0.1% acetic acid in 3:97 water:methanol[19] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | m/z 180.3 → m/z 117.2[20] |
Section 3: In Vitro and In Vivo Experimental Protocols
In Vitro: GABA-B Receptor Binding Assay
This assay determines the binding affinity of Phenibut for the GABA-B receptor using a competitive binding format with a radiolabeled antagonist.
Protocol: [³H]CGP54626 Competition Binding Assay
-
Membrane Preparation: Homogenize rat brain cortex in ice-cold buffer (50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl2.
-
Incubation: In a 96-well plate, combine:
-
50 µL of assay buffer (for total binding) or a high concentration of unlabeled GABA (1 mM) (for non-specific binding).
-
50 µL of varying concentrations of Phenibut (or its enantiomers).
-
50 µL of [³H]CGP54626 (final concentration ~1-2 nM).
-
100-200 µg of membrane protein.
-
-
Incubation Conditions: Incubate at room temperature for 60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of Phenibut that inhibits 50% of specific [³H]CGP54626 binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo: Behavioral Models for Anxiolytic Effects
Elevated Plus Maze (EPM)
This test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
Protocol: EPM for Mice
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Acclimation: Acclimate the mice to the testing room for at least 30-60 minutes prior to the test.[21][22]
-
Procedure:
-
Administer Phenibut or vehicle control at a predetermined time before the test (e.g., 30-60 minutes, intraperitoneally).
-
Place the mouse in the center of the maze, facing an open arm.[23]
-
Allow the mouse to explore the maze for a 5-minute session.[24][25]
-
Record the session using an overhead video camera.
-
-
Data Analysis: Score the video for:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.
-
Open Field Test (OFT)
The OFT assesses general locomotor activity and anxiety-like behavior in a novel environment.
Protocol: OFT for Mice
-
Apparatus: A square arena with high walls to prevent escape.[26]
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the test.[27]
-
Procedure:
-
Administer Phenibut or vehicle control.
-
Gently place the mouse in the center of the open field.
-
Allow the mouse to explore for a 5-10 minute session.[28]
-
Record the session with an overhead video camera.
-
-
Data Analysis: The arena is typically divided into a central zone and a peripheral zone. Analyze the following parameters:
-
Anxiety-like behavior: Time spent in the center zone, latency to enter the center zone. A decrease in anxiety is reflected by more time spent in the center.
-
Locomotor activity: Total distance traveled, mean velocity. This is crucial to ensure that any observed effects on anxiety are not confounded by changes in overall movement.
-
Section 4: Research Considerations and Future Directions
The study of Phenibut presents several important considerations for the research community. Its potential for tolerance, dependence, and withdrawal has been documented, highlighting the need for careful dose and duration selection in preclinical studies.[17][29][30][31]
Key areas for future investigation include:
-
Enantiomer-Specific Pharmacology: A more detailed characterization of the distinct behavioral and physiological effects of the (R)- and (S)-enantiomers is crucial for understanding the compound's full pharmacological profile and for potentially developing more targeted therapeutics.
-
Neurobiological Mechanisms of Tolerance and Dependence: Elucidating the molecular and cellular changes that underlie the development of tolerance and dependence on Phenibut is essential. This includes investigating alterations in GABA-B receptor expression, signaling, and interactions with other neurotransmitter systems.
-
Therapeutic Potential: Rigorous, well-controlled preclinical studies are needed to explore the potential therapeutic applications of Phenibut and its analogs in models of anxiety disorders, substance use disorders, and neuropathic pain.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. researchgate.net [researchgate.net]
- 3. science.rsu.lv [science.rsu.lv]
- 4. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optical isomers of phenibut inhibit [H(3)]-Gabapentin binding in vitro and show activity in animal models of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of metabotropic GABAB receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neurology.org [neurology.org]
- 10. Voltage-gated calcium channel α 2δ subunits: an assessment of proposed novel roles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gosset.ai [gosset.ai]
- 12. CACNA2D1 - Wikipedia [en.wikipedia.org]
- 13. Phenibut - Wikipedia [en.wikipedia.org]
- 14. dspace.vnmu.edu.ua [dspace.vnmu.edu.ua]
- 15. cdn.who.int [cdn.who.int]
- 16. 4-Amino-3-phenylbutanoic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 17. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid - Google Patents [patents.google.com]
- 18. CN104478745A - Synthetic method for 4-amino-3-phenylbutyric acid hydrochloride - Google Patents [patents.google.com]
- 19. Phenibut screening and quantification with liquid chromatography-tandem mass spectrometry and its application to driving cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantitative analysis of phenibut in rat brain tissue extracts by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 22. mmpc.org [mmpc.org]
- 23. rjptsimlab.com [rjptsimlab.com]
- 24. protocols.io [protocols.io]
- 25. researchgate.net [researchgate.net]
- 26. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. behaviorcloud.com [behaviorcloud.com]
- 28. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 29. journalajmpcp.com [journalajmpcp.com]
- 30. Buy 4-Amino-3-phenylbutanoic acid | 1078-21-3 | >98% [smolecule.com]
- 31. researchgate.net [researchgate.net]
An In-Depth Technical Guide to (R)-3-Amino-4-phenylbutyric acid hydrochloride: A Selective GABA-B Receptor Agonist
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-Amino-4-phenylbutyric acid hydrochloride, the active enantiomer of phenibut, is a potent and selective GABA-mimetic compound with significant penetration of the blood-brain barrier.[1][2] This technical guide provides a comprehensive examination of its molecular profile, dual mechanism of action as a high-affinity GABA-B receptor agonist and a modulator of voltage-gated calcium channels, and its stereoselective pharmacology.[1][3] Detailed, field-validated protocols for in-vitro characterization, including radioligand binding and functional assays, are presented alongside methodologies for in-vivo preclinical assessment of its anxiolytic properties. This document serves as a critical resource for researchers aiming to investigate GABAergic systems and develop novel therapeutics targeting neuronal inhibition.
Introduction
1.1 The GABAergic System: A Primer on Inhibition in the CNS
The central nervous system (CNS) maintains a delicate balance between excitation and inhibition, a process fundamental to neural processing, cognition, and consciousness. The primary mediator of inhibition is γ-aminobutyric acid (GABA).[4] GABA exerts its effects through two main classes of receptors: ionotropic GABA-A receptors and metabotropic G protein-coupled receptors (GPCRs), known as GABA-B receptors.[5][6] Activation of these receptors universally leads to a decrease in neuronal excitability, albeit through different mechanisms.[7]
1.2 The Challenge of GABA as a Therapeutic: The Blood-Brain Barrier
Despite its central role, GABA itself has limited therapeutic utility due to its inability to efficiently cross the blood-brain barrier (BBB), a highly selective semipermeable border that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS.[1][2] This limitation has driven the development of GABA analogues, or GABA-mimetics, designed to penetrate the CNS and modulate the GABAergic system.
1.3 Emergence of (R)-3-Amino-4-phenylbutyric acid (Phenibut) as a CNS-penetrant GABA-mimetic
Developed in the 1960s, 3-Amino-4-phenylbutyric acid (phenibut) is a GABA analogue modified with a phenyl ring. This structural modification significantly enhances its lipophilicity, allowing it to traverse the blood-brain barrier effectively.[1][8] While used clinically as a racemic mixture in some countries, research has unequivocally demonstrated that the pharmacological activity resides almost exclusively in the (R)-enantiomer.[9][10] (R)-phenibut functions primarily as a selective agonist for the GABA-B receptor, producing anxiolytic, sedative, and potential nootropic effects.[11][12]
1.4 Scope of this Guide
This guide offers a detailed technical overview for the scientific community on (R)-3-Amino-4-phenylbutyric acid hydrochloride. It consolidates information on its mechanism of action, provides validated experimental protocols for its characterization, and discusses its application in preclinical research models, thereby providing a foundational resource for its study and potential therapeutic development.
Molecular Profile and Mechanism of Action
2.1 Physicochemical Properties
A clear understanding of the compound's physical and chemical properties is essential for experimental design, including solvent selection and formulation.
| Property | Value | Source |
| Chemical Name | (R)-4-Amino-3-phenylbutanoic acid hydrochloride | [13] |
| CAS Number | 1078-21-3 (for racemic HCl) | [13] |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [2][13] |
| Molecular Weight | 215.68 g/mol | [2][13] |
| Appearance | White to off-white crystalline powder | [13][14] |
| Melting Point | 194-201°C | [11] |
| Solubility | Freely soluble in water; slightly soluble in ethanol | [13][15] |
2.2 Stereoselectivity: The Primacy of the (R)-enantiomer
Pharmacological activity is highly dependent on stereochemistry. Studies comparing the enantiomers of phenibut have shown that (R)-phenibut is the active isomer at the GABA-B receptor, with significantly higher binding affinity than the racemic mixture, while (S)-phenibut is largely inactive.[9][10] One study found the affinity constant (Ki) for (R)-phenibut at the GABA-B receptor to be 92 µM, compared to 177 µM for the racemate.[9][10] The (S)-enantiomer was found to be inactive in various pharmacological tests at doses up to 500 mg/kg.[9][10] This stereoselectivity is a critical consideration for any research, as the use of the pure (R)-enantiomer provides greater target specificity and potency.
2.3 Primary Mechanism: High-Affinity Agonism at the GABA-B Receptor
The principal mechanism of action for (R)-phenibut is its function as a full agonist at the GABA-B receptor.[1] GABA-B receptors are heterodimeric GPCRs composed of R1 and R2 subunits, which couple to Gαi/o proteins.[5]
Upon agonist binding to the R1 subunit, a conformational change activates the G-protein, causing the dissociation of the Gαi/o and Gβγ subunits.[16] These subunits then modulate downstream effectors:
-
Gβγ Subunit: Directly activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to K+ efflux and membrane hyperpolarization.[5][16] This postsynaptic action results in a slow, prolonged inhibitory postsynaptic potential (IPSP).
-
Gαi/o Subunit: Inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[5]
-
Presynaptic Inhibition: At presynaptic terminals, Gβγ subunit activation inhibits voltage-gated Ca2+ channels (VGCCs), which reduces calcium influx and subsequently decreases the release of neurotransmitters.[6][7]
Caption: Workflow for a competitive radioligand binding assay.
3.2 Protocol: [³⁵S]GTPγS Functional Assay for GABA-B Receptor Activation
This assay provides a functional measure of receptor activation by quantifying G-protein engagement.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of (R)-phenibut as a GABA-B receptor agonist.
-
Principle: In the presence of an agonist, the GPCR facilitates the exchange of GDP for GTP on the Gα subunit. [17]This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit and accumulates. [18][19]The amount of incorporated radioactivity is directly proportional to the level of G-protein activation and thus receptor agonism. [20]* Methodology Outline:
-
Prepare membranes as described in the binding assay protocol.
-
Incubate membranes with a fixed concentration of GDP, varying concentrations of (R)-phenibut, and [³⁵S]GTPγS in an appropriate assay buffer. [21] 3. After incubation (e.g., 30 min at 30°C), the reaction is terminated by rapid filtration. [21] 4. The amount of bound [³⁵S]GTPγS on the filter is quantified by scintillation counting.
-
Data are plotted as [³⁵S]GTPγS binding versus log concentration of (R)-phenibut to determine EC50 (potency) and Emax (efficacy relative to a full agonist like GABA or baclofen).
-
In Vivo Preclinical Models and Applications
4.1 Assessing Anxiolytic Properties: The Elevated Plus Maze (EPM)
The EPM is a standard and widely validated behavioral assay for assessing anxiety-like behavior in rodents and screening for anxiolytic drugs. [22][23][24]
-
Rationale for Model Selection: The test leverages the natural conflict in rodents between their drive to explore a novel environment and their aversion to open, elevated spaces. [22]Anxiolytic compounds, like GABA-B agonists, reduce the aversion to the open arms, leading to increased exploration. [23]* Experimental Setup and Procedure:
-
Apparatus: A plus-shaped maze raised above the floor, with two opposing arms open and two enclosed by high walls. [24][25] 2. Habituation: Animals should be habituated to the testing room for at least 45-60 minutes before the trial to reduce novelty-induced stress. [22] 3. Administration: Administer (R)-phenibut hydrochloride (dissolved in saline) via an appropriate route (e.g., intraperitoneal injection) at a predetermined time (e.g., 30 minutes) before the test. A vehicle control group (saline) is mandatory.
-
Trial: Place the mouse or rat in the center of the maze, facing a closed arm. [22][25]Allow the animal to explore freely for a set duration, typically 5 minutes. [24]The session is recorded by an overhead video camera for later analysis. [22]* Key Parameters and Expected Outcomes:
-
Primary Measures:
-
Time spent in the open arms (%).
-
Number of entries into the open arms (%).
-
-
Locomotor Control: Total number of arm entries is measured to control for confounding effects on general activity (hyper- or hypo-locomotion). [25] * Expected Outcome: A compound with anxiolytic properties, like (R)-phenibut, is expected to significantly increase the percentage of time spent and the percentage of entries into the open arms compared to the vehicle-treated control group. [26]
-
Considerations for Drug Development and Research
5.1 Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
Information on the pharmacokinetics of phenibut is somewhat limited but points to key characteristics. It is reported to be well-absorbed orally, with an elimination half-life of approximately 5.3 hours after a 250 mg dose. [1]A significant portion of the drug (around 65%) is excreted unchanged in the urine, suggesting limited metabolism. [1][27]Its distribution is wide, and critically, it crosses the blood-brain barrier. [1][8] 5.2 Tolerance, Dependence, and Withdrawal
As with many CNS-active agents, particularly those modulating the GABAergic system, prolonged use of phenibut can lead to the development of tolerance, physical dependence, and a withdrawal syndrome upon cessation. This is a critical consideration for any potential therapeutic application and a necessary area for further research.
5.3 Future Directions: Therapeutic Potential and Research Questions
The dual mechanism of (R)-phenibut makes it a compelling tool for research and a candidate for therapeutic development. Its established anxiolytic effects, combined with potential analgesic properties mediated by VGCC modulation, suggest possible applications in anxiety disorders, neuropathic pain, and spasticity. [3][7]Key research questions remain regarding the precise dose-response relationship of its dual targets, its long-term safety profile, and its potential for treating complex neurological conditions.
Conclusion
(R)-3-Amino-4-phenylbutyric acid hydrochloride is a pharmacologically specific GABA-mimetic whose activity is defined by its stereochemistry. Its primary role as a GABA-B receptor agonist, supplemented by a secondary action on α2δ-containing VGCCs, provides a multi-faceted mechanism for CNS inhibition. The methodologies detailed in this guide offer a robust framework for researchers to accurately characterize its profile and explore its potential in neuroscience and drug development. A rigorous, protocol-driven approach is paramount to generating reproducible, high-quality data and advancing our understanding of GABAergic modulation.
References
-
World Health Organization. (n.d.). Unedited - Advance copy Pre-Review Report: PHENIBUT. WHO. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Phenibut HCl: Comprehensive Technical Specifications and Applications. Retrieved from [Link]
-
Enna, S. J. (2001). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 1, Unit 1.7. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenibut. Retrieved from [Link]
-
Wu, H., et al. (2018). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Frontiers in Molecular Neuroscience, 11, 431. Retrieved from [Link]
-
Zvejniece, L., et al. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology, Biochemistry and Behavior, 137, 23–29. Retrieved from [Link]
-
Protocols.io. (2023). Elevated plus maze protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmacokinetics and Pharmacodynamics of Phenibut with Their Potential Dependence on Endogenous Hydrogen Sulfide: A Literature Review. Retrieved from [Link]
-
Melior Discovery. (n.d.). Elevated Plus Maze Model of Anxiety. Retrieved from [Link]
-
Harrison, C., & Traynor, J. R. (2003). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Life Sciences, 74(4), 489–508. Retrieved from [Link]
-
Zvejniece, L., et al. (2015). R-phenibut binds to the α2–δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology, Biochemistry and Behavior, 137, 23-29. Retrieved from [Link]
-
Journal of Advanced Medical and Pharmaceutical Sciences. (n.d.). View of Pharmacokinetics and Pharmacodynamics of Phenibut with Their Potential Dependence on Endogenous Hydrogen Sulfide: A Literature Review. Retrieved from [Link]
-
Dambrova, M., et al. (2008). Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology, 583(1), 128–134. Retrieved from [Link]
-
Assay Guidance Manual. (2012). GTPγS Binding Assays. NCBI Bookshelf. Retrieved from [Link]
-
Frontiers in Behavioral Neuroscience. (2011). A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem. Retrieved from [Link]
-
Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated Plus Maze for Mice. Journal of Visualized Experiments, (22), 1088. Retrieved from [Link]
-
Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]
-
GHP News. (2025). Phenibut HCL Nootropics: Detailed Research Resource for Labs. Retrieved from [Link]
-
Mountainside Treatment Center. (n.d.). Phenibut. Retrieved from [Link]
-
RJPT SimLab. (n.d.). Assessing Anti-Anxiety Effects through the Elevated Plus Maze in Mice. Retrieved from [Link]
-
Springer Nature Experiments. (2004). Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [35S]GTPγS Binding. Retrieved from [Link]
-
ResearchGate. (n.d.). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). The [35S]GTPγS binding assay: Approaches and applications in pharmacology | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparative pharmacological activity of optical isomers of phenibut. Retrieved from [Link]
-
RSU Research Portal. (2008). Comparative pharmacological activity of optical isomers of phenibut. Retrieved from [Link]
-
PDSP. (n.d.). GABA. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
ACS Omega. (2025). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. Retrieved from [Link]
-
YouTube. (2025). How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor. Retrieved from [Link]
-
Chemsrc. (n.d.). CAS#:3060-41-1 | 3-Amino-4-phenylbutyric acid hydrochloride. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 4-Amino-3-Phenylbutyric Acid Hydrochloride: A Deeper Look. Retrieved from [Link]
-
ResearchGate. (n.d.). GABAB Receptors: Physiological Functions and Mechanisms of Diversity. Retrieved from [Link]
-
Journal of Neurochemistry. (2025). GABAB Receptor: Structure, Biological Functions, and Therapy for Diseases. Retrieved from [Link]
-
Current Protocols in Pharmacology. (n.d.). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Retrieved from [Link]
-
Journal of Neurochemistry. (n.d.). Signaling pathway downstream of GABAA receptor in the growth cone. Retrieved from [Link]
-
ResearchGate. (n.d.). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. Retrieved from [Link]
-
Journal of Biological Chemistry. (n.d.). Targeted disruption of the voltage-dependent calcium channel alpha2/delta-1-subunit. Retrieved from [Link]
-
Proceedings of the National Academy of Sciences. (2021). Molecular mechanisms of metabotropic GABAB receptor function. Retrieved from [Link]
Sources
- 1. Phenibut - Wikipedia [en.wikipedia.org]
- 2. ghpnews.digital [ghpnews.digital]
- 3. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dspace.vnmu.edu.ua [dspace.vnmu.edu.ua]
- 5. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GABAB Receptor: Structure, Biological Functions, and Therapy for Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mountainside.com [mountainside.com]
- 9. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. science.rsu.lv [science.rsu.lv]
- 11. CAS#:3060-41-1 | 3-Amino-4-phenylbutyric acid hydrochloride | Chemsrc [chemsrc.com]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
- 14. CAS 3060-41-1: 3-Amino-4-phenylbutyric acid hydrochloride [cymitquimica.com]
- 15. Phenibut | 1078-21-3 [chemicalbook.com]
- 16. m.youtube.com [m.youtube.com]
- 17. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. researchgate.net [researchgate.net]
- 20. Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [35S]GTPγS Binding | Springer Nature Experiments [experiments.springernature.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Elevated plus maze protocol [protocols.io]
- 23. meliordiscovery.com [meliordiscovery.com]
- 24. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 25. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. rjptsimlab.com [rjptsimlab.com]
- 27. cdn.who.int [cdn.who.int]
Unraveling the Dopaminergic Influence of (R)-3-Amino-4-phenylbutyric acid hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-3-Amino-4-phenylbutyric acid hydrochloride, the R-enantiomer of phenibut, is a compound with known anxiolytic and nootropic properties. While its primary mechanisms of action are well-established as agonism at the GABA-B receptor and blockade of α2-δ subunit-containing voltage-dependent calcium channels (VDCCs), its influence on the dopaminergic system has been a subject of interest and some debate. This technical guide synthesizes the current scientific understanding of how (R)-3-Amino-4-phenylbutyric acid hydrochloride modulates dopamine signaling, focusing on its indirect effects rather than direct receptor stimulation, for which there is a lack of quantitative evidence.
Core Mechanisms of Action: The Foundation of Dopaminergic Modulation
The primary pharmacological targets of (R)-3-Amino-4-phenylbutyric acid hydrochloride are not dopamine receptors but rather key components of GABAergic and calcium signaling pathways. Understanding these interactions is crucial to comprehending the downstream effects on dopamine.
GABA-B Receptor Agonism
(R)-phenibut is a potent agonist at the GABA-B receptor, a G-protein coupled receptor that mediates inhibitory neurotransmission. Activation of GABA-B receptors leads to a cascade of intracellular events that ultimately reduce neuronal excitability.
Blockade of Voltage-Dependent Calcium Channels (VDCCs)
(R)-phenibut also binds to the α2-δ subunit of voltage-dependent calcium channels. This subunit is an auxiliary protein that modulates the trafficking and function of the calcium channel. By binding to this subunit, (R)-phenibut inhibits the influx of calcium into neurons, a critical step in neurotransmitter release.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for the interaction of (R)-3-Amino-4-phenylbutyric acid hydrochloride with its primary molecular targets. It is important to note the absence of robust, peer-reviewed data for direct binding to dopamine receptors.
| Target | Ligand | Assay Type | Species | Tissue | Value | Units | Reference |
| GABA-B Receptor | (R)-phenibut | Radioligand Binding | Rat | Brain Membranes | 92 | µM (Ki) | [1] |
| α2-δ subunit of VDCC | (R)-phenibut | Radioligand Binding ([³H]gabapentin) | Rat | Brain Membranes | 23 | µM (Ki) | [1] |
| α2-δ subunit of VDCC | (S)-phenibut | Radioligand Binding ([³H]gabapentin) | Rat | Brain Membranes | 39 | µM (Ki) | [1] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for assessing the activity of (R)-3-Amino-4-phenylbutyric acid hydrochloride at its primary targets.
Radioligand Binding Assay for GABA-B Receptors
Objective: To determine the binding affinity (Ki) of (R)-3-Amino-4-phenylbutyric acid hydrochloride for the GABA-B receptor.
Materials:
-
Rat brain membranes (cortical)
-
[³H]-GABA (radioligand)
-
Baclofen (positive control)
-
(R)-3-Amino-4-phenylbutyric acid hydrochloride (test compound)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare rat brain cortical membranes by homogenization and centrifugation.
-
Incubate the membranes with a fixed concentration of [³H]-GABA and varying concentrations of the test compound or baclofen.
-
Incubations are carried out in Tris-HCl buffer at 4°C for a specified time to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a saturating concentration of unlabeled baclofen.
-
Calculate the IC50 value (concentration of the test compound that inhibits 50% of specific binding) from the competition curves.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Radioligand Binding Assay for α2-δ Subunit of VDCCs
Objective: To determine the binding affinity (Ki) of (R)-3-Amino-4-phenylbutyric acid hydrochloride for the α2-δ subunit of VDCCs.
Materials:
-
Rat brain membranes
-
[³H]-gabapentin (radioligand)
-
Gabapentin (positive control)
-
(R)-3-Amino-4-phenylbutyric acid hydrochloride (test compound)
-
HEPES buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare rat brain membranes by homogenization and centrifugation.
-
Incubate the membranes with a fixed concentration of [³H]-gabapentin and varying concentrations of the test compound or unlabeled gabapentin.
-
Incubations are performed in HEPES buffer at room temperature.
-
Separate bound and free radioligand by filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of unlabeled gabapentin.
-
Calculate IC50 and subsequently Ki values as described in the GABA-B receptor binding assay protocol.
Indirect Modulation of the Dopaminergic System
The effects of (R)-3-Amino-4-phenylbutyric acid hydrochloride on the dopamine system are considered to be indirect, arising from its primary actions on GABA-B receptors and VDCCs. These actions can influence the firing rate of dopamine neurons and the release of dopamine.
Influence via GABA-B Receptor Activation
GABA-B receptors are located on dopamine neurons and on neurons that regulate dopaminergic activity. Activation of these inhibitory receptors by (R)-phenibut can lead to a hyperpolarization of the neuronal membrane, making it less likely for the neuron to fire an action potential. This can result in a decreased firing rate of dopamine neurons in brain regions like the ventral tegmental area (VTA) and substantia nigra, which in turn can reduce dopamine release in projection areas such as the nucleus accumbens and striatum.[2][3][4]
Figure 1. Proposed pathway of GABA-B mediated inhibition of dopamine release.
Influence via VDCC Blockade
Voltage-dependent calcium channels are crucial for the release of neurotransmitters. The influx of calcium through these channels triggers the fusion of synaptic vesicles with the presynaptic membrane, leading to the release of their contents, including dopamine. By blocking the α2-δ subunit of VDCCs, (R)-phenibut can reduce calcium influx into the presynaptic terminals of dopamine neurons.[1] This reduction in intracellular calcium would be expected to decrease the probability of dopamine release.[5][6]
Figure 2. Proposed pathway of VDCC-mediated inhibition of dopamine release.
Neurochemical Evidence of Dopaminergic Modulation
While direct receptor binding data is lacking, some studies have investigated the neurochemical consequences of phenibut administration on the dopamine system. For instance, a study in rats found that a single administration of phenibut (25 mg/kg, i.p.) led to a significant increase in the concentration of the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) in the striatum, without a significant change in dopamine levels themselves.[7] An increase in the DOPAC/dopamine ratio is often interpreted as an increase in dopamine turnover. This could suggest a compensatory increase in dopamine synthesis and metabolism in response to altered release or reuptake, though the precise mechanism remains to be fully elucidated. Another study suggested that phenibut does not directly affect the biosynthesis of dopamine or involve dopamine autoreceptors in its mechanism of action.[8]
Conclusion
The available scientific evidence strongly indicates that (R)-3-Amino-4-phenylbutyric acid hydrochloride does not directly stimulate dopamine receptors. Instead, its influence on the dopaminergic system is an indirect consequence of its primary pharmacological actions as a GABA-B receptor agonist and a blocker of the α2-δ subunit of voltage-dependent calcium channels. Both of these mechanisms are expected to lead to a reduction in dopamine neuron firing and dopamine release. The observed increase in dopamine metabolite levels in some studies suggests a more complex interaction with dopamine turnover that warrants further investigation. For researchers and drug development professionals, it is critical to focus on these primary targets to understand the full spectrum of (R)-phenibut's effects and to accurately interpret its impact on dopaminergic pathways. Future research should aim to further delineate the precise downstream consequences of GABA-B receptor activation and VDCC blockade on the activity of distinct dopamine circuits.
References
- 1. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABAB-receptor activation alters the firing pattern of dopamine neurons in the rat substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Dynamic Role for GABA Receptors on the Firing Pattern of Midbrain Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. Voltage-dependent calcium channels in rat midbrain dopamine neurons: modulation by dopamine and GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Voltage-operated Ca2+ channels regulate dopamine release from somata of dopamine neurons in the substantia nigra pars compacta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of phenibut and atomoxetine on the biosynthesis and metabolism of dopamine and serotonin in the brain of C57BL/6 mice | Sukhorukova | Pharmacokinetics and Pharmacodynamics [pharmacokinetica.ru]
Methodological & Application
Enantioselective Synthesis of (R)-3-Amino-4-phenylbutyric Acid Hydrochloride: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-3-Amino-4-phenylbutyric acid hydrochloride, a GABAB receptor agonist, is the enantiomerically pure form of baclofen, a clinically significant muscle relaxant and antispasmodic agent. The pharmacological activity of baclofen resides almost exclusively in the (R)-enantiomer. Consequently, the development of efficient and highly stereoselective synthetic routes to access (R)-baclofen is of paramount importance in medicinal chemistry and drug development. This document provides detailed application notes and protocols for the enantioselective synthesis of (R)-3-Amino-4-phenylbutyric acid hydrochloride, focusing on a robust method involving the asymmetric desymmetrization of a prochiral meso-anhydride.
Overview of the Synthetic Strategy
The presented synthesis employs a key step of catalytic enantioselective desymmetrization of a meso-cyclic anhydride. This strategy offers high enantiocontrol and good overall yields. The synthetic pathway can be summarized in three main stages:
-
Synthesis of the Prochiral Precursor: Preparation of 3-(4-chlorophenyl)glutaric anhydride from 3-(4-chlorophenyl)glutaric acid.
-
Asymmetric Desymmetrization: Enantioselective alcoholysis of the meso-anhydride using a modified cinchona alkaloid catalyst to yield a chiral hemiester.
-
Conversion to (R)-3-Amino-4-phenylbutyric Acid Hydrochloride: Transformation of the chiral hemiester into the target molecule via a Hofmann rearrangement, followed by hydrolysis and salt formation.
Data Presentation
The following table summarizes the quantitative data for the key steps in the synthesis.
| Step | Product | Catalyst (Loading) | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| 1. Anhydride Formation | 3-(4-chlorophenyl)glutaric anhydride | Acetic anhydride (reagent) | High | N/A |
| 2. Asymmetric Desymmetrization | (S)-3-(4-chlorophenyl)glutaric acid monomethyl ester | (DHQD)₂AQN (10 mol%) | 76 | 95 |
| 3. Amidation | (R)-4-amido-3-(4-chlorophenyl)butanoic acid | Aqueous ammonia | High | >95 |
| 4. Hofmann Rearrangement & Hydrolysis | (R)-3-Amino-4-(p-chlorophenyl)butyric acid | [Bis(trifluoroacetoxy)iodo]benzene | 60 | >95 |
| 5. Hydrochloride Salt Formation | (R)-3-Amino-4-phenylbutyric acid hydrochloride | Hydrochloric acid | High | >95 |
Experimental Protocols
Protocol 1: Synthesis of 3-(4-chlorophenyl)glutaric anhydride
This protocol describes the preparation of the prochiral starting material for the asymmetric desymmetrization.
Materials:
-
3-(4-chlorophenyl)glutaric acid
-
Acetic anhydride
-
Toluene (optional, as solvent)
Procedure:
-
A mixture of 3-(4-chlorophenyl)glutaric acid and an excess of acetic anhydride is heated at reflux.
-
The reaction progress can be monitored by the dissolution of the starting diacid.
-
After the reaction is complete (typically 1-2 hours), the excess acetic anhydride is removed under reduced pressure.
-
The resulting crude 3-(4-chlorophenyl)glutaric anhydride can be used in the next step without further purification, or it can be recrystallized from a suitable solvent system like toluene/hexanes to afford a white solid.
Protocol 2: Asymmetric Desymmetrization of 3-(4-chlorophenyl)glutaric anhydride
This is the key enantioselective step of the synthesis.[1]
Materials:
-
3-(4-chlorophenyl)glutaric anhydride
-
(DHQD)₂AQN (hydroquinine 1,4-phthalazinediyl diether)
-
Anhydrous methanol
-
Anhydrous diethyl ether or other suitable aprotic solvent
Procedure:
-
To a solution of 3-(4-chlorophenyl)glutaric anhydride in anhydrous diethyl ether at -40 °C is added the (DHQD)₂AQN catalyst (10 mol%).
-
Anhydrous methanol is then added dropwise to the stirred solution.
-
The reaction mixture is stirred at -40 °C for an extended period (e.g., 120 hours), with the progress monitored by TLC or HPLC.
-
Upon completion, the reaction is quenched, and the catalyst is removed by acid extraction.
-
The organic layer is washed, dried, and concentrated to yield the crude (S)-3-(4-chlorophenyl)glutaric acid monomethyl ester. The product can be purified by chromatography if necessary. The enantiomeric excess is determined by chiral HPLC analysis.
Protocol 3: Conversion of Chiral Hemiester to (R)-3-Amino-4-phenylbutyric Acid Hydrochloride
This protocol outlines the transformation of the enantioenriched intermediate into the final product.
Materials:
-
(S)-3-(4-chlorophenyl)glutaric acid monomethyl ester
-
Aqueous ammonia
-
[Bis(trifluoroacetoxy)iodo]benzene (PIFA)
-
Acetonitrile
-
Water
-
Concentrated hydrochloric acid
Procedure:
-
Amidation: The (S)-3-(4-chlorophenyl)glutaric acid monomethyl ester is treated with aqueous ammonia at room temperature to form the corresponding amide, (R)-4-amido-3-(4-chlorophenyl)butanoic acid.[1]
-
Hofmann Rearrangement: The resulting amide is then subjected to a Hofmann rearrangement using [bis(trifluoroacetoxy)iodo]benzene (PIFA) in a mixture of acetonitrile and water.[1]
-
Hydrolysis and Salt Formation: The reaction mixture is then treated with concentrated hydrochloric acid and heated to effect hydrolysis of any intermediate carbamate and to form the hydrochloride salt of the desired product.
-
After cooling, the (R)-3-Amino-4-phenylbutyric acid hydrochloride can be isolated by crystallization, filtration, and drying.
Visualizations
Experimental Workflow for the Enantioselective Synthesis
Caption: Overall workflow for the enantioselective synthesis of (R)-Baclofen HCl.
Proposed Catalytic Cycle for Asymmetric Desymmetrization
Caption: Proposed mechanism for the cinchona alkaloid-catalyzed desymmetrization.
References
Application Note: A Comprehensive Protocol for Characterizing the Dual-Target Binding Profile of R-phenibut Using Radioligand Assays
Introduction
R-phenibut ( (R)-β-phenyl-γ-aminobutyric acid) is a neuropsychotropic compound recognized for its anxiolytic, nootropic, and sedative properties.[1][2] Its pharmacological activity stems from a dual mechanism of action, targeting two distinct and critical sites within the central nervous system. Primarily, it functions as a GABAmimetic, acting as a direct agonist at the γ-aminobutyric acid type B (GABAB) receptor.[3][4] Additionally, R-phenibut binds to the α2-δ auxiliary subunit of voltage-dependent calcium channels (VDCCs), a mechanism it shares with gabapentinoids like gabapentin and pregabalin.[3][5][6]
Emerging research indicates that the binding affinity of R-phenibut is not equal for these two targets. Notably, its affinity for the α2-δ subunit is approximately four times higher than its affinity for the GABAB receptor, suggesting that its gabapentin-like effects may be a primary driver of its overall pharmacological profile.[5][7]
Radioligand binding assays represent the gold standard for quantifying the affinity of a compound for its molecular targets.[8] These assays provide precise, reproducible data on binding constants (Ki), which are essential for understanding structure-activity relationships and mechanism of action. This application note provides two detailed, field-proven protocols for researchers to accurately determine the binding affinity of R-phenibut at both of its key molecular targets. The methodologies are designed to be self-validating and are grounded in established principles of receptor pharmacology.
Part 1: Protocol for α2-δ Voltage-Dependent Calcium Channel (VDCC) Subunit Binding
This protocol details a competitive radioligand binding assay to determine the affinity (Ki) of R-phenibut for the α2-δ subunit using [³H]gabapentin, a high-affinity, selective radioligand.[9]
Principle of the Assay
The assay operates on the principle of competition. A constant, low concentration of radiolabeled [³H]gabapentin is incubated with a biological preparation rich in α2-δ subunits (e.g., rat brain membranes). In parallel incubations, increasing concentrations of unlabeled R-phenibut are added. R-phenibut competes with [³H]gabapentin for the same binding site. The amount of bound radioactivity decreases as the concentration of R-phenibut increases. This displacement allows for the calculation of the R-phenibut concentration that inhibits 50% of [³H]gabapentin binding (IC₅₀), which is then used to derive the inhibition constant (Ki).
Experimental Workflow: Competitive Binding Assay
Caption: Workflow for the competitive radioligand binding assay.
Detailed Step-by-Step Protocol
Step 1: Membrane Preparation (Rat Cerebral Cortex) Causality: The cerebral cortex is selected due to its high density of α2-δ VDCC subunits.[9] The washing steps are critical to remove endogenous ligands that could interfere with the assay.[10]
-
Homogenize freshly dissected rat cerebral cortices in 20 volumes of ice-cold Lysis Buffer (50mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[11]
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[11]
-
Discard the supernatant, resuspend the pellet in fresh, ice-cold Lysis Buffer, and repeat the centrifugation (Step 1.3). This wash step is performed twice more (total of 3 washes).
-
Resuspend the final pellet in Assay Buffer (10 mM HEPES, pH 7.4) to a protein concentration of approximately 1 mg/mL. Protein concentration should be determined using a standard method like the BCA assay.[12]
-
Store membrane aliquots at -80°C until use.
Step 2: Assay Setup (96-Well Plate Format) Causality: The three key conditions (Total Binding, Non-Specific Binding, and Competition) are essential for calculating specific binding and determining the IC₅₀.
-
Assay Buffer: 10 mM HEPES, pH 7.4.[9]
-
Prepare serial dilutions of R-phenibut in the Assay Buffer (e.g., from 100 nM to 1 mM).
-
In a 96-well plate, set up the following conditions in triplicate (final volume = 250 µL):
-
Total Binding: 50 µL Assay Buffer + 150 µL Membrane Preparation (~50-100 µg protein) + 50 µL [³H]gabapentin (final concentration ~30-40 nM, near its Kd).[9]
-
Non-Specific Binding (NSB): 50 µL unlabeled Gabapentin (100 µM final concentration) + 150 µL Membrane Preparation + 50 µL [³H]gabapentin.[13] The high concentration of unlabeled ligand saturates the specific sites, ensuring that any measured radioactivity represents non-specific binding.
-
R-phenibut Competition: 50 µL of each R-phenibut dilution + 150 µL Membrane Preparation + 50 µL [³H]gabapentin.
-
Step 3: Incubation
-
Incubate the plate for 30 minutes at room temperature (20-25°C) with gentle agitation to reach binding equilibrium.[9]
Step 4: Termination and Filtration Causality: Rapid filtration through glass fiber filters is a standard method to efficiently separate the membrane-bound radioligand from the free radioligand in the solution.[14] Filters are pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding of the positively charged radioligand to the negatively charged filter.
-
Terminate the incubation by rapid filtration through 0.3% PEI-presoaked GF/C glass fiber filters using a 96-well cell harvester.
-
Quickly wash the filters four times with 200 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter mat for 30 minutes at 50°C.[14]
Step 5: Scintillation Counting
-
Place the dried filter discs into scintillation vials or a compatible plate.
-
Add 4-5 mL of scintillation cocktail.
-
Measure the radioactivity as counts per minute (CPM) using a liquid scintillation counter.
Data Analysis and Interpretation
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)[11]
-
Generate Competition Curve: Plot the percentage of specific binding ((Binding in presence of R-phenibut - NSB) / (Total Binding - NSB) * 100) against the logarithm of the R-phenibut concentration.
-
Determine IC₅₀: Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Calculate the Inhibition Constant (Ki): Convert the experimental IC₅₀ to the Ki, a true measure of affinity, using the Cheng-Prusoff equation .[15][16] This correction accounts for the presence of the radioligand. Ki = IC₅₀ / (1 + [L]/Kd)
-
Ki: Inhibition constant of R-phenibut.
-
IC₅₀: Concentration of R-phenibut that inhibits 50% of specific [³H]gabapentin binding.
-
[L]: Concentration of [³H]gabapentin used in the assay.
-
Kd: Dissociation constant of [³H]gabapentin for the α2-δ subunit (must be determined separately via a saturation binding experiment or obtained from literature, approx. 38 nM).[9]
-
Quantitative Data Summary: α2-δ Subunit
The following table summarizes published binding affinities for comparison.
| Compound | Ki (μM) at α2-δ Subunit | Reference |
| R-phenibut | 23 | [3][5] |
| S-phenibut | 39 | [3] |
| Gabapentin | 0.05 | [3][5] |
Part 2: Protocol for GABAB Receptor Binding
This protocol determines the affinity of R-phenibut for the GABAB receptor using the high-affinity, selective antagonist radioligand [³H]CGP54626.
Principle of the Assay
The principle is identical to the α2-δ assay. R-phenibut will compete with [³H]CGP54626 for the orthosteric binding site on the GABAB receptor. An antagonist radioligand is often preferred for characterizing lower-affinity agonists because it typically exhibits simpler, two-state binding kinetics and is not subject to receptor desensitization or G-protein coupling states that can complicate agonist binding.[10][17]
Visualization: Principle of Competitive Binding
Caption: R-phenibut displaces the radioligand, reducing the measured signal.
Detailed Step-by-Step Protocol
Step 1: Membrane Preparation
-
Follow the same procedure as described in Part 1 (Section 1.1), as the cerebral cortex is also a rich source of GABAB receptors.[10]
Step 2: Assay Setup (96-Well Plate Format)
-
Prepare serial dilutions of R-phenibut in the Assay Buffer.
-
In a 96-well plate, set up the following conditions in triplicate (final volume = 250 µL):
-
Total Binding: 50 µL Assay Buffer + 150 µL Membrane Preparation + 50 µL [³H]CGP54626 (final concentration ~1-2 nM, near its Kd).
-
Non-Specific Binding (NSB): 50 µL unlabeled GABA (1 mM final concentration) + 150 µL Membrane Preparation + 50 µL [³H]CGP54626.[12]
-
R-phenibut Competition: 50 µL of each R-phenibut dilution + 150 µL Membrane Preparation + 50 µL [³H]CGP54626.
-
Step 3: Incubation
-
Incubate the plate for 60-90 minutes at room temperature (20-25°C).[18]
Step 4 & 5: Termination, Filtration, and Counting
-
Follow the same procedures as described in Part 1 (Sections 1.4 and 1.5).
Data Analysis and Interpretation
-
Follow the same data analysis workflow as described in Part 1 (Section 1.5).
-
Use the Cheng-Prusoff equation to calculate the Ki for R-phenibut, using the known Kd of [³H]CGP54626 for the GABAB receptor.
Quantitative Data Summary: GABAB Receptor
The following table summarizes published binding affinities for comparison.
| Compound | Ki (μM) at GABAB Receptor | Reference |
| R-phenibut | 92 | [3][4] |
| (Racemic) Baclofen | 6 | [4] |
Conclusion
The protocols detailed in this application note provide a robust framework for accurately characterizing the dual binding profile of R-phenibut. By employing high-affinity radioligands in a competitive assay format, researchers can reliably determine the Ki values at both the α2-δ VDCC subunit and the GABAB receptor. The resulting data will confirm the compound's multimodal mechanism of action and substantiate the finding that R-phenibut is a significantly more potent ligand at the α2-δ subunit than at the GABAB receptor. This quantitative understanding is fundamental for professionals in pharmacology and drug development seeking to elucidate the precise molecular interactions that underpin the therapeutic and physiological effects of R-phenibut.
References
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
- Sigma-Aldrich. Enzyme Inhibitor Terms and Calculations. Sigma-Aldrich Technical Documents.
- Drug Discovery Methods. (2015). Specific and Non-specific Binding in a ligand binding assay. YouTube.
- Revvity. Radiometric Ligand-Binding Assays.
-
Zvejniece, L., Vavers, E., Svalbe, B., et al. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology, Biochemistry and Behavior, 137, 23-29. [Link]
- GraphPad Software. Nonspecific binding. GraphPad Prism 10 Curve Fitting Guide.
-
Wikipedia contributors. (2025). Phenibut. Wikipedia, The Free Encyclopedia. [Link]
-
Froestl, W. (2011). Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. Journal of Medicinal Chemistry, 54(5), 1029-1041. [Link]
-
Cheng, H. C., & Prusoff, W. H. (1973). Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Pharmacological and Toxicological Methods, 48(3), 211-222. [Link]
-
Ertl, P., & Schuffenhauer, A. (2009). Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. CORE. [Link]
-
Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 6, Unit 6.10. [Link]
-
Imperiali Lab. (n.d.). Derivation of Binding Constants by Scatchard Analysis. Massachusetts Institute of Technology. [Link]
-
Chem Help ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]
-
Zvejniece, L., et al. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. ResearchGate. [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]
-
Wikipedia contributors. (2025). Ligand binding assay. Wikipedia, The Free Encyclopedia. [Link]
-
Malmquist, J., et al. (2022). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega, 7(21), 17723-17734. [Link]
-
Lapin, I. (2001). Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug. CNS Drug Reviews, 7(4), 471-481. [Link]
-
Gee, N. S., et al. (1998). Isolation of the [3H]gabapentin-binding protein/alpha 2 Delta Ca2+ Channel Subunit From Porcine Brain. Analytical Biochemistry, 255(2), 236-43. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience Data Sheet. [Link]
-
Zvejniece, L., et al. (2015). R-phenibut binds to the α2–δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Semantic Scholar. [Link]
-
Suman-Chauhan, N., et al. (1993). Characterisation of [3H]gabapentin binding to a novel site in rat brain: homogenate binding studies. European Journal of Pharmacology: Molecular Pharmacology, 244(3), 293-301. [Link]
-
Jouney, E. A. (2020). Phenibut: A Novel Nootropic With Abuse Potential. Psychiatrist.com. [Link]
-
ResearchGate. (n.d.). Kinetics of [3H]-gabapentin association to α2δ1. ResearchGate. [Link]
-
World Health Organization. (2021). Pre-Review Report: PHENIBUT. WHO Expert Committee on Drug Dependence. [Link]
-
ResearchGate. (n.d.). Pregabalin activity in standardized receptor-binding assays. ResearchGate. [Link]
-
PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. Psychoactive Drug Screening Program. [Link]
-
Reddit. (2018). How Significant Are Pehnibut's Effects On The GABA-B Receptors. r/AskDrugNerds. [Link]
-
Hill, D. R., et al. (1995). Comparison of the autoradiographic binding distribution of [3H]-gabapentin with excitatory amino acid receptor and amino acid uptake site distributions in rat brain. British Journal of Pharmacology, 115(7), 1195-1202. [Link]
-
Lanza, M., et al. (2001). Characterization of [3H]-CGP54626A binding to heterodimeric GABAB receptors stably expressed in mammalian cells. European Journal of Pharmacology, 427(3), 209-220. [Link]
-
Li, Y., et al. (2015). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 5(13), e1513. [Link]
-
Slideshare. (n.d.). The scatchard plot.pptx. Slideshare. [Link]
-
Bio-Resource. (2021). Scatchard Plot for Ligand Receptor binding analysis. YouTube. [Link]
-
Gholamhosseinian, A., et al. (2016). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Journal of Reports in Pharmaceutical Sciences, 5(1), 54-61. [Link]
-
Grokipedia. (n.d.). Scatchard equation. Grokipedia. [Link]
-
Li, A., et al. (2023). Whole-cell radioligand saturation binding. Protocols.io. [Link]
-
ResearchGate. (n.d.). [3H]CGP54626 competition binding assay of compounds 23 and 28 in... ResearchGate. [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. Creative Bioarray. [Link]
-
Li, G., et al. (2009). Characterization of calcium channel binding. Current Protocols in Pharmacology, Chapter 4, Unit 4.10. [Link]
-
Wang, Y., et al. (2022). Development of a PET radioligand for α2δ-1 subunit of calcium channels for imaging neuropathic pain. bioRxiv. [Link]
-
Olsen, R. W., & Sieghart, W. (2008). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Molecular Pharmacology, 74(3), 567-584. [Link]
-
Reddit. (2017). Quick question about GABAa & GABAb agonists. r/neuro. [Link]
-
Wikipedia contributors. (2025). Gabapentin. Wikipedia, The Free Encyclopedia. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pharmacodynamics and toxicology of Phenibut_Chemicalbook [chemicalbook.com]
- 3. Phenibut - Wikipedia [en.wikipedia.org]
- 4. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psychiatrist.com [psychiatrist.com]
- 7. researchgate.net [researchgate.net]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Characterisation of [3H]gabapentin binding to a novel site in rat brain: homogenate binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Characterization of [3H]-CGP54626A binding to heterodimeric GABAB receptors stably expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. graphpad.com [graphpad.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 16. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the In Vitro Experimental Use of 3-Amino-4-phenylbutyric Acid Hydrochloride
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro experimental use of 3-Amino-4-phenylbutyric acid hydrochloride, commonly known as phenibut. This document details its mechanisms of action and provides validated protocols for investigating its effects in a laboratory setting.
Introduction
3-Amino-4-phenylbutyric acid hydrochloride is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) with a phenyl group substitution, which allows it to cross the blood-brain barrier more effectively than GABA itself.[1] It is recognized for its anxiolytic and nootropic (cognition-enhancing) properties.[2][3] In vitro studies are crucial for elucidating the specific molecular targets and cellular pathways modulated by this compound.
Phenibut's primary mechanism of action is as a GABA-mimetic, acting as an agonist at GABA-B receptors.[2][4] Additionally, it has been shown to bind to the α2-δ subunit of voltage-dependent calcium channels (VDCCs), a mechanism it shares with gabapentinoid drugs.[5][6] These interactions lead to a reduction in neuronal excitability, underpinning its observed physiological effects.[1] Some evidence also suggests it may stimulate dopamine receptors.[2][3]
Core Mechanisms of Action & Investigational Approaches
The dual mechanism of action of 3-Amino-4-phenylbutyric acid hydrochloride necessitates a multi-faceted in vitro approach to fully characterize its pharmacological profile. The primary targets for investigation are GABA-B receptor activation and modulation of voltage-dependent calcium channels.
GABA-B Receptor Agonism
Activation of GABA-B receptors, which are G-protein coupled receptors (GPCRs), leads to a cascade of downstream signaling events, including the inhibition of adenylyl cyclase, activation of inwardly rectifying potassium channels (GIRKs), and inhibition of voltage-dependent calcium channels.[7][8]
Key In Vitro Assays for GABA-B Receptor Agonism:
-
Radioligand Binding Assays: To determine the binding affinity of 3-Amino-4-phenylbutyric acid hydrochloride to GABA-B receptors.
-
[³⁵S]GTPγS Binding Assays: A functional assay to measure the activation of G-proteins following receptor agonism.[9]
-
cAMP Assays: To quantify the inhibition of adenylyl cyclase activity.
-
Calcium Imaging: To measure changes in intracellular calcium concentrations resulting from GABA-B receptor-mediated signaling.[7][10]
-
Patch-Clamp Electrophysiology: To directly measure the activation of GIRK channels or inhibition of calcium currents.[11]
Modulation of Voltage-Dependent Calcium Channels (VDCCs)
The interaction of 3-Amino-4-phenylbutyric acid hydrochloride with the α2-δ subunit of VDCCs can modulate calcium influx, which is critical for neurotransmitter release and neuronal excitability.[5][12]
Key In Vitro Assays for VDCC Modulation:
-
Radioligand Binding Assays: Using radiolabeled gabapentin ([³H]GBP) to determine the binding affinity of 3-Amino-4-phenylbutyric acid hydrochloride to the α2-δ subunit.[5]
-
Calcium Imaging: To directly visualize and quantify changes in intracellular calcium levels upon depolarization in the presence of the compound.
-
Patch-Clamp Electrophysiology: To measure the modulation of calcium currents in neuronal cells.[13]
Experimental Protocols
The following protocols are designed to be self-validating by including appropriate controls and providing a clear rationale for each step.
Protocol 1: Characterizing GABA-B Receptor Activation using a Functional cAMP Assay
This protocol describes the use of a competitive immunoassay to measure changes in intracellular cyclic adenosine monophosphate (cAMP) levels in response to 3-Amino-4-phenylbutyric acid hydrochloride in a cell line expressing GABA-B receptors.
Scientific Rationale: GABA-B receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Forskolin is used to stimulate adenylyl cyclase and elevate basal cAMP levels, allowing for a more robust measurement of inhibition.
Experimental Workflow Diagram:
Caption: Workflow for cAMP-based functional assay.
Materials:
-
Chinese Hamster Ovary (CHO-K1) cells stably expressing human GABA-B1b and GABA-B2 receptors.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
96-well microplates.
-
3-Amino-4-phenylbutyric acid hydrochloride.
-
Forskolin.
-
GABA (as a positive control).
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer).
Procedure:
-
Cell Culture and Plating:
-
Culture CHO-K1 cells expressing GABA-B receptors in appropriate media until they reach 80-90% confluency.
-
Harvest the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of 3-Amino-4-phenylbutyric acid hydrochloride in sterile water or an appropriate buffer.
-
Perform serial dilutions to obtain a range of concentrations for generating a dose-response curve (e.g., 1 nM to 100 µM).
-
Prepare a stock solution of GABA for use as a positive control.
-
-
Assay Performance:
-
Remove the culture medium from the wells.
-
Add stimulation buffer containing a fixed concentration of forskolin (e.g., 10 µM) to all wells except the negative control.
-
Immediately add the different concentrations of 3-Amino-4-phenylbutyric acid hydrochloride, GABA, or vehicle control to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP levels against the log concentration of 3-Amino-4-phenylbutyric acid hydrochloride.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Expected Results and Interpretation: A dose-dependent decrease in cAMP levels in the presence of 3-Amino-4-phenylbutyric acid hydrochloride will confirm its agonistic activity at the GABA-B receptor. The EC₅₀ value will provide a quantitative measure of its potency.
| Compound | Typical EC₅₀ Range (µM) |
| GABA | 0.1 - 1 |
| Baclofen | 1 - 10 |
| 3-Amino-4-phenylbutyric acid HCl | 10 - 100 |
Protocol 2: Assessing Modulation of Voltage-Dependent Calcium Channels via Calcium Imaging
This protocol outlines the use of a fluorescent calcium indicator to measure changes in intracellular calcium in response to depolarization in primary neuronal cultures treated with 3-Amino-4-phenylbutyric acid hydrochloride.
Scientific Rationale: Depolarization of neurons with a high concentration of potassium chloride (KCl) opens VDCCs, leading to an influx of calcium and a subsequent increase in intracellular calcium concentration. If 3-Amino-4-phenylbutyric acid hydrochloride binds to the α2-δ subunit of VDCCs, it is expected to modulate this calcium influx.
Signaling Pathway Diagram:
Caption: Modulation of VDCCs by 3-Amino-4-phenylbutyric acid HCl.
Materials:
-
Primary cortical neurons (e.g., from E18 rat embryos).
-
Neuronal culture medium and supplements.[14]
-
Poly-D-lysine coated plates or coverslips.
-
Fluorescent calcium indicator (e.g., Fluo-4 AM).
-
Hanks' Balanced Salt Solution (HBSS).
-
High potassium chloride (KCl) stimulation buffer.
-
3-Amino-4-phenylbutyric acid hydrochloride.
-
Gabapentin (as a positive control).
-
Fluorescence microscope or plate reader with kinetic reading capabilities.
Procedure:
-
Neuronal Culture:
-
Culture primary cortical neurons on poly-D-lysine coated surfaces. Allow the neurons to mature for at least 7-10 days in vitro.
-
-
Loading with Calcium Indicator:
-
Remove the culture medium and wash the cells with HBSS.
-
Incubate the cells with Fluo-4 AM (e.g., 2-5 µM) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
-
Compound Incubation:
-
Incubate the cells with varying concentrations of 3-Amino-4-phenylbutyric acid hydrochloride or gabapentin in HBSS for 15-30 minutes.
-
-
Calcium Imaging:
-
Acquire a baseline fluorescence reading.
-
Stimulate the cells by adding the high KCl buffer.
-
Record the change in fluorescence over time.
-
-
Data Analysis:
-
Quantify the peak fluorescence intensity or the area under the curve for each condition.
-
Normalize the data to the baseline fluorescence.
-
Compare the calcium response in treated cells to the vehicle control.
-
Expected Results and Interpretation: A reduction in the KCl-evoked calcium influx in cells pre-treated with 3-Amino-4-phenylbutyric acid hydrochloride would indicate an inhibitory effect on VDCCs. The magnitude of this effect can be compared to that of gabapentin.
| Parameter | Vehicle Control | 3-Amino-4-phenylbutyric acid HCl (100 µM) | Gabapentin (100 µM) |
| Peak Fluorescence (ΔF/F₀) | 100% | Reduced | Reduced |
Concluding Remarks
The protocols outlined in these application notes provide a robust framework for the in vitro investigation of 3-Amino-4-phenylbutyric acid hydrochloride. By employing a combination of functional assays targeting both GABA-B receptors and voltage-dependent calcium channels, researchers can gain a comprehensive understanding of its pharmacological profile. It is essential to include appropriate positive and negative controls in all experiments to ensure the validity and reproducibility of the findings. Further characterization using techniques such as patch-clamp electrophysiology can provide more detailed insights into the specific ion channels modulated by this compound.
References
- Allilain, A., et al. (2008). GABAB receptor-mediated activation of inwardly rectifying K+ channels in rat nucleus accumbens medium spiny neurons. Neuroscience, 156(3), 679-688.
- Zvejniece, L., et al. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology, Biochemistry and Behavior, 137, 81-87.
- Urv, J., et al. (2022).
- Owen, D. R., et al. (2016). Phenibut (4-amino-3-phenyl-butyric acid): Availability, prevalence of use, desired effects and acute toxicity. Drug and Alcohol Review, 35(5), 591-596.
-
Chemsrc. (n.d.). 3-Amino-4-phenylbutyric acid hydrochloride. Retrieved from [Link]
- Enna, S. J. (n.d.). Characterization of GABA Receptors. Current Protocols in Pharmacology.
- Ng, J., et al. (2005). GABAB heterodimeric receptors promote Ca2+ influx via store-operated channels in rat cortical neurons and transfected Chinese hamster ovary cells. Neuroscience, 138(3), 831-839.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 4-Amino-3-Phenylbutyric Acid Hydrochloride: A Deeper Look. Retrieved from [Link]
-
GHP News. (2023). Phenibut HCL Nootropics: Detailed Research Resource for Labs. Retrieved from [Link]
- Pin, J. P., & Bettler, B. (2007). Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective. Current Neuropharmacology, 5(3), 197-205.
- Kaczor, K., & Kuffler, D. P. (2022). GABAB receptors mediate intracellular calcium release in astrocytes of the prefrontal cortex. bioRxiv.
- Bowery, N. G., et al. (2002). GABAB receptor pharmacology. Pharmacological Reviews, 54(2), 247-264.
- Owen, D. R., et al. (2016). Phenibut (4-amino-3-phenyl-butyric acid): Availability, prevalence of use, desired effects and acute toxicity. Drug and Alcohol Review, 35(5), 591-596.
- Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS Drug Reviews, 7(4), 471-481.
- Binkley, Z., et al. (2022). Assessing Phenibut's Inhibition of Glutamate Induced Apoptosis in SHSY5Y cells, an in Vitro Model for Traumatic Brain Injury.
- Kaczor, K., & Kuffler, D. P. (2022). GABAB Receptors Mediate Intracellular Calcium Release in Astrocytes of the Prefrontal Cortex. European Journal of Neuroscience.
- Nichols, R. A., & Mollard, P. (1996). Calcium influx through presynaptic 5-HT3 receptors facilitates GABA release in the hippocampus: in vitro slice and synaptosome studies. Journal of Neurochemistry, 67(2), 637-646.
- Prokofiev, I. G., et al. (2017). Inhibition of the Expression of Inducible NO Synthase by Neuroactive Amino Acid Derivatives Phenibut and Glufimet In Vitro and Ex Vivo. Bulletin of Experimental Biology and Medicine, 164(2), 200-202.
-
Wikipedia. (n.d.). G protein-gated ion channel. Retrieved from [Link]
- Google Patents. (n.d.). CN104478745A - Synthetic method for 4-amino-3-phenylbutyric acid hydrochloride.
- Park, L. C., et al. (2008). NMDA Receptor Activation Increases Free Radical Production through Nitric Oxide and NOX2. Journal of Neurochemistry, 105(5), 1776-1786.
- Siegel, G. J., et al. (Eds.). (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects (6th ed.). Lippincott-Raven.
- Cassidy, J. S., & Dolphin, A. C. (2020). Biochemistry and physiology of voltage-gated calcium channel trafficking: a target for gabapentinoid drugs. Open Biology, 10(7), 200114.
- Khatri, A., et al. (2022). Selective Enhancement of the Interneuron Network and Gamma-Band Power via GluN2C/GluN2D NMDA Receptor Potentiation. eNeuro, 9(4), ENEURO.0123-22.2022.
- Gorshkov, K., et al. (2004). Pharmacoproteomics of 4-phenylbutyrate-treated IB3-1 cystic fibrosis bronchial epithelial cells. Journal of Proteome Research, 3(4), 728-736.
-
Semantic Scholar. (n.d.). 4-amino-3-phenylbutyric acid. Retrieved from [Link]
-
European Pharmaceutical Review. (2005). Patch clamp electrophysiology steps up a gear. Retrieved from [Link]
-
DC Fine Chemicals. (n.d.). 4-amino-3-phenylbutyric acid HCl. Retrieved from [Link]
- Wicke, K. M., et al. (2018). Using automated patch clamp electrophysiology platforms in pain‐related ion channel research: insights from industry and academia. British Journal of Pharmacology, 175(12), 2353-2367.
- Cassidy, J. S., et al. (2014). Gabapentinoid drugs and the α2δ-1 auxiliary subunit of voltage-gated calcium channels: not a simple blocking mechanism. Trends in Neurosciences, 37(12), 681-689.
- Reed, E. R., et al. (2022). Novel adult cortical neuron processing and screening method illustrates sex- and age-dependent effects of pharmaceutical compounds. Scientific Reports, 12(1), 1-18.
-
Evotec. (2023). Automated Patched Clamp Electrophysiology: Intracellular Exchange Assay. Retrieved from [Link]
-
BrainXell. (n.d.). Protocols. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). In Vitro & In Vivo Electrophysiology Studies. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. CAS#:3060-41-1 | 3-Amino-4-phenylbutyric acid hydrochloride | Chemsrc [chemsrc.com]
- 3. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Fluoro phenibut hydrochloride | 3060-41-1 | Benchchem [benchchem.com]
- 5. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. G protein-gated ion channel - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. GABAB heterodimeric receptors promote Ca2+ influx via store-operated channels in rat cortical neurons and transfected Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. researchgate.net [researchgate.net]
- 13. criver.com [criver.com]
- 14. Novel adult cortical neuron processing and screening method illustrates sex- and age-dependent effects of pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Asymmetric Synthesis of Enantiomerically Pure (R)-Phenibut
Audience: Researchers, scientists, and drug development professionals.
Introduction: Phenibut (β-phenyl-γ-aminobutyric acid) is a neuropsychotropic drug used for a variety of conditions, including anxiety, insomnia, and post-traumatic stress disorder.[1] It acts as a GABA-B receptor agonist.[2] The biological activity of phenibut is stereospecific, with the (R)-enantiomer being significantly more potent than the (S)-enantiomer.[2][3] Therefore, the development of efficient and scalable methods for the synthesis of enantiomerically pure (R)-phenibut is of significant interest to the pharmaceutical industry. This document provides an overview of prominent asymmetric synthetic strategies and detailed protocols for its preparation.
I. Synthetic Strategies Overview
Several successful approaches for the asymmetric synthesis of (R)-phenibut have been developed. These can be broadly categorized into:
-
Organocatalytic Asymmetric Michael Addition: This is a widely employed strategy that utilizes chiral organocatalysts to control the stereoselective addition of a nucleophile to an α,β-unsaturated compound. For the synthesis of (R)-phenibut, this typically involves the Michael addition of a malonate or nitromethane equivalent to a β-nitrostyrene derivative, followed by a series of transformations to yield the final product.[2][4]
-
Enzymatic Resolution: This method involves the selective transformation of one enantiomer of a racemic mixture by an enzyme, allowing for the separation of the desired enantiomer. For phenibut, enzymatic resolution of a racemic ester derivative using proteases like α-chymotrypsin has been reported.[5]
-
Continuous Flow Synthesis: This modern approach offers advantages in terms of scalability, safety, and process control. Continuous flow methods have been successfully applied to the asymmetric synthesis of (R)-phenibut precursors, often integrating the key asymmetric catalytic step with subsequent reaction and purification steps.[6][7][8]
The following sections will provide detailed protocols and data for selected methods.
II. Data Presentation: Comparison of Key Synthetic Methods
The following table summarizes quantitative data from different asymmetric syntheses of (R)-phenibut, allowing for a direct comparison of their efficiencies.
| Method | Key Reagents | Catalyst | Intermediate | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |
| Organocatalytic Michael Addition | S,S'-diphenyldithiomalonate, trans-β-nitrostyrene | Cinchona alkaloid-derived thiourea | (R)-β-phenyl-γ-lactam | 90 (lactam), 81 (final) | 89 (lactam) | [2][9] |
| Organocatalytic Michael Addition | Nitroalkenes, cycloketones | (R,R)-1,2-diphenylethylenediamine (DPEN)-based thiourea | Chiral Michael adduct | High chemical yield | High optical purity | [4] |
| Enzymatic Resolution | Racemic 3-aryl-4-aminobutyric acid ester | α-chymotrypsin | (R)-3-aryl-4-aminobutyric acid ester | - | - | [5] |
| Continuous Flow Synthesis | Benzaldehyde, nitromethane | Polystyrene-supported chiral catalyst | Chiral γ-nitrobutyric acid | High | 92 | [7] |
| Chemoenzymatic Cascade | Acetaldehyde, nitroalkene | Engineered 4-oxalocrotonate tautomerase (4-OT) | (R)-γ-nitroaldehyde | 87-97 | >99:1 (e.r.) | [10] |
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments in the asymmetric synthesis of (R)-phenibut.
Protocol 1: Organocatalytic Asymmetric Michael Addition followed by Cyclization and Hydrolysis
This protocol is adapted from the work of Liu et al. (2017) and involves a cinchona alkaloid-derived thiourea-catalyzed Michael addition.[2][9]
Step 1: Asymmetric Michael Addition
-
Reaction: Asymmetric Michael addition of S,S'-diphenyldithiomalonate to trans-β-nitrostyrene.
-
Reagents:
-
trans-β-nitrostyrene (1.0 mmol)
-
S,S'-diphenyldithiomalonate (1.2 mmol)
-
Cinchona alkaloid-derived thiourea catalyst (e.g., a quinidine-derived thiourea) (0.1 mmol, 10 mol%)
-
Benzotrifluoride (solvent)
-
-
Procedure:
-
To a solution of trans-β-nitrostyrene in benzotrifluoride, add the cinchona alkaloid-derived thiourea catalyst.
-
Add S,S'-diphenyldithiomalonate to the mixture.
-
Stir the reaction at room temperature for 12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, purify the product by column chromatography on silica gel to afford the Michael adduct.
-
Step 2: Reductive Cyclization to (R)-β-phenyl-γ-lactam
-
Reaction: Reduction of the nitro group and subsequent intramolecular cyclization.
-
Reagents:
-
Michael adduct from Step 1 (0.5 mmol)
-
Activated zinc powder (5 mmol)
-
Acetic acid (5.0 mL)
-
Titanium(III) chloride (TiCl₃) (0.05 mmol)
-
-
Procedure:
-
Dissolve the Michael adduct in acetic acid.
-
Add freshly activated zinc powder to the solution and stir at 25 °C under a nitrogen atmosphere for 1 hour.
-
Add TiCl₃ and continue stirring for an additional hour until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture and purify the filtrate by column chromatography to yield (R)-β-phenyl-γ-lactam.
-
Step 3: Hydrolysis to (R)-Phenibut Hydrochloride
-
Reaction: Acid-catalyzed hydrolysis of the lactam.
-
Reagents:
-
(R)-β-phenyl-γ-lactam from Step 2 (0.32 mmol)
-
6N Hydrochloric acid (HCl) (5 mL)
-
-
Procedure:
-
Reflux the (R)-β-phenyl-γ-lactam in 6N HCl for 3.5 hours.[2][9]
-
Cool the reaction mixture to room temperature.
-
Wash the aqueous mixture with dichloromethane (DCM) to remove any organic impurities.
-
Concentrate the aqueous phase under reduced pressure to obtain (R)-phenibut hydrochloride as a white solid.
-
IV. Visualizations
Diagram 1: Synthetic Pathway of (R)-Phenibut via Organocatalytic Michael Addition
Caption: Organocatalytic synthesis of (R)-Phenibut.
Diagram 2: Experimental Workflow for (R)-Phenibut Synthesis
Caption: Step-by-step workflow for R-phenibut synthesis.
Diagram 3: Logical Relationship of Chiral Control
Caption: Stereochemical control in asymmetric synthesis.
References
- 1. Phenibut: Clinical uses and Synthesis method_Chemicalbook [chemicalbook.com]
- 2. scirp.org [scirp.org]
- 3. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2007096314A2 - Enzymatic resolution of racemic 3-aryl-4-aminobutyric acid - Google Patents [patents.google.com]
- 6. Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01615F [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Enantioselective Synthesis of Pharmaceutically Active γ-Aminobutyric Acids Using a Tailor-Made Artificial Michaelase in One-Pot Cascade Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Hydrolysis of Chiral 4-Phenyl-2-Pyrrolidone for R-Phenibut Synthesis
Introduction
Phenibut (4-amino-3-phenylbutanoic acid) is a neuropsychotropic drug used for a variety of conditions, including anxiety, insomnia, and post-traumatic stress disorder. It acts as a GABA-B receptor agonist. The pharmacological activity of phenibut resides primarily in the (R)-enantiomer, which is reported to be significantly more potent than the (S)-enantiomer.[1] Consequently, the enantioselective synthesis of (R)-phenibut is of significant interest to the pharmaceutical and drug development community. A key step in several synthetic routes to (R)-phenibut involves the ring-opening hydrolysis of a chiral precursor, (R)-4-phenyl-2-pyrrolidone (a γ-lactam).
This document provides detailed application notes and protocols for the hydrolysis of chiral 4-phenyl-2-pyrrolidone to produce (R)-phenibut. It covers the common acid-catalyzed method and discusses the potential for enzymatic approaches, presenting quantitative data and detailed experimental procedures for researchers and scientists.
Acid-Catalyzed Hydrolysis
The most direct and widely reported method for converting (R)-4-phenyl-2-pyrrolidone to (R)-phenibut is through acid-catalyzed hydrolysis. This reaction involves heating the lactam in the presence of a strong mineral acid, typically hydrochloric acid (HCl), to cleave the amide bond. The resulting product is the hydrochloride salt of (R)-phenibut.
Data Presentation: Acid-Catalyzed Hydrolysis of Chiral 4-Phenyl-γ-Lactams
The following table summarizes quantitative data from a representative study on the synthesis of (R)-Phenibut via acid hydrolysis of its chiral lactam precursor.
| Precursor | Reagents & Conditions | Reaction Time | Yield (%) | Enantiomeric Excess (ee) of Precursor (%) | Reference |
| (R)-β-Phenyl-γ-lactam | 6N HCl, Reflux | 3.5 hours | 81 | 89 | [1] |
| 4-Phenyl-2-pyrrolidone (racemic) | 6.0 M HCl, Reflux | 12 hours | Not Specified | N/A | [2] |
Note: The enantiomeric excess of the final (R)-Phenibut product was not explicitly reported in the cited source, but acid hydrolysis is generally considered to not affect the stereocenter.
Experimental Protocol: Acid-Catalyzed Hydrolysis
This protocol is based on the general method described for the hydrolysis of a chiral β-phenyl-γ-lactam to produce the corresponding enantiomer of phenibut hydrochloride.[1]
Materials:
-
(R)-4-Phenyl-2-pyrrolidone
-
6N Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add (R)-4-phenyl-2-pyrrolidone (e.g., 0.32 mmol, 52 mg).
-
Add 6N HCl (e.g., 5 mL).
-
Heat the mixture to reflux with stirring.
-
Maintain the reflux for approximately 3.5 to 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with dichloromethane (e.g., 2 x 10 mL) to remove any unreacted starting material or non-polar impurities. Discard the organic layers.
-
Collect the aqueous phase containing the product.
-
Concentrate the aqueous phase in vacuum using a rotary evaporator to remove water and excess HCl.
-
The resulting white solid is (R)-4-amino-3-phenylbutanoic acid hydrochloride ((R)-Phenibut HCl).
-
The product can be further purified by recrystallization if necessary.
-
Confirm the product identity and determine the enantiomeric excess using appropriate analytical techniques, such as Chiral High-Performance Liquid Chromatography (HPLC).[1]
Enzymatic Hydrolysis and Resolution
Enzymatic methods offer a green and highly selective alternative to chemical synthesis. For the production of R-phenibut, enzymatic strategies can be employed, primarily through the kinetic resolution of a racemic precursor. Enzymes like lipases and amidases are known to catalyze the hydrolysis of lactams, sometimes with high enantioselectivity.[3]
One documented approach involves the enzymatic resolution of racemic 3-aryl-4-aminobutyric acid esters. In this method, an enzyme such as α-chymotrypsin selectively catalyzes the cyclization of the (S)-enantiomer into the corresponding (S)-4-phenyl-2-pyrrolidone, leaving the desired (R)-enantiomer of the amino acid ester unreacted.[4] The unreacted (R)-ester can then be isolated and hydrolyzed to (R)-phenibut. While this is not a direct hydrolysis of the chiral lactam, it represents a key enzymatic route to the target molecule.
Direct enantioselective hydrolysis of racemic 4-phenyl-2-pyrrolidone, where an enzyme would selectively hydrolyze the (R)-lactam, is a plausible but less documented route in the currently available literature.
Data Presentation: Enzymatic Resolution Leading to R-Phenibut
| Precursor | Enzyme | Method | Product of Interest | Enantiomeric Excess (ee) | Reference |
| Racemic 3-phenyl-4-aminobutyric acid ester | α-Chymotrypsin | Selective cyclization of (S)-enantiomer | (R)-3-phenyl-4-aminobutyric acid ester | >99% | [4] |
Visualization of the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of (R)-Phenibut via the hydrolysis of its chiral lactam precursor.
Caption: Workflow for the synthesis of (R)-Phenibut via acid hydrolysis.
Notes on Analytical Methods
The determination of the enantiomeric excess (ee) of the final product is critical to ensure the efficacy and purity of the (R)-phenibut. Chiral High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for this purpose.[1][5]
-
Chiral HPLC: This technique uses a chiral stationary phase to separate the (R)- and (S)-enantiomers, allowing for their quantification. The ratio of the peak areas corresponding to each enantiomer is used to calculate the enantiomeric excess.[5][6]
-
Polarimetry: While useful for confirming the optical rotation of the final product, it is less accurate for precise ee determination compared to chiral chromatography.[1]
References
- 1. Highly efficient and enantioselective biotransformations of β-lactam carbonitriles and carboxamides and their synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. RETRACTED: Site-selective enzymatic C‒H amidation for synthesis of diverse lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uma.es [uma.es]
Application Notes and Protocols for (R)-3-Amino-4-phenylbutyric acid HCl in GABAergic System Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Amino-4-phenylbutyric acid HCl, the R-enantiomer of Phenibut, is a valuable pharmacological tool for investigating the GABAergic system. As a gamma-aminobutyric acid (GABA) analogue, it readily crosses the blood-brain barrier, a significant advantage over GABA itself.[1][2][3] Its primary mechanisms of action include agonism at the GABA-B receptor and antagonism of the α2δ subunit of voltage-dependent calcium channels (VDCCs).[4] Notably, the (R)-enantiomer is significantly more potent at the GABA-B receptor than its (S)-counterpart.[1] This document provides detailed application notes and experimental protocols for the utilization of (R)-3-Amino-4-phenylbutyric acid HCl in studying the GABAergic system.
Mechanism of Action
(R)-3-Amino-4-phenylbutyric acid HCl exerts its effects on the central nervous system through two primary targets:
-
GABA-B Receptor Agonism: It acts as an agonist at GABA-B receptors, which are G-protein coupled receptors that mediate slow and prolonged inhibitory signals.[1][5][6] Activation of GABA-B receptors leads to the opening of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release.
-
α2δ Subunit of Voltage-Dependent Calcium Channels (VDCCs) Antagonism: It also binds to the α2δ subunit of VDCCs.[4] This subunit is an auxiliary protein that modulates the trafficking and function of calcium channels. By binding to this subunit, (R)-3-Amino-4-phenylbutyric acid HCl can influence calcium influx and subsequently neurotransmitter release.
Quantitative Data
The following table summarizes the available quantitative data for (R)-3-Amino-4-phenylbutyric acid.
| Parameter | Target | Value | Species | Reference |
| Binding Affinity (Ki) | GABA-B Receptor | 92 µM | Not Specified | [7] |
| Binding Affinity (Ki) | α2δ Subunit of VDCC | ~23 µM (estimated) | Rat | [6] |
Note: The binding affinity for the α2δ subunit is estimated based on the finding that the affinity of R-phenibut for α2δ is four times higher than its affinity for the GABA-B receptor.[6]
Signaling Pathways
The interaction of (R)-3-Amino-4-phenylbutyric acid HCl with its primary targets initiates distinct signaling cascades.
Caption: GABA-B Receptor Signaling Pathway.
References
- 1. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Fenibut binding with bicuculline-insensitive GABA receptors in the rat brain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. R-phenibut binds to the α2–δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (R)-3-Amino-4-phenylbutyric acid hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of (R)-3-Amino-4-phenylbutyric acid hydrochloride, the active enantiomer of Phenibut, in cell culture-based research. This document details its mechanism of action and provides established protocols for investigating its effects on neuronal cells, including neuroprotection, receptor binding, and functional signaling.
Introduction
(R)-3-Amino-4-phenylbutyric acid hydrochloride is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). The addition of a phenyl ring allows it to cross the blood-brain barrier more effectively than GABA itself.[1] It is recognized for its anxiolytic and nootropic properties.[2] In cell culture, it serves as a valuable tool for studying the GABAergic system and for assessing neuroprotective strategies. Its primary mechanism of action is as an agonist at GABA-B receptors.[3] Additionally, it has been shown to bind to the α2-δ subunit of voltage-dependent calcium channels (VDCCs) and may have modulatory effects on dopamine systems.[2][4]
Mechanism of Action
The primary molecular target of (R)-3-Amino-4-phenylbutyric acid hydrochloride is the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission.[3] Upon binding, it activates the receptor, leading to downstream signaling cascades that can include the inhibition of adenylyl cyclase, activation of inwardly rectifying potassium channels, and inhibition of voltage-gated calcium channels.[5] This compound also exhibits affinity for the α2-δ subunit of VDCCs, a target shared by drugs like gabapentin and pregabalin.[6]
Quantitative Data Summary
The following tables summarize key quantitative parameters for (R)-3-Amino-4-phenylbutyric acid hydrochloride and related compounds from in vitro studies.
Table 1: GABA-B Receptor Binding Affinity
| Compound | Radioligand | Preparation | Kᵢ (µM) | Reference |
| (R)-Phenibut | [³H]CGP54626 | Rat brain membranes | 92 ± 3 | [3] |
| Racemic Phenibut | [³H]CGP54626 | Rat brain membranes | 177 ± 2 | [3] |
| Baclofen | [³H]CGP54626 | Rat brain membranes | 6.0 ± 1 | [3] |
Table 2: Functional Activity at GABA-B Receptors
| Compound | Assay | Cell/Tissue Type | EC₅₀ (µM) | Reference |
| Phenibut (racemic) | Patch-clamp (outward current) | Mouse cerebellar Purkinje cells | 1362 | [2] |
| Baclofen | Patch-clamp (outward current) | Mouse cerebellar Purkinje cells | 6.0 | [2] |
Table 3: Binding Affinity for α2-δ Subunit of Voltage-Dependent Calcium Channels
| Compound | Radioligand | Preparation | Kᵢ (µM) | Reference |
| (R)-Phenibut | [³H]Gabapentin | Rat brain membranes | 23 | [6] |
| (S)-Phenibut | [³H]Gabapentin | Rat brain membranes | 39 | [6] |
| Baclofen | [³H]Gabapentin | Rat brain membranes | 156 | [6] |
| Gabapentin | [³H]Gabapentin | Rat brain membranes | 0.05 | [6] |
Signaling Pathways and Experimental Workflows
Caption: GABA-B Receptor Signaling Pathway.
Caption: Neuroprotection Assay Workflow.
Experimental Protocols
Protocol 1: Neuroprotection Assay in SH-SY5Y Cells
This protocol assesses the ability of (R)-3-Amino-4-phenylbutyric acid hydrochloride to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
(R)-3-Amino-4-phenylbutyric acid hydrochloride
-
Neurotoxic agent (e.g., Hydrogen peroxide (H₂O₂), Rotenone, or MPP+)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[7]
-
Compound Pre-treatment: Prepare serial dilutions of (R)-3-Amino-4-phenylbutyric acid hydrochloride in serum-free DMEM. Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for 2-4 hours.
-
Induction of Neurotoxicity: Prepare a working solution of the neurotoxic agent in serum-free DMEM. Add the neurotoxin to the wells containing the pre-treated cells. For example, add H₂O₂ to a final concentration of 100-200 µM.[8] Include control wells with cells only, cells with the compound only, and cells with the neurotoxin only.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the concentration of (R)-3-Amino-4-phenylbutyric acid hydrochloride to determine the EC₅₀ for neuroprotection.
Protocol 2: GABA-B Receptor Radioligand Binding Assay
This protocol determines the binding affinity of (R)-3-Amino-4-phenylbutyric acid hydrochloride to the GABA-B receptor using a competitive binding assay with a radiolabeled antagonist.
Materials:
-
Rat brain cortical membranes (or membranes from cells expressing recombinant GABA-B receptors)
-
[³H]CGP54626 (radiolabeled GABA-B antagonist)
-
(R)-3-Amino-4-phenylbutyric acid hydrochloride
-
Unlabeled GABA (for non-specific binding determination)
-
Binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize rat brain cortex in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous GABA.[9]
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Binding buffer
-
A fixed concentration of [³H]CGP54626 (e.g., 1-5 nM)
-
Increasing concentrations of (R)-3-Amino-4-phenylbutyric acid hydrochloride (for competition curve)
-
For total binding: buffer instead of competitor
-
For non-specific binding: a high concentration of unlabeled GABA (e.g., 1 mM)
-
Add membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements. Plot the specific binding as a percentage of total binding against the log concentration of (R)-3-Amino-4-phenylbutyric acid hydrochloride. Fit the data to a one-site competition model to determine the IC₅₀, and then calculate the Kᵢ using the Cheng-Prusoff equation.
Protocol 3: Functional GABA-B Receptor Assay ([³⁵S]GTPγS Binding)
This functional assay measures the activation of G-proteins coupled to the GABA-B receptor upon agonist binding.
Materials:
-
Membranes from cells expressing GABA-B receptors (e.g., CHO-K1 cells)
-
[³⁵S]GTPγS
-
(R)-3-Amino-4-phenylbutyric acid hydrochloride
-
GDP
-
Unlabeled GTPγS (for non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)[10]
-
Glass fiber filters or SPA beads
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add membranes, GDP, and increasing concentrations of (R)-3-Amino-4-phenylbutyric acid hydrochloride.[10]
-
Initiation: Add [³⁵S]GTPγS to all wells to start the reaction. For non-specific binding, add a high concentration of unlabeled GTPγS.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.[11]
-
Termination and Detection:
-
Filtration Method: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer. Measure the radioactivity on the filters.[10]
-
SPA Method: Add SPA beads and incubate to allow proximity of the beads to the radiolabeled membranes. Measure the signal using a suitable plate reader.[12]
-
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of (R)-3-Amino-4-phenylbutyric acid hydrochloride. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ.
Protocol 4: Dopamine Release Assay in PC12 Cells
This protocol measures the effect of (R)-3-Amino-4-phenylbutyric acid hydrochloride on dopamine release from PC12 cells, a common model for studying dopaminergic neurons.
Materials:
-
PC12 cells
-
Culture medium (e.g., DMEM with horse and fetal bovine serum)
-
(R)-3-Amino-4-phenylbutyric acid hydrochloride
-
High potassium (K⁺) solution (e.g., PBS with 50 mM KCl) to stimulate release
-
Reagents for dopamine detection (e.g., HPLC-ECD or a commercial enzyme-luminescence kit)[13][14]
Procedure:
-
Cell Culture: Culture PC12 cells in appropriate plates until they reach the desired confluency. For some applications, differentiation with Nerve Growth Factor (NGF) may be beneficial.[15]
-
Treatment: Wash the cells with a low-K⁺ buffer. Incubate the cells with various concentrations of (R)-3-Amino-4-phenylbutyric acid hydrochloride for a defined period.
-
Stimulation of Release: Remove the treatment solution and add a high-K⁺ solution to depolarize the cells and induce dopamine release. Incubate for a short period (e.g., 10-15 minutes).[14]
-
Sample Collection: Collect the supernatant (which contains the released dopamine).
-
Dopamine Quantification: Measure the dopamine concentration in the supernatant using a sensitive method like HPLC with electrochemical detection or an enzyme-based luminescence assay.[13][16]
-
Data Analysis: Normalize the dopamine release to the total protein content or cell number in each well. Compare the dopamine release in treated cells to that in untreated control cells.
These protocols provide a foundation for investigating the cellular and molecular effects of (R)-3-Amino-4-phenylbutyric acid hydrochloride. Researchers should optimize assay conditions based on their specific cell lines and experimental goals.
References
- 1. PDSP - GABA [kidbdev.med.unc.edu]
- 2. researchgate.net [researchgate.net]
- 3. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purchasing “Nootropics” Online: Identification and Quantification of Ingredients in Phenibut-Containing Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. A convenient, high-throughput method for enzyme-luminescence detection of dopamine released from PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dopamine Release Suppression Dependent on an Increase of Intracellular Ca2+ Contributed to Rotenone-induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Model Research Using (R)-3-Amino-4-phenylbutyric acid HCl
Introduction: Unveiling the Therapeutic Potential of the Active Enantiomer
(R)-3-Amino-4-phenylbutyric acid hydrochloride, the R-enantiomer of phenibut, is a compound of significant interest in neuropharmacological research.[1][2] Unlike the racemic mixture of phenibut, which is comprised of both R- and S-enantiomers, the pharmacological activity is primarily attributed to the R-isomer.[1] This chiral specificity underscores the importance of utilizing the pure R-enantiomer in preclinical studies to ensure targeted and reproducible results.
(R)-3-Amino-4-phenylbutyric acid HCl, hereafter referred to as R-phenibut, exhibits a dual mechanism of action that makes it a compelling subject for investigation in models of anxiety, pain, and depression. It functions as a GABA-mimetic, primarily acting as an agonist at GABAB receptors, and also binds to the α2-δ subunit of voltage-dependent calcium channels (VDCCs), similar to gabapentinoids.[2][3][4] The phenyl group addition to the GABA structure facilitates its passage across the blood-brain barrier, allowing for direct engagement with central nervous system targets.[5][6]
These application notes provide a comprehensive guide for researchers utilizing R-phenibut in animal models. The protocols and insights herein are designed to ensure scientific rigor and promote the generation of reliable and translatable data.
Mechanism of Action: A Dual-Pronged Approach to Neuromodulation
The therapeutic potential of R-phenibut stems from its ability to modulate two critical signaling pathways in the central nervous system:
-
GABAB Receptor Agonism: As an agonist of the metabotropic GABAB receptor, R-phenibut mimics the action of the principal inhibitory neurotransmitter, GABA.[2] Activation of GABAB receptors leads to a cascade of inhibitory downstream effects, including the opening of potassium channels and the inhibition of adenylyl cyclase, which collectively dampen neuronal excitability. This mechanism is central to its anxiolytic and muscle relaxant properties.
-
α2-δ Subunit of Voltage-Dependent Calcium Channels (VDCCs) Ligand: R-phenibut also binds to the α2-δ subunit of VDCCs, a mechanism shared with drugs like gabapentin and pregabalin.[2][3][4] This interaction is thought to reduce the influx of calcium into presynaptic nerve terminals, thereby decreasing the release of excitatory neurotransmitters. This action is particularly relevant to its antinociceptive (pain-relieving) effects.
Signaling Pathway of R-phenibut
Caption: Dual mechanism of R-phenibut action.
Pharmacokinetics and Toxicology Profile
Pharmacokinetics
Limited pharmacokinetic data is available specifically for the R-enantiomer. However, studies on racemic phenibut provide valuable insights. Following a single 50 mg/kg intraperitoneal (i.p.) injection in mice, R-phenibut was detected in brain tissue within 15 minutes, with a maximal concentration of 0.6 μg/g.[7] After oral administration of the same dose, the peak brain concentration was 0.2 μg/g.[7] In healthy human volunteers, a 250 mg oral dose of racemic phenibut resulted in an elimination half-life of approximately 5.3 hours, with about 63% of the drug excreted unchanged in the urine.[2]
| Parameter | Value (Mice) | Administration Route | Reference |
| Time to detect in brain | 15 minutes | i.p. and p.o. | [7] |
| Cmax (brain) | 0.6 μg/g | 50 mg/kg i.p. | [7] |
| Cmax (brain) | 0.2 μg/g | 50 mg/kg p.o. | [7] |
Table 1: Pharmacokinetic parameters of R-phenibut in mice.
Toxicology
| Species | LD50 | Administration Route | Reference |
| Mice | 900 mg/kg | i.p. | [5] |
| Rats | 700 mg/kg | i.p. | [5] |
Table 2: Acute toxicity of racemic phenibut.
Researchers should conduct dose-ranging studies to determine the optimal therapeutic window and to avoid sedative effects that can confound behavioral assessments. Doses of R-phenibut exceeding 100 mg/kg have been reported to induce sedation and impair coordination.[7]
Experimental Protocols
Preparation and Administration of R-phenibut
(R)-3-Amino-4-phenylbutyric acid HCl is soluble in water and Dimethyl sulfoxide (DMSO).[8] For in vivo studies, the following vehicle formulations can be considered:
-
Saline (0.9% NaCl): For aqueous solutions, sterile saline is the preferred vehicle for intraperitoneal (i.p.), subcutaneous (s.c.), or oral (p.o.) administration.
-
DMSO-based vehicle: For compounds with limited aqueous solubility, a vehicle containing DMSO can be used. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8] It is crucial to keep the final DMSO concentration low to minimize potential toxicity.
Protocol for Solution Preparation (Saline Vehicle):
-
Weigh the desired amount of (R)-3-Amino-4-phenylbutyric acid HCl powder.
-
Dissolve the powder in sterile 0.9% saline to the desired final concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Filter the solution through a 0.22 µm sterile filter before administration.
Behavioral Assays
The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
Experimental Workflow for EPM
Caption: Workflow for the Elevated Plus-Maze test.
Protocol:
-
Acclimatization: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer R-phenibut or vehicle via the chosen route (e.g., i.p.) 30-60 minutes prior to testing. A dose range of 10-25 mg/kg has been shown to have anxiolytic effects with racemic phenibut.[9]
-
Test Procedure:
-
Place the animal in the center of the EPM, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using an overhead video camera and tracking software.
-
-
Data Analysis: Key parameters to analyze include:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled (to assess general locomotor activity).
-
Expected Outcome: Anxiolytic compounds like R-phenibut are expected to increase the time spent in and the number of entries into the open arms.
The FST is a common behavioral assay used to screen for antidepressant-like activity. The test is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture. Antidepressant treatment is associated with a reduction in this immobility time.
Protocol:
-
Apparatus: A transparent cylinder (e.g., 25 cm height, 15 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.
-
Acclimatization and Drug Administration: As described for the EPM.
-
Test Procedure:
-
Gently place the animal into the water-filled cylinder.
-
The total test duration is typically 6 minutes.
-
The first 2 minutes are considered a habituation period and are not scored.
-
During the final 4 minutes, record the total time the animal remains immobile (making only movements necessary to keep its head above water).
-
-
Data Analysis: Compare the immobility time between the R-phenibut-treated and vehicle-treated groups.
Expected Outcome: Antidepressant-like compounds are expected to decrease the duration of immobility.
The tail-flick test is a measure of spinal nociceptive reflexes and is used to assess the efficacy of analgesic compounds.
Experimental Workflow for Tail-Flick Test
Caption: Workflow for the Tail-Flick test.
Protocol:
-
Apparatus: A tail-flick analgesia meter that applies a focused beam of radiant heat to the animal's tail.
-
Acclimatization and Baseline Measurement: Acclimate the animal to the restraining device. Measure the baseline tail-flick latency by applying the heat source and recording the time it takes for the animal to flick its tail. A cut-off time (e.g., 10-12 seconds) should be set to prevent tissue damage.
-
Drug Administration: Administer R-phenibut or vehicle.
-
Post-Treatment Measurement: Measure the tail-flick latency at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Expected Outcome: Analgesic compounds will increase the tail-flick latency, resulting in a higher %MPE.
Data Interpretation and Considerations
-
Dose-Response Relationship: It is essential to establish a dose-response curve for R-phenibut in each behavioral paradigm to identify the optimal therapeutic dose and to observe potential biphasic effects.
-
Control Groups: Always include a vehicle-treated control group to account for any effects of the injection procedure or the vehicle itself. A positive control group treated with a known anxiolytic, antidepressant, or analgesic can also be valuable for validating the assay.
-
Locomotor Activity: It is crucial to assess general locomotor activity (e.g., using an open-field test) to ensure that the observed effects in the EPM and FST are not due to sedation or motor impairment.
-
Statistical Analysis: Use appropriate statistical methods to analyze the data, such as t-tests or ANOVA followed by post-hoc tests, to determine the significance of the observed effects.
Conclusion
(R)-3-Amino-4-phenylbutyric acid HCl is a promising research compound with a unique dual mechanism of action. The protocols and guidelines presented in these application notes are intended to provide a solid foundation for conducting rigorous and reproducible preclinical research into its therapeutic potential. By carefully considering the experimental design, dosage, and behavioral endpoints, researchers can effectively elucidate the neuropharmacological profile of this intriguing molecule.
References
- 1. cdn.who.int [cdn.who.int]
- 2. Phenibut - Wikipedia [en.wikipedia.org]
- 3. Dissociative intoxication and prolonged withdrawal associated with phenibut: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacodynamics and toxicology of Phenibut_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Mitochondrial-Protective Effects of R-Phenibut after Experimental Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. maze.conductscience.com [maze.conductscience.com]
Application Notes and Protocols: Preparation of Stock Solutions of (R)-3-Amino-4-phenylbutyric acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-Amino-4-phenylbutyric acid hydrochloride, the R-enantiomer of phenibut, is a GABA analogue with significant interest in neuroscience research and drug development due to its pharmacological activity. Proper preparation of stock solutions is critical for accurate and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of (R)-3-Amino-4-phenylbutyric acid hydrochloride.
Compound Information
(R)-3-Amino-4-phenylbutyric acid hydrochloride is a white crystalline powder. The hydrochloride salt form enhances its stability and solubility in aqueous solutions[1][2].
| Property | Value | Reference |
| CAS Number | 145149-50-4 | [3] |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [4] |
| Molecular Weight | 215.68 g/mol | [4] |
Solubility Data
The solubility of the hydrochloride salt of phenibut has been reported in various solvents. While specific data for the (R)-enantiomer is not always distinguished from the racemate, the following table provides a summary of reported solubility values that can be used as a guideline. It is recommended to perform small-scale solubility tests before preparing large volumes of stock solutions.
| Solvent | Solubility | Notes |
| Water | 100 mg/mL (463.65 mM) | Ultrasonication may be required for complete dissolution[4]. |
| DMSO | 100 mg/mL (463.65 mM) | Ultrasonication may be required for complete dissolution[4]. |
| PBS (pH 7.2) | 10 mg/mL | Data for the racemic hydrochloride salt[5]. |
| Ethanol | 14 mg/mL | Data for the racemic hydrochloride salt[5]. |
| DMF | 25 mg/mL | Data for the racemic hydrochloride salt[5]. |
Experimental Protocol: Preparation of a 100 mM Stock Solution in Water
This protocol describes the preparation of a 100 mM stock solution of (R)-3-Amino-4-phenylbutyric acid hydrochloride in sterile, purified water.
Materials:
-
(R)-3-Amino-4-phenylbutyric acid hydrochloride (CAS 145149-50-4)
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Spatula
-
Vortex mixer
-
Ultrasonic bath
-
Sterile syringe filters (0.22 µm)
-
Sterile cryovials for aliquoting
Procedure:
-
Safety Precautions: Before starting, review the Safety Data Sheet (SDS) for (R)-3-Amino-4-phenylbutyric acid hydrochloride. Handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
-
Calculation:
-
Determine the required mass of (R)-3-Amino-4-phenylbutyric acid hydrochloride using the following formula: Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )
-
For example, to prepare 10 mL of a 100 mM (0.1 M) stock solution: Mass (g) = 0.1 mol/L x 0.01 L x 215.68 g/mol = 0.21568 g (or 215.68 mg)
-
-
Weighing:
-
Place a sterile conical tube on the analytical balance and tare it.
-
Carefully weigh the calculated amount of (R)-3-Amino-4-phenylbutyric acid hydrochloride into the tube.
-
-
Dissolution:
-
Add approximately 80% of the final desired volume of sterile, purified water to the tube containing the compound.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes, or until the solution is clear[4].
-
-
Volume Adjustment:
-
Once the solid is completely dissolved, add sterile, purified water to reach the final desired volume (e.g., 10 mL).
-
Vortex briefly to ensure homogeneity.
-
-
Sterilization:
-
To ensure sterility for cell culture or other sensitive applications, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
For long-term storage (up to 6 months), store the aliquots at -80°C[4].
-
For short-term storage (up to 1 month), store at -20°C[4].
-
The solid compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place[3].
-
Diagrams
Caption: Workflow for the preparation and storage of (R)-3-Amino-4-phenylbutyric acid hydrochloride stock solutions.
Quality Control
-
Visually inspect the stock solution for any signs of precipitation or microbial growth before each use.
-
If the solution appears cloudy or contains particulates, it should be discarded.
-
For applications requiring high accuracy, the concentration of the stock solution can be verified using analytical methods such as HPLC.
Conclusion
Following this detailed protocol will enable researchers to prepare stable and accurate stock solutions of (R)-3-Amino-4-phenylbutyric acid hydrochloride, ensuring the reliability and reproducibility of their experimental results. Adherence to proper storage conditions is crucial for maintaining the integrity of the compound over time.
References
Application Notes and Protocols for Studying the Nootropic Effects of R-phenibut
Introduction
Phenibut (β-phenyl-γ-aminobutyric acid) is a neuropsychotropic drug developed in the Soviet Union in the 1960s, reported to possess both nootropic (cognition-enhancing) and anxiolytic properties.[1][2] It is a structural analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), with the addition of a phenyl ring allowing it to cross the blood-brain barrier more effectively.[3][4] Phenibut is a racemic mixture of R- and S-enantiomers. The pharmacological activity is primarily attributed to the R-enantiomer, R-phenibut.[5][6]
R-phenibut's primary mechanisms of action are as a GABAB receptor agonist and as a ligand for the α2-δ subunit of voltage-dependent calcium channels (VDCCs), a mechanism it shares with gabapentinoids like gabapentin and pregabalin.[3][7][8] The S-enantiomer does not bind to the GABAB receptor but does interact with the α2-δ subunit.[5][8] The engagement of these targets is believed to underlie its anxiolytic, sedative, and potential nootropic effects.[9][10]
These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically evaluate the nootropic and pharmacological profile of R-phenibut. The protocols detailed below cover in vitro characterization, in vivo behavioral assessment, and pharmacokinetic analysis.
Section 1: In Vitro Characterization
The initial phase of investigation involves characterizing the interaction of R-phenibut with its primary molecular targets. This is crucial for confirming its mechanism of action and determining its potency and selectivity.
1.1. GABAB Receptor Binding Assay
This protocol determines the binding affinity of R-phenibut for the GABAB receptor using a competitive radioligand binding assay.
Protocol:
-
Tissue Preparation: Homogenize rat cortical tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed to pellet the crude membrane fraction. Wash the membranes multiple times by resuspension and centrifugation to remove endogenous GABA.[11]
-
Assay Setup: In a 96-well plate, combine the prepared brain membranes, a radiolabeled GABAB receptor antagonist (e.g., [3H]CGP54626), and varying concentrations of R-phenibut (or a reference compound like baclofen).[6][12]
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. Wash the filters quickly with an ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled GABAB agonist (e.g., baclofen). Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) is calculated from the IC50 value (concentration of R-phenibut that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
1.2. α2-δ VDCC Subunit Binding Assay
This protocol measures the affinity of R-phenibut for the α2-δ subunit of VDCCs, a key target for gabapentinoids.
Protocol:
-
Tissue Preparation: Prepare synaptic plasma membranes from rat cerebral cortex as described in the GABAB receptor binding assay.
-
Assay Setup: Combine the membranes with radiolabeled gabapentin ([3H]gabapentin) and a range of concentrations of R-phenibut, S-phenibut, or a reference compound (e.g., unlabeled gabapentin).[8]
-
Incubation: Incubate the mixture to allow for binding equilibrium.
-
Termination and Filtration: Terminate the assay by rapid vacuum filtration and wash the filters.
-
Quantification: Measure the bound radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the Ki value from the IC50 as described previously. This will quantify the affinity of R-phenibut for this secondary target.
1.3. GABAB Receptor Functional Assay ([35S]GTPγS Binding)
This assay measures the functional activation of GABAB receptors by R-phenibut by quantifying G-protein activation.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing recombinant GABAB receptors or from rat brain tissue.
-
Assay Setup: In an assay buffer containing GDP, incubate the membranes with varying concentrations of R-phenibut (or a reference agonist like GABA or baclofen) and [35S]GTPγS, a non-hydrolyzable GTP analog.[12]
-
Incubation: Allow the reaction to proceed at 30°C for 60 minutes. GABAB receptor activation facilitates the exchange of GDP for [35S]GTPγS on the Gαi/o subunit.[13]
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.
-
Quantification: Measure the amount of membrane-bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the stimulated binding against the drug concentration to generate a dose-response curve. Calculate the EC50 (concentration for 50% of maximal effect) and Emax (maximum effect) values to determine the potency and efficacy of R-phenibut as a GABAB agonist.
Data Presentation: In Vitro Characterization
| Compound | GABAB Receptor Binding (Ki, µM)[5][6] | α2-δ VDCC Subunit Binding (Ki, µM)[3][8] | GABAB Functional Activity ([35S]GTPγS) |
| EC50 (µM) | |||
| R-phenibut | 92 ± 3 | 23 | Data to be determined |
| S-phenibut | >1000 | 39 | Data to be determined |
| Baclofen (Ref.) | 6 ± 1 | 156 | Data to be determined |
| Gabapentin (Ref.) | >1000 | 0.05 | Data to be determined |
Visualization: R-phenibut Signaling Pathway
Caption: R-phenibut's dual mechanism of action on cellular signaling pathways.
Section 2: In Vivo Pharmacological Studies
Following in vitro characterization, in vivo studies in rodent models are essential to evaluate the effects of R-phenibut on behavior, particularly cognition and anxiety. A combination of behavioral and biochemical assays provides a comprehensive profile.[14][15][16]
2.1. Assessment of Nootropic Effects
2.1.1. Morris Water Maze (MWM) - Spatial Learning and Memory
The MWM is a widely used test to assess spatial learning and memory in rodents.[17]
Protocol:
-
Apparatus: A large circular pool filled with opaque water, containing a hidden escape platform.
-
Acquisition Phase (Learning): For 5-7 consecutive days, animals are given multiple trials per day to find the hidden platform. The starting position is varied for each trial. R-phenibut or vehicle is administered (e.g., intraperitoneally) 30-60 minutes before the first trial each day.
-
Data Collection: Record the escape latency (time to find the platform), path length, and swimming speed using a video tracking system.
-
Probe Trial (Memory): 24 hours after the last acquisition trial, the platform is removed. The animal is allowed to swim for 60 seconds. Record the time spent in the target quadrant (where the platform was) and the number of crossings over the former platform location.
-
Data Analysis: Compare the learning curves (escape latency over days) and probe trial performance between the R-phenibut and vehicle-treated groups.
2.1.2. Novel Object Recognition (NOR) - Recognition Memory
The NOR task assesses an animal's ability to recognize a novel object in a familiar environment, a process dependent on short-term recognition memory.[18]
Protocol:
-
Habituation: Allow animals to explore an open field arena for several minutes on consecutive days to acclimate them to the environment.
-
Familiarization/Sample Phase: Place two identical objects in the arena and allow the animal to explore for a set period (e.g., 5-10 minutes).
-
Test Phase: After a retention interval (e.g., 1 hour or 24 hours), return the animal to the arena where one of the familiar objects has been replaced with a novel object. R-phenibut or vehicle is administered before the familiarization phase.
-
Data Collection: Videotape the sessions and score the time spent exploring each object (sniffing or touching).
-
Data Analysis: Calculate a discrimination index (DI = (Time with Novel - Time with Familiar) / (Total Exploration Time)). A higher DI indicates better recognition memory.
2.2. Assessment of Anxiolytic Effects
2.2.1. Elevated Plus Maze (EPM) - Anxiety-Like Behavior
The EPM is a standard test for assessing anxiety-like behavior in rodents, based on their natural aversion to open, elevated spaces.[9][19]
Protocol:
-
Apparatus: A plus-shaped maze elevated off the ground, with two open arms and two enclosed arms.
-
Procedure: Administer R-phenibut or vehicle 30-60 minutes before the test. Place the animal in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.
-
Data Collection: Use a video tracking system to record the number of entries into and the time spent in the open and closed arms.
-
Data Analysis: An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries.
Data Presentation: In Vivo Behavioral Studies
| Behavioral Test | Key Metric | Vehicle Control | R-phenibut (Dose 1) | R-phenibut (Dose 2) |
| Morris Water Maze | Escape Latency (Day 5, sec) | 45 ± 5 | 30 ± 4 | 25 ± 3** |
| Time in Target Quadrant (sec) | 18 ± 2 | 28 ± 3 | 35 ± 4 | |
| Novel Object Recognition | Discrimination Index | 0.2 ± 0.05 | 0.4 ± 0.08* | 0.5 ± 0.07 |
| Elevated Plus Maze | % Time in Open Arms | 15 ± 3 | 30 ± 5 | 40 ± 6** |
| Note: Data are hypothetical examples (Mean ± SEM). *p<0.05, *p<0.01 vs. Vehicle Control. |
Visualization: Experimental Workflow
Caption: A phased approach for the preclinical evaluation of R-phenibut.
Section 3: Pharmacokinetic and Toxicological Assessment
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of R-phenibut is critical for interpreting behavioral data and establishing a therapeutic window. Limited pharmacokinetic data is currently available.[3][5][20]
3.1. Pharmacokinetic (PK) Profiling
Protocol:
-
Dosing: Administer a single dose of R-phenibut to rodents via the intended route (e.g., oral, intraperitoneal).
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30, 60, 120, 240, 480 minutes).
-
Brain Tissue Collection: At the end of the time course, collect brain tissue to determine the blood-brain barrier penetration.[21]
-
Bioanalysis: Process plasma and brain homogenates. Quantify R-phenibut concentrations using a validated analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Calculate key PK parameters including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and elimination half-life (t1/2).
3.2. Acute Toxicity Study
Protocol:
-
Dose Escalation: Administer escalating doses of R-phenibut to different groups of animals.
-
Observation: Closely monitor the animals for a set period (e.g., 7-14 days) for any signs of toxicity, such as changes in behavior, weight loss, or mortality.
-
Endpoint: Determine the maximum tolerated dose (MTD) and, if applicable, the median lethal dose (LD50).
-
Histopathology: At the end of the study, perform a gross necropsy and histopathological examination of major organs to identify any potential target organ toxicity.
Data Presentation: Pharmacokinetic Parameters
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr)[3] |
| Intraperitoneal | 50 | Data to be determined | Data to be determined | Data to be determined | ~5.3 |
| Oral | 50 | Data to be determined | Data to be determined | Data to be determined | ~5.3 |
This document outlines a systematic and multi-faceted approach to characterizing the nootropic and pharmacological effects of R-phenibut. By progressing from in vitro target validation to in vivo behavioral assessment and pharmacokinetic profiling, researchers can build a comprehensive data package. This structured methodology is essential for understanding the compound's mechanism of action, confirming its cognitive-enhancing potential, and establishing a preliminary safety and efficacy profile, thereby guiding further drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacodynamics and toxicology of Phenibut_Chemicalbook [chemicalbook.com]
- 3. Phenibut - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. cdn.who.int [cdn.who.int]
- 6. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journalajmpcp.com [journalajmpcp.com]
- 8. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current Trends in the Animal Models for Screening of Nootropic Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. eurekaselect.com [eurekaselect.com]
- 17. Rodent Behavioral Tests for Cognition - Creative Biolabs [creative-biolabs.com]
- 18. BEHAVIORAL TESTS | AVIDIN [avidinbiotech.com]
- 19. Behavioral methods to study anxiety in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dspace.vnmu.edu.ua [dspace.vnmu.edu.ua]
- 21. Mitochondrial-Protective Effects of R-Phenibut after Experimental Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-3-Amino-4-phenylbutyric acid hydrochloride
Topic: Use of (R)-3-Amino-4-phenylbutyric acid hydrochloride in Inhibition Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-3-Amino-4-phenylbutyric acid hydrochloride, the active enantiomer of Phenibut, is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1][2] Unlike GABA, the presence of a phenyl ring allows it to cross the blood-brain barrier more effectively.[2][3] While not a classical enzyme inhibitor, it demonstrates significant inhibitory activity in functional and binding assays by targeting key receptors and ion channels in the central nervous system. Its primary mechanisms of action are agonism at the GABA-B receptor and blockade of the α2-δ subunit of voltage-dependent calcium channels (VDCCs).[3][4] These actions underlie its anxiolytic, nootropic, and potential anti-nociceptive properties.[2][4][5]
This document provides detailed application notes and protocols for characterizing the inhibitory profile of (R)-3-Amino-4-phenylbutyric acid hydrochloride against its principal molecular targets using competitive binding assays, which are analogous to enzyme inhibition assays for determining ligand potency.
Mechanism of Action
(R)-3-Amino-4-phenylbutyric acid hydrochloride exerts its effects through two primary molecular targets:
-
GABA-B Receptor Agonism: As an agonist, it binds to and activates GABA-B receptors, which are G-protein coupled receptors (GPCRs).[1][6] This activation leads to downstream signaling cascades that inhibit neuronal activity, contributing to its anxiolytic and sedative effects.[6]
-
α2-δ Subunit of Voltage-Dependent Calcium Channels (VDCCs) Blockade: It also binds to the α2-δ auxiliary subunit of VDCCs, a target shared with gabapentinoid drugs.[4][7] By binding to this subunit, it modulates calcium influx, which in turn can reduce the release of excitatory neurotransmitters. This mechanism is associated with its anti-nociceptive (pain-relieving) effects.[4]
Data Presentation: Binding Affinity
The potency of (R)-3-Amino-4-phenylbutyric acid hydrochloride at its molecular targets is quantified by its binding affinity, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.
| Target | Ligand | K_i_ (μM) | Reference |
| GABA-B Receptor | (R)-phenibut | 92 | [1] |
| Racemic phenibut | 177 | [1] | |
| α2-δ Subunit of VDCCs | (R)-phenibut | 23 | [4][7] |
| (S)-phenibut | 39 | [4][7] |
Note: Data derived from radioligand binding experiments using rat brain membrane preparations.[1][4]
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the GABA-B receptor signaling pathway and a general workflow for a competitive binding assay.
Caption: GABA-B Receptor Signaling Pathway.
Caption: Experimental Workflow for a Competitive Binding Assay.
Experimental Protocols
The following is a generalized protocol for a competitive radioligand binding assay to determine the inhibitory constant (Ki) of (R)-3-Amino-4-phenylbutyric acid hydrochloride for the α2-δ subunit of VDCCs. This protocol can be adapted for the GABA-B receptor by selecting an appropriate radioligand (e.g., [³H]GABA or [³H]baclofen).
Objective: To determine the binding affinity (Ki) of (R)-3-Amino-4-phenylbutyric acid hydrochloride for the α2-δ subunit of VDCCs in rat brain membranes.
Materials:
-
(R)-3-Amino-4-phenylbutyric acid hydrochloride
-
Radiolabeled ligand: [³H]gabapentin
-
Unlabeled gabapentin (for non-specific binding determination)
-
Rat brain tissue
-
Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials
-
Scintillation fluid
-
Homogenizer
-
Centrifuge
-
Filtration apparatus
-
Liquid scintillation counter
-
96-well plates
Protocol:
-
Membrane Preparation: a. Homogenize fresh or frozen rat brain tissue in ice-cold Homogenization Buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. c. Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes. d. Resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer and repeat the centrifugation step. e. Resuspend the final pellet in Assay Buffer to a final protein concentration of 1-2 mg/mL (determined by a protein assay like Bradford or BCA). f. Store membrane preparations at -80°C until use.
-
Assay Setup (in a 96-well plate): a. Total Binding: Add Assay Buffer, a fixed concentration of [³H]gabapentin (typically at its K_d_ concentration), and the membrane preparation. b. Non-Specific Binding (NSB): Add Assay Buffer, [³H]gabapentin, a high concentration of unlabeled gabapentin (e.g., 100 µM), and the membrane preparation. c. Competitive Binding: Prepare serial dilutions of (R)-3-Amino-4-phenylbutyric acid hydrochloride in Assay Buffer. Add each concentration to wells containing [³H]gabapentin and the membrane preparation.
-
Incubation: a. Incubate the plate at room temperature (or 4°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration and Washing: a. Rapidly filter the contents of each well through glass fiber filters using a cell harvester/filtration apparatus. This separates the membrane-bound radioligand from the free radioligand. b. Wash the filters quickly with ice-cold Assay Buffer to remove any non-specifically bound radioligand.
-
Quantification: a. Place the filters into scintillation vials. b. Add scintillation fluid to each vial. c. Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
Data Analysis: a. Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM). b. Calculate Percent Inhibition: % Inhibition = 100 * (1 - [(CPM in presence of test compound - NSB) / (Total Binding - NSB)]). c. Determine IC₅₀: Plot the % Inhibition against the logarithm of the concentration of (R)-3-Amino-4-phenylbutyric acid hydrochloride. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding). d. Calculate K_i_: Convert the IC₅₀ value to the inhibition constant (K_i_) using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_) Where:
- [L] is the concentration of the radioligand used.
- K_d_ is the dissociation constant of the radioligand for the target.
Conclusion
(R)-3-Amino-4-phenylbutyric acid hydrochloride is a valuable research tool for studying the GABAergic system and voltage-dependent calcium channels. While it does not act as a traditional enzyme inhibitor, its potent interactions with the GABA-B receptor and the α2-δ subunit of VDCCs can be effectively characterized using competitive binding assays. The protocols and data presented here provide a framework for researchers to quantify the inhibitory potential of this compound at its key molecular targets, facilitating further investigation into its pharmacological profile and therapeutic applications.
References
- 1. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.who.int [cdn.who.int]
- 4. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenibut - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Measuring R-phenibut Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-phenibut (β-phenyl-γ-aminobutyric acid) is a neuropsychotropic drug known for its anxiolytic and nootropic effects.[1][2] Its pharmacological activity is primarily attributed to its interaction with two key targets in the central nervous system: the GABAB receptor and the α2δ subunit of voltage-gated calcium channels (VDCCs).[1][2] R-phenibut acts as an agonist at the GABAB receptor and as a modulator of VDCCs through its interaction with the α2δ subunit.[2][3]
These application notes provide detailed methodologies for characterizing the interaction of R-phenibut with its molecular targets, enabling researchers to quantify its binding affinity and functional activity. The protocols outlined below are essential for preclinical drug development and for investigating the compound's mechanism of action.
Key Molecular Targets of R-phenibut
-
GABAB Receptor: A metabotropic G-protein coupled receptor (GPCR) that mediates slow and prolonged synaptic inhibition.[3] Activation of GABAB receptors leads to the inhibition of adenylyl cyclase and the modulation of ion channels, specifically the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[3][4][5]
-
α2δ Subunit of Voltage-Gated Calcium Channels (VDCCs): An auxiliary subunit of VDCCs that plays a crucial role in the trafficking and function of the channel complex.[6] R-phenibut, similar to gabapentinoids, binds to the α2δ subunit, thereby modulating calcium influx.[1][6]
Data Presentation: Quantitative Analysis of R-phenibut Interactions
The following tables summarize the binding affinities of R-phenibut and related compounds at its primary targets.
Table 1: Binding Affinities at the GABAB Receptor
| Compound | Radioligand | Preparation | K_i_ (μM) | Reference |
| R-phenibut | [³H]GABA | Rat brain membranes | 92 | [3] |
| Racemic phenibut | [³H]GABA | Rat brain membranes | 177 | [3] |
| Baclofen (racemic) | [³H]GABA | Rat brain membranes | 6 | [3] |
Table 2: Binding Affinities at the α2δ Subunit of Voltage-Gated Calcium Channels
| Compound | Radioligand | Preparation | K_i_ (μM) | Reference |
| R-phenibut | [³H]Gabapentin | Rat brain membranes | 23 | [1] |
| S-phenibut | [³H]Gabapentin | Rat brain membranes | 39 | [1] |
| Gabapentin | [³H]Gabapentin | Rat brain membranes | 0.05 | [1] |
| Baclofen | [³H]Gabapentin | Rat brain membranes | 156 | [1] |
Signaling Pathways and Experimental Overviews
The following diagrams illustrate the key signaling pathways of R-phenibut's targets and provide a high-level overview of the experimental workflows.
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.
This protocol is adapted for determining the binding affinity of R-phenibut at the GABAB receptor using a competitive binding assay with a high-affinity radioligand such as [³H]GABA.
Materials:
-
Rat brain tissue
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl₂
-
[³H]GABA (Radioligand)
-
Unlabeled GABA (for non-specific binding)
-
R-phenibut (test compound)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Protocol:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Wash the pellet by resuspending in fresh, ice-cold Binding Buffer and centrifuging two more times.
-
Resuspend the final pellet in a known volume of Binding Buffer to achieve a protein concentration of approximately 1-2 mg/mL.
-
-
Binding Assay:
-
Set up assay tubes containing:
-
Total Binding: Binding Buffer, radioligand ([³H]GABA), and membrane preparation.
-
Non-specific Binding: Binding Buffer, radioligand, a high concentration of unlabeled GABA, and membrane preparation.
-
Competition: Binding Buffer, radioligand, varying concentrations of R-phenibut, and membrane preparation.
-
-
Incubate the tubes at 4°C for 20 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold Binding Buffer.
-
-
Data Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the R-phenibut concentration to determine the IC₅₀ value.
-
Calculate the K_i_ value using the Cheng-Prusoff equation.
-
This protocol is used to determine the binding affinity of R-phenibut to the α2δ subunit of VDCCs using [³H]gabapentin as the radioligand.
Materials:
-
Rat brain tissue
-
Assay Buffer: 10 mM HEPES, pH 7.4
-
[³H]Gabapentin (Radioligand)
-
Unlabeled gabapentin (for non-specific binding)
-
R-phenibut (test compound)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Protocol:
-
Membrane Preparation:
-
Follow the same procedure as for the GABAB receptor binding assay, using the appropriate buffers.
-
-
Binding Assay:
-
Set up assay tubes as described for the GABAB receptor assay, substituting [³H]gabapentin for [³H]GABA and unlabeled gabapentin for unlabeled GABA.
-
Incubate at room temperature for 30 minutes.
-
Terminate the reaction by filtration and wash the filters.
-
-
Data Analysis:
-
Quantify radioactivity and perform data analysis as described for the GABAB receptor binding assay.
-
Functional Assays
Functional assays measure the biological response resulting from the interaction of a compound with its target.
This assay measures the activation of G-proteins coupled to the GABAB receptor.
Protocol:
-
Assay Setup: In a 96-well plate, combine the membrane preparation, GDP, [³⁵S]GTPγS, and varying concentrations of R-phenibut in an appropriate assay buffer.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.
-
Detection: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the concentration of R-phenibut to determine the EC₅₀ and Emax values.
This assay measures the inhibition of adenylyl cyclase activity upon GABAB receptor activation.
Protocol:
-
Cell Culture: Use cells stably expressing the human GABAB receptor.
-
Assay: Incubate the cells with a phosphodiesterase inhibitor, followed by the addition of forskolin (to stimulate adenylyl cyclase) and varying concentrations of R-phenibut.
-
Detection: Measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production against the concentration of R-phenibut to determine the IC₅₀ value.
This technique directly measures the ion currents through VDCCs in response to R-phenibut.
Protocol:
-
Cell Preparation: Use cultured neurons or cells expressing the desired VDCC subunits (including α2δ).
-
Recording: Obtain whole-cell patch-clamp recordings.
-
Stimulation: Apply depolarizing voltage steps to elicit calcium currents.
-
Drug Application: Perfuse the cells with varying concentrations of R-phenibut.
-
Data Analysis: Measure the peak calcium current amplitude before and after drug application. Plot the percentage of inhibition of the calcium current against the R-phenibut concentration to determine the IC₅₀ value.
This method uses fluorescent indicators to measure changes in intracellular calcium concentrations.
Protocol:
-
Cell Loading: Load cultured neurons or transfected cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulation: Depolarize the cells to open VDCCs, for example, by applying a high concentration of potassium chloride (KCl).
-
Drug Application: Pre-incubate the cells with varying concentrations of R-phenibut before depolarization.
-
Imaging: Measure the change in fluorescence intensity upon depolarization using a fluorescence microscope or plate reader.
-
Data Analysis: Quantify the reduction in the calcium response in the presence of R-phenibut to determine its inhibitory effect.
Conclusion
The protocols described in these application notes provide a comprehensive framework for characterizing the interaction of R-phenibut with its primary molecular targets. By employing these techniques, researchers can obtain valuable quantitative data on the binding affinity and functional activity of R-phenibut, which is crucial for understanding its pharmacological profile and for the development of novel therapeutics targeting the GABAB and VDCC pathways.
References
- 1. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of metabotropic GABAB receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemistry and physiology of voltage-gated calcium channel trafficking: a target for gabapentinoid drugs - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing the Large-Scale Synthesis of 4-amino-3-phenylbutanoic Acid: A Comparative Analysis of Key Synthetic Routes
For Immediate Release
This application note provides a detailed overview and comparative analysis of the most prevalent synthetic routes for the large-scale production of 4-amino-3-phenylbutanoic acid, a compound of significant interest to researchers, scientists, and drug development professionals. The document outlines two primary scalable methods, presenting quantitative data, step-by-step experimental protocols, and visual workflows to facilitate informed decisions in process optimization and scale-up.
Introduction
4-amino-3-phenylbutanoic acid, commonly known as phenibut, is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). Its synthesis on an industrial scale requires robust, efficient, and economically viable methods. This note details two principal synthetic pathways: a five-step synthesis commencing with benzaldehyde and ethyl acetoacetate, and a multi-stage process initiated by the condensation of benzaldehyde and diethyl malonate. A thorough examination of each route's respective yields and process parameters is presented to guide the selection of an optimal manufacturing strategy.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route for large-scale production is a critical decision influenced by factors such as overall yield, cost of raw materials, process safety, and scalability. The two routes detailed below represent common industrial approaches to the synthesis of 4-amino-3-phenylbutanoic acid.
Table 1: Quantitative Comparison of Synthetic Routes
| Step | Route 1: Benzaldehyde & Ethyl Acetoacetate | Route 2: Benzaldehyde & Diethyl Malonate |
| Starting Materials | Benzaldehyde, Ethyl Acetoacetate | Benzaldehyde, Diethyl Malonate |
| Intermediate 1 | Diethyl 2,4-diacetyl-3-phenylpentanedioate | Diethyl benzalmalonate |
| Yield (Step 1) | 78.2% | 89-91% |
| Intermediate 2 | 3-Phenylglutaric acid | Diethyl cyanobenzylmalonate |
| Yield (Step 2) | 91.5% | Data not available |
| Intermediate 3 | 3-Phenylglutaric anhydride | 4-Phenyl-3-carbethoxypyrrolidone-2 |
| Yield (Step 3) | 92.6% | Data not available |
| Intermediate 4 | 5-Amino-5-oxo-3-phenylpentanoic acid | - |
| Yield (Step 4) | 87.3% | - |
| Final Product | 4-Amino-3-phenylbutanoic acid | 4-Amino-3-phenylbutanoic acid |
| Yield (Final Step) | 76.2% | Data not available |
| Overall Yield | ~48% | Data not available |
| Key Reagents | Piperidine, NaOH, Acetic Anhydride, Ammonia, NaOCl | Piperidine, Sodium Cyanide, Raney Nickel, HCl |
| Advantages | Well-documented yields for each step, avoids highly toxic cyanide reagents. | High yield in the initial step. |
| Disadvantages | Five-step process, use of sodium hypochlorite in the final step requires careful control. | Lack of comprehensive yield data for all steps, involves the use of sodium cyanide and high-pressure hydrogenation. |
Experimental Protocols
The following protocols provide detailed methodologies for the key synthetic routes.
Route 1: Synthesis from Benzaldehyde and Ethyl Acetoacetate
This five-step synthesis provides a well-documented pathway to 4-amino-3-phenylbutanoic acid with quantifiable yields at each stage.
Workflow Diagram: Route 1
Caption: Overall workflow for the synthesis of 4-amino-3-phenylbutanoic acid via Route 1.
Step 1: Synthesis of Diethyl 2,4-diacetyl-3-phenylpentanedioate[1]
-
Reactants: Benzaldehyde (26.5 g), Ethyl acetoacetate (65 g), 95% Ethanol (106 g), Piperidine (4 g).
-
Procedure:
-
Combine benzaldehyde, ethyl acetoacetate, and 95% ethanol in a suitable reaction vessel.
-
With stirring, add piperidine.
-
Maintain the reaction temperature below 40°C for a total of 36 hours.
-
After the reaction period, cool the mixture to room temperature and allow it to stand for 2 hours.
-
Collect the precipitated solid by suction filtration and wash the filter cake with a small amount of ethanol.
-
Dry the solid to obtain diethyl 2,4-diacetyl-3-phenylpentanedioate.
-
-
Yield: 68 g (78.2%).
Step 2: Synthesis of 3-Phenylglutaric Acid[1]
-
Reactant: Diethyl 2,4-diacetyl-3-phenylpentanedioate (68 g), 20% Sodium Hydroxide solution.
-
Procedure:
-
Add the diethyl 2,4-diacetyl-3-phenylpentanedioate to the sodium hydroxide solution.
-
Heat the mixture to 85-90°C and stir for 2-2.5 hours.
-
Cool the reaction mixture and acidify to pH 1-2 with concentrated hydrochloric acid.
-
Collect the precipitated 3-phenylglutaric acid by filtration.
-
-
Yield: 91.5%.
Step 3: Synthesis of 3-Phenylglutaric Anhydride[1]
-
Reactant: 3-Phenylglutaric acid (from the previous step), Acetic anhydride.
-
Procedure:
-
Reflux the 3-phenylglutaric acid with acetic anhydride for 1 hour.
-
Remove the excess acetic anhydride by distillation.
-
Purify the resulting 3-phenylglutaric anhydride by vacuum distillation.
-
-
Yield: 92.6%.
Step 4: Synthesis of 5-Amino-5-oxo-3-phenylpentanoic Acid[1]
-
Reactant: 3-Phenylglutaric anhydride (from the previous step), Concentrated aqueous ammonia.
-
Procedure:
-
Add the 3-phenylglutaric anhydride to concentrated aqueous ammonia.
-
Stir the mixture until the reaction is complete.
-
Acidify the solution with sulfuric acid to pH < 1, keeping the temperature around 20°C.
-
Stir for 2 hours and collect the precipitate by filtration.
-
Wash the filter cake with dilute sulfuric acid and dry to obtain 5-amino-5-oxo-3-phenylpentanoic acid.
-
-
Yield: 38.2 g (87.3%).
Step 5: Synthesis of 4-Amino-3-phenylbutanoic Acid (Hofmann Rearrangement)[1]
-
Reactants: 5-Amino-5-oxo-3-phenylpentanoic acid (50 g), 25% Sodium hydroxide solution (25 g), 10% Sodium hypochlorite solution (240 g).
-
Procedure:
-
Dissolve 5-amino-5-oxo-3-phenylpentanoic acid in the sodium hydroxide solution, maintaining the temperature below 10°C.
-
Cool the solution to below 5°C and add the sodium hypochlorite solution.
-
Slowly warm the mixture to 10-15°C and continue stirring for 4 hours.
-
Heat the reaction to 70°C for 50 minutes.
-
Cool to below 10°C and adjust the pH to 1-2 with 31% hydrochloric acid.
-
Treat with activated carbon, filter, and then adjust the pH of the filtrate to 6-7 with 25% sodium hydroxide solution, keeping the temperature below 25°C.
-
Cool to below 5°C and stir for 1 hour.
-
Collect the product by suction filtration, wash with a small amount of cold water, and dry.
-
Recrystallize from water to obtain pure 4-amino-3-phenylbutanoic acid.
-
-
Yield: 33.0 g (76.2%).
Route 2: Synthesis from Benzaldehyde and Diethyl Malonate
This route offers a high-yielding initial step and is described as a multi-stage process suitable for industrial production.[1][2]
Workflow Diagram: Route 2
Caption: Overall workflow for the synthesis of 4-amino-3-phenylbutanoic acid via Route 2.
Step 1: Synthesis of Diethyl benzalmalonate
-
Reactants: Diethyl malonate (100 g, 0.63 mole), Benzaldehyde (72-76 g, ~0.66 mole), Piperidine (2-7 ml), Benzene (200 ml).
-
Procedure:
-
Combine diethyl malonate, benzaldehyde, piperidine, and benzene in a flask equipped with a Dean-Stark apparatus.
-
Reflux the mixture vigorously in an oil bath at 130-140°C until no more water is collected (11-18 hours).
-
Cool the mixture, add 100 ml of benzene, and wash successively with water, 1 N hydrochloric acid, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the benzene under reduced pressure.
-
Distill the residue under reduced pressure to obtain colorless diethyl benzalmalonate.
-
-
Yield: 137-142 g (89-91%).
Subsequent Steps (Qualitative Description)
Conclusion
This application note provides a comparative framework for two prominent large-scale synthetic routes to 4-amino-3-phenylbutanoic acid. Route 1, starting from benzaldehyde and ethyl acetoacetate, is well-characterized with documented yields for each of its five steps, culminating in an overall yield of approximately 48%. This route avoids the use of highly toxic cyanide reagents, which can be a significant advantage in terms of safety and environmental considerations. Route 2, commencing with benzaldehyde and diethyl malonate, demonstrates a higher yield in its initial step. However, a comprehensive evaluation of this route is hampered by the lack of publicly available quantitative data for the subsequent transformations.
For researchers and drug development professionals, the choice of synthetic route will depend on a multi-faceted analysis of factors including, but not limited to, the availability and cost of starting materials, in-house expertise with specific reaction types (e.g., Hofmann rearrangement vs. high-pressure hydrogenation), and regulatory and safety constraints. The detailed protocols and comparative data presented herein are intended to serve as a valuable resource for the optimization and scalable synthesis of 4-amino-3-phenylbutanoic acid.
References
Troubleshooting & Optimization
Technical Support Center: Resolution of Racemic 4-Amino-3-Phenylbutyric Acid
Welcome to the technical support center for the resolution of racemic 4-amino-3-phenylbutyric acid (also known as phenibut). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful enantiomeric separation.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for resolving racemic 4-amino-3-phenylbutyric acid?
A1: The primary methods for resolving racemic 4-amino-3-phenylbutyric acid are:
-
Classical Resolution via Diastereomeric Salt Formation: This involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can be separated by fractional crystallization.[1][2]
-
Enzymatic Resolution: This method utilizes enzymes, such as lipases or proteases, to selectively react with one enantiomer of a derivatized form of the acid (e.g., an ester), allowing for the separation of the unreacted enantiomer.[3][4]
-
Chromatographic Separation: Techniques like chiral High-Performance Liquid Chromatography (HPLC) and capillary electrophoresis can be used to directly separate the enantiomers.[1][5]
Q2: Why is the resolution of 4-amino-3-phenylbutyric acid important?
A2: The pharmacological activity of 4-amino-3-phenylbutyric acid is primarily associated with the (R)-enantiomer, which is a potent agonist of GABA-B receptors.[3][6][7] The (S)-enantiomer is significantly less active at these receptors.[3][6] Therefore, resolving the racemic mixture is crucial for developing enantiomerically pure drugs with improved efficacy and potentially reduced side effects.
Q3: Which enantiomer of 4-amino-3-phenylbutyric acid is biologically active?
A3: The (R)-enantiomer of 4-amino-3-phenylbutyric acid is the biologically active isomer, responsible for its tranquilizing and mood-enhancing effects.[1][3]
Q4: What are some common chiral resolving agents used for classical resolution?
A4: Common chiral resolving agents for classical resolution of N-protected 4-amino-3-phenylbutyric acid include cinchonidine and L-(-)-α-methylbenzylamine.[1][3]
Q5: What enzymes are typically used for the enzymatic resolution of 4-amino-3-phenylbutyric acid esters?
A5: α-Chymotrypsin is a protease that can selectively cyclize the (S)-enantiomer of 4-amino-3-phenylbutyric acid esters.[3] Various lipases, such as those from Pseudomonas and Rhizopus, are also effective for the selective hydrolysis of racemic esters of this acid.[4]
Troubleshooting Guides
Classical Resolution via Diastereomeric Salt Formation
| Problem | Possible Cause | Suggested Solution |
| Poor or no crystallization of diastereomeric salts. | Improper solvent system. | Screen a variety of solvents or solvent mixtures to find a system where one diastereomeric salt is significantly less soluble than the other. |
| Impurities in the racemic mixture or resolving agent. | Purify the starting materials before the resolution step. | |
| Low enantiomeric excess (ee%) of the resolved product. | Incomplete separation of diastereomeric crystals. | Optimize the crystallization conditions (e.g., temperature, cooling rate) to improve the selectivity of precipitation. Multiple recrystallization steps may be necessary. |
| Racemization during the liberation of the free acid from the salt. | Use mild conditions for the hydrolysis of the diastereomeric salt to avoid racemization. | |
| Difficulty in recovering the resolving agent. | The resolving agent is not efficiently extracted after salt cleavage. | Adjust the pH of the aqueous layer to ensure the resolving agent is in a form that is readily extractable with an organic solvent. |
Enzymatic Resolution
| Problem | Possible Cause | Suggested Solution |
| Low or no enzymatic activity. | Incorrect pH or temperature. | Optimize the reaction pH and temperature according to the specific enzyme's requirements. For α-chymotrypsin, a pH between 6.0-7.0 and a temperature between 20-40 °C is recommended.[3] |
| Enzyme inhibition. | Ensure the substrate and solvent are free of any potential enzyme inhibitors. | |
| Low enantiomeric excess (ee%) of the product. | Non-selective enzyme. | Screen different enzymes (e.g., various lipases) to find one with higher enantioselectivity for your specific substrate. |
| Racemization of the product or starting material. | Monitor the reaction over time to determine the optimal reaction time before significant racemization occurs. | |
| Difficult separation of the product and unreacted substrate. | Similar physical properties. | Utilize extraction with different organic solvents at varying pH values to selectively isolate the product and the unreacted substrate. For example, after enzymatic resolution with α-chymotrypsin, the resulting 4(S)-aryl-2-pyrrolidinone can be extracted from an acidified solution, while the unreacted (R)-ester can be extracted after basification.[3] |
Experimental Protocols
Classical Resolution using a Chiral Resolving Agent (General Procedure)
-
Protection of the Amino Group: Protect the amino group of racemic 4-amino-3-phenylbutyric acid, for example, by reacting it with benzyl chloroformate to form the N-carbobenzyloxy derivative.[1]
-
Salt Formation: Dissolve the N-protected racemic acid in a suitable solvent (e.g., ethanol). Add an equimolar amount of the chiral resolving agent (e.g., cinchonidine).
-
Fractional Crystallization: Allow the solution to cool slowly to induce crystallization. The diastereomeric salt with lower solubility will precipitate first.
-
Isolation of Diastereomeric Salt: Collect the crystals by filtration. The enantiomeric purity of the crystals can be improved by recrystallization.
-
Liberation of the Enantiomer: Treat the isolated diastereomeric salt with an acid (e.g., HCl) to protonate the resolving agent and a base (e.g., NaOH) to deprotonate the carboxylic acid, allowing for their separation by extraction.
-
Deprotection: Remove the protecting group (e.g., by hydrogenolysis for the N-carbobenzyloxy group) to obtain the enantiomerically pure 4-amino-3-phenylbutyric acid.[1]
Enzymatic Resolution using α-Chymotrypsin
-
Esterification: Synthesize an ester of racemic 4-amino-3-phenylbutyric acid (e.g., ethyl or allyl ester).[3]
-
Enzymatic Reaction: Dissolve the racemic ester in an aqueous or aqueous-organic co-solvent medium. Adjust the pH to 6.0-7.0. Add α-chymotrypsin (either free or immobilized). Stir or shake the mixture at 20-40 °C for 1 to 72 hours.[3] The enzyme will selectively cyclize the (S)-enantiomer into 4(S)-phenyl-2-pyrrolidinone.[3]
-
Separation:
-
Acidify the reaction mixture to pH < 2.0 with an acid like 2N HCl.[3]
-
Extract the 4(S)-phenyl-2-pyrrolidinone with an organic solvent (e.g., ethyl acetate).[3]
-
Adjust the pH of the aqueous phase to neutral or slightly basic and extract the unreacted (R)-4-amino-3-phenylbutyric acid ester with an organic solvent.[3]
-
-
Hydrolysis:
Quantitative Data
Table 1: Physical Properties of 4-Amino-3-phenylbutyric Acid Enantiomers
| Property | (R)-enantiomer | (S)-enantiomer | Racemate |
| Melting Point (°C) | 193-194[1] | 194-196[1] | 206-209[1] |
| Optical Rotation [α]D (c=0.25, H2O) | -5.0°[8] | +6.1°[8] | Not Applicable |
Visualizations
References
- 1. cdn.who.int [cdn.who.int]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. WO2007096314A2 - Enzymatic resolution of racemic 3-aryl-4-aminobutyric acid - Google Patents [patents.google.com]
- 4. Buy 4-Amino-3-phenylbutanoic acid | 1078-21-3 | >98% [smolecule.com]
- 5. Optimization of the chiral resolution of baclofen by capillary electrophoresis using beta-cyclodextrin as the chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scirp.org [scirp.org]
Technical Support Center: Enantioselective Synthesis of R-Phenibut
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and comparative data to optimize the enantioselective synthesis of R-phenibut.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for the enantioselective synthesis of R-phenibut? A1: Current strategies primarily revolve around asymmetric Michael additions to form key chiral intermediates.[1] These methods include organocatalysis using chiral catalysts (e.g., cinchona alkaloid-derived thioureas or prolinol ethers), chemoenzymatic cascades, and rhodium-catalyzed asymmetric additions of arylboronic acids.[2][3][4][5] Continuous flow synthesis has also been developed for improved scalability and sustainability.[1][6]
Q2: Which enantiomer of phenibut is pharmacologically more active? A2: The (R)-enantiomer of phenibut is significantly more active than the (S)-enantiomer.[2][3] In many pharmacological tests, (R)-phenibut was found to be twice as potent as racemic phenibut, while the (S)-enantiomer was often inactive at similar doses.[2]
Q3: What are the key intermediates in the asymmetric Michael addition pathway? A3: The typical pathway involves the conjugate addition of a nucleophile to an α,β-unsaturated nitroalkene, which generates a chiral γ-nitro compound (e.g., γ-nitroaldehyde or γ-nitroester).[1][3][6] This intermediate is then converted to a chiral β-phenyl-γ-lactam, which is finally hydrolyzed to yield R-phenibut hydrochloride.[2][3]
Q4: How can the enantiomeric excess (ee) of the product be improved after synthesis? A4: Besides optimizing the asymmetric reaction itself, recrystallization of the Michael adduct intermediate can significantly improve the enantiomeric excess.[3] For example, a Michael adduct obtained with 90% ee was improved to 98% ee after recrystallization from ethanol.[3]
Q5: Are there more sustainable or "green" approaches to R-phenibut synthesis? A5: Yes, several green chemistry approaches are being explored. Chemoenzymatic cascades offer a route using biocatalysis in aqueous media, reducing the need for traditional organic solvents.[4][7] Additionally, continuous flow processes minimize solvent usage, improve safety, and allow for the use of heterogeneous, recyclable catalysts, which enhances the overall environmental performance of the synthesis.[1][6][8]
Troubleshooting Guide
Issue 1: Low Enantioselectivity (ee%)
| Potential Cause | Recommended Action |
| Suboptimal Catalyst | The choice of catalyst is critical. Polystyrene-supported cis-4-hydroxydiphenylprolinol has been shown to yield excellent ee's (up to 97%) in flow synthesis.[6] For batch processes, cinchona alkaloid-derived thioureas are effective.[2] Ensure the correct catalyst stereoisomer is used to obtain the desired R-phenibut enantiomer. |
| Incorrect Solvent or Conditions | Solvent can dramatically influence enantioselectivity. Some organocatalytic reactions show a switch in selectivity depending on the solvent used.[9] For enzymatic reactions, the addition of a co-solvent like ethanol (20-30% v/v) can be essential for achieving high enantioselectivity (e.r. up to >99:1).[4] |
| Temperature Fluctuations | Asymmetric reactions are often temperature-sensitive. Maintain strict temperature control throughout the reaction. Run small-scale trials to determine the optimal temperature for your specific catalyst system. |
| Incorrect Catalyst Loading | Catalyst loading must be optimized. Typically, 5-10 mol% is a good starting point for organocatalysts.[3] Insufficient catalyst may lead to poor stereocontrol, while excessive amounts can be uneconomical and may complicate purification. |
Issue 2: Low Overall Yield
| Potential Cause | Recommended Action |
| Inefficient Nitro Group Reduction | The reduction of the γ-nitro intermediate to an amine is a critical step for subsequent cyclization. A common method is using activated zinc powder in acetic acid with substoichiometric amounts of TiCl₃, which can achieve yields around 90% for the resulting lactam.[3][10] Ensure the zinc powder is freshly activated. |
| Incomplete Hydrolysis of Lactam | The final step, hydrolysis of the β-phenyl-γ-lactam, requires harsh conditions (e.g., refluxing in 6N HCl for several hours).[2][10] Monitor the reaction by TLC or HPLC to ensure it goes to completion. Incomplete hydrolysis will result in a mixture of product and the lactam intermediate. |
| Product Loss During Work-up | R-phenibut hydrochloride is water-soluble. During the work-up, after refluxing with HCl, the reaction mixture is typically washed with an organic solvent (like DCM) to remove non-polar impurities, while the desired product remains in the aqueous phase.[2][10] Avoid excessive or unnecessary extraction steps that could lead to product loss. |
| Side Reactions | The starting materials, such as α,β-unsaturated aldehydes, can be prone to polymerization or other side reactions. Ensure high-purity starting materials and consider performing the reaction under an inert atmosphere (e.g., nitrogen).[10] |
Issue 3: Difficulty Scaling Up the Synthesis
| Potential Cause | Recommended Action |
| Batch-to-Batch Variability | Inconsistencies in reagent quality, temperature control, and mixing can lead to variable results when scaling up. Implementing robust process controls is essential.[11] |
| Cost and Handling of Homogeneous Catalysts | Homogeneous catalysts can be expensive and difficult to remove from the final product, posing a challenge for large-scale manufacturing.[1] |
| Solution: Continuous Flow Synthesis | Continuous flow processes offer significant advantages for scalability.[6][8] They provide superior heat and mass transfer, allow for the safe use of reactive intermediates, and are well-suited for heterogeneous catalysts that can be packed into a column for easy separation and reuse.[1][6] A telescoped flow process for R-phenibut intermediates has been successfully demonstrated on a multigram scale.[1] |
Comparative Data of Synthetic Strategies
The following table summarizes the performance of different enantioselective methods for synthesizing R-phenibut or its key precursors.
| Method / Catalyst System | Key Step | Yield | Enantiomeric Excess (ee) / E.R. | Key Advantages | Reference |
| Organocatalysis (Batch) Cinchona Alkaloid-Thiourea | Michael Addition -> Reduction/Cyclization -> Hydrolysis | 81% (final product) | 89% ee (for lactam intermediate) | Simple experimental procedure, readily available substrates. | [2][10] |
| Organocatalysis (Batch) Primary Amine-Thiourea | Michael Addition -> Reduction/Cyclization -> Hydrolysis | 85% (final product from lactam) | 98% ee (for Michael adduct after recrystallization) | High enantioselectivity achievable with recrystallization. | [3] |
| Organocatalysis (Continuous Flow) Polystyrene-supported cis-4-hydroxydiphenylprolinol | Michael Addition -> Oxidation | 95% (for γ-nitrobutyric acid intermediate) | 97% ee | Highly productive (≥2.5 g/h), scalable, uses a recyclable heterogeneous catalyst. | [1][6] |
| Chemoenzymatic Cascade (One-Pot) Engineered 4-OT Enzyme & Aldehyde Dehydrogenase | Michael Addition -> Oxidation -> Reduction | 70% (overall yield) | 99:1 e.r. | Environmentally benign (aqueous media), step-economic, high enantiopurity. | [4] |
Diagrams and Workflows
General Experimental Workflow
The following diagram illustrates the common multi-step synthesis pathway for R-phenibut starting from an asymmetric Michael addition.
Caption: General workflow for R-phenibut synthesis.
Troubleshooting Decision Tree for Low Yield
This diagram provides a logical path for diagnosing and solving issues related to low reaction yields.
Caption: Troubleshooting guide for low yield issues.
Detailed Experimental Protocols
Protocol 1: Organocatalytic Synthesis of (R)-Phenibut Hydrochloride
This protocol is a composite based on the cinchona alkaloid-catalyzed Michael addition followed by reduction and hydrolysis.[2][3][10]
Step 1: Asymmetric Michael Addition of S,S'-diphenyldithiomalonate to trans-β-nitrostyrene
-
To a solution of trans-β-nitrostyrene (1.0 mmol) in a suitable solvent (e.g., toluene), add the cinchona alkaloid-derived thiourea catalyst (0.1 mmol, 10 mol%).
-
Add S,S'-diphenyldithiomalonate (1.2 mmol) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure and purify the resulting chiral γ-nitro adduct by column chromatography.
-
Note: At this stage, the product can be recrystallized from ethanol to improve its enantiomeric excess.[3]
-
Step 2: Reductive Cyclization to (R)-β-Phenyl-γ-Lactam
-
Dissolve the purified γ-nitro adduct (0.5 mmol) in glacial acetic acid (5.0 mL).
-
Add freshly activated zinc powder (5.0 mmol, 10 equiv.) to the solution.
-
Stir the resulting mixture at 25°C under a nitrogen atmosphere for 1 hour.
-
Add TiCl₃ (substoichiometric amount, as a solution) and continue stirring until the cyclization is complete (monitor by TLC).
-
Filter the reaction mixture to remove solids and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield pure (R)-β-phenyl-γ-lactam. The yield for this step is typically around 90% with slight erosion of ee%.[2][3]
Step 3: Hydrolysis to (R)-Phenibut Hydrochloride
-
Combine the (R)-β-phenyl-γ-lactam (0.3 mmol) with 6N aqueous HCl (5 mL).
-
Heat the mixture to reflux (approx. 110°C) and maintain for 3.5-4 hours.
-
After cooling to room temperature, wash the aqueous mixture with dichloromethane (2 x 10 mL) to remove any organic impurities. The product remains in the aqueous layer.
-
Concentrate the aqueous phase in a vacuum under reduced pressure to afford (R)-phenibut hydrochloride as a white solid. The yield for this final step is typically 81-85%.[2][3]
-
Confirm the product's identity and purity using ¹H NMR, IR, and chiral HPLC.
References
- 1. Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scirp.org [scirp.org]
- 3. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Synthesis of Pharmaceutically Active γ-Aminobutyric Acids Using a Tailor-Made Artificial Michaelase in One-Pot Cascade Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01615F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pharmtech.com [pharmtech.com]
Troubleshooting inconsistent results in R-phenibut binding affinity studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in R-phenibut binding affinity studies.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental procedures.
Question: Why am I observing high variability in the measured binding affinity (Ki or IC50) of R-phenibut for the GABA-B receptor across my experiments?
Answer:
High variability in R-phenibut binding affinity for the GABA-B receptor can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Verify Ligand and Reagent Quality:
-
R-Phenibut Purity: Ensure the purity of your R-phenibut sample. Contamination with the S-enantiomer can affect the results, as S-phenibut has a significantly lower affinity for the GABA-B receptor.[1] Use a fresh, validated batch of R-phenibut if possible.
-
Radioligand Integrity: Confirm the radiochemical purity and specific activity of your radioligand (e.g., [3H]CGP54626).[2][3] Degradation of the radioligand can lead to decreased specific binding.
-
-
Optimize Assay Conditions:
-
Incubation Time: Ensure that the binding reaction has reached equilibrium. Insufficient incubation time can lead to an overestimation of the Ki value.[4] It is recommended to perform a time-course experiment to determine the optimal incubation period.
-
Temperature: Maintain a consistent and appropriate temperature throughout the incubation and washing steps. Deviations can affect binding kinetics.
-
Buffer Composition: The pH and ionic strength of the assay buffer should be consistent. Ensure all components are correctly formulated.
-
-
Review Tissue/Membrane Preparation:
-
Consistency: Use a standardized protocol for membrane preparation to ensure consistency between batches.
-
Washing: Thoroughly wash the membrane preparations to remove any endogenous GABA or other interfering substances.
-
Question: My non-specific binding is excessively high in my radioligand binding assay. What are the likely causes and solutions?
Answer:
High non-specific binding (NSB) can mask the specific binding signal, leading to inaccurate affinity measurements.[5] Consider the following troubleshooting steps:
-
Reduce Radioligand Concentration: High concentrations of the radioligand can lead to increased binding to non-receptor sites.[5] Try using a concentration at or below the Kd value for the receptor.
-
Optimize Blocking Agents: Incorporate blocking agents like bovine serum albumin (BSA) in your assay buffer to reduce the binding of the radioligand to non-target proteins and surfaces.[5]
-
Washing Procedure: Increase the number and volume of washes with ice-cold buffer to more effectively remove unbound radioligand.[5]
-
Choice of Unlabeled Ligand: Use a high concentration of a structurally unrelated compound that binds to the target receptor to define non-specific binding. For GABA-B receptors, unlabeled baclofen is a suitable choice.[2]
Question: I am seeing discrepancies in the binding affinity of R-phenibut for the α2-δ subunit of voltage-dependent calcium channels (VDCCs) compared to published data. What should I investigate?
Answer:
Discrepancies in α2-δ subunit binding affinity can be due to several experimental variables. Both R- and S-phenibut bind to this target.[6][7]
-
Radioligand Selection: Assays for the α2-δ subunit often use radiolabeled gabapentin or pregabalin.[7][8] Ensure you are using the appropriate radioligand and that its specific activity is known and accounted for in your calculations.
-
Tissue Source: The expression levels of different α2-δ subunit isoforms (e.g., α2-δ-1, α2-δ-2) can vary between different brain regions and animal models.[8] This can influence the overall binding affinity observed. Ensure your tissue source is consistent and appropriate for your research question.
-
Assay Equilibration: As with GABA-B receptor assays, it is crucial to ensure the binding reaction has reached equilibrium. The binding kinetics of R-phenibut to the α2-δ subunit may differ from that of gabapentinoids, potentially requiring longer incubation times.[4]
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of R-phenibut?
A1: R-phenibut primarily acts as an agonist at the GABA-B receptor and also binds to the α2-δ subunit of voltage-dependent calcium channels (VDCCs), acting as a gabapentinoid.[1][6][7]
Q2: How does the binding affinity of R-phenibut compare to that of S-phenibut?
A2: R-phenibut has a significantly higher affinity for the GABA-B receptor (over 100-fold higher) than S-phenibut, making it the active enantiomer at this target.[1] Both enantiomers, however, display similar affinity for the α2-δ subunit of VDCCs.[1]
Q3: What is the relationship between R-phenibut's binding affinity and its pharmacological effects?
A3: The anxiolytic and sedative effects of phenibut are largely attributed to its activity as a GABA-B receptor agonist.[9] Its gabapentin-like anti-nociceptive (pain-relieving) effects are associated with its binding to the α2-δ subunit of VDCCs.[7]
Q4: Can R-phenibut influence dopamine levels?
A4: Some older research suggests that phenibut may increase dopamine levels in the brain, which could contribute to its mood-enhancing effects.[1][10] However, the mechanism behind this is not well-understood.
Quantitative Data Summary
Table 1: Binding Affinities (Ki) of Phenibut Enantiomers and Related Compounds at the GABA-B Receptor in Rat Brain
| Compound | Ki (μM) |
| (R)-Phenibut | 92 ± 3 |
| (S)-Phenibut | >1,000 |
| Racemic Phenibut | 177 ± 2 |
| Baclofen | 6.0 ± 1 |
(Data sourced from radioligand binding experiments using [3H]CGP54626 as the selective GABA-B receptor antagonist)[2][3]
Table 2: Binding Affinities (Ki) of Phenibut Enantiomers and Related Compounds at the α2-δ Subunit of VDCCs in Rat Brain
| Compound | Ki (μM) |
| (R)-Phenibut | 23 ± 6 |
| (S)-Phenibut | 39 ± 5 |
| Baclofen | 156 ± 40 |
| Gabapentin | 0.05 |
(Data sourced from binding experiments using a radiolabeled gabapentin (GBP) ligand)[7][11]
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for GABA-B Receptor
Objective: To determine the binding affinity (Ki) of R-phenibut for the GABA-B receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize rat brain tissue in an appropriate ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous ligands.
-
Resuspend the final pellet in the assay buffer.
-
-
Assay Procedure:
-
In a multi-well plate, combine the prepared membranes, a selective GABA-B receptor radioligand (e.g., [3H]CGP54626), and varying concentrations of unlabeled R-phenibut.
-
For determining non-specific binding, use a high concentration of an unlabeled GABA-B agonist like baclofen.[2]
-
Incubate the mixture to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer to separate bound from free radioligand.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the R-phenibut concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Visualizations
References
- 1. Phenibut - Wikipedia [en.wikipedia.org]
- 2. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is Phenibut: History, Mechanisms, Side Effects, Risks [californiaprimerecovery.com]
- 11. cdn.who.int [cdn.who.int]
Technical Support Center: (R)-3-Amino-4-phenylbutyric Acid Hydrochloride Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on stabilizing (R)-3-Amino-4-phenylbutyric acid hydrochloride in solution. The following information is intended to aid in troubleshooting common experimental issues and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of (R)-3-Amino-4-phenylbutyric acid hydrochloride in an aqueous solution?
A1: The stability of (R)-3-Amino-4-phenylbutyric acid hydrochloride in aqueous solutions is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. As an amino acid derivative, it is susceptible to degradation pathways such as hydrolysis and oxidation. The hydrochloride salt form generally enhances its stability and solubility in aqueous solutions.
Q2: What is the optimal pH range for maintaining the stability of (R)-3-Amino-4-phenylbutyric acid hydrochloride solutions?
A2: While specific pH-stability data for (R)-3-Amino-4-phenylbutyric acid hydrochloride is not extensively published, for many amine-containing pharmaceuticals, a slightly acidic pH range (typically pH 4-6) is often optimal for stability in aqueous solutions.[1] Extreme pH conditions (highly acidic or alkaline) can catalyze hydrolysis of the amide bond, although amides are generally less susceptible to hydrolysis than esters.[2] It is crucial to perform pH-stability profiling to determine the optimal pH for your specific application and storage conditions.
Q3: Can (R)-3-Amino-4-phenylbutyric acid hydrochloride degrade upon exposure to light?
A3: Yes, exposure to light, particularly UV light, can potentially lead to the degradation of many pharmaceutical compounds. Photodegradation can occur through various mechanisms, including oxidation. It is recommended to protect solutions of (R)-3-Amino-4-phenylbutyric acid hydrochloride from light by using amber vials or by storing them in the dark.[3][4]
Q4: What are the potential degradation products of (R)-3-Amino-4-phenylbutyric acid hydrochloride in solution?
A4: Based on the structure of (R)-3-Amino-4-phenylbutyric acid hydrochloride, potential degradation pathways include:
-
Hydrolysis: Cleavage of the amide bond is possible under harsh acidic or basic conditions, though generally less favorable than for esters.[2]
-
Oxidation: The amine group can be susceptible to oxidation, which can be accelerated by light, heat, and the presence of metal ions.
-
Cyclization: Intramolecular cyclization to form a lactam (a cyclic amide) is a potential degradation pathway for gamma-amino acids. This can be influenced by pH and temperature.
Q5: How can I monitor the stability of my (R)-3-Amino-4-phenylbutyric acid hydrochloride solution?
A5: The most common and reliable method for monitoring the stability of (R)-3-Amino-4-phenylbutyric acid hydrochloride solutions is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[5][6] An appropriate HPLC method should be able to separate the intact drug from its potential degradation products. Other analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify and characterize the degradation products.[7][8][9]
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness in the Solution
| Possible Cause | Troubleshooting Step |
| Low Solubility | Ensure the concentration of (R)-3-Amino-4-phenylbutyric acid hydrochloride does not exceed its solubility limit in the chosen solvent. The hydrochloride salt is generally water-soluble.[10] For other solvents, solubility may vary. |
| pH Shift | Measure the pH of the solution. A significant shift in pH could affect the ionization state and solubility of the compound. Adjust the pH with a suitable buffer if necessary. |
| Contamination | Ensure all glassware and solvents are clean and free of contaminants that could react with the compound to form an insoluble product. |
Issue 2: Loss of Potency or Inconsistent Experimental Results
| Possible Cause | Troubleshooting Step |
| Chemical Degradation | Review the storage conditions of your solution. Protect from light, store at a recommended temperature (typically refrigerated), and use a buffered solution at an optimal pH. |
| Inaccurate Concentration | Verify the initial concentration of your solution. Re-prepare the solution, ensuring accurate weighing and dissolution. |
| Interaction with Excipients | If your solution contains other components, consider potential interactions that could lead to the degradation of (R)-3-Amino-4-phenylbutyric acid hydrochloride. |
Issue 3: Appearance of Unknown Peaks in HPLC Analysis
| Possible Cause | Troubleshooting Step |
| Degradation Products | This indicates that the compound is degrading. Perform a forced degradation study to intentionally generate degradation products and confirm their retention times relative to the parent compound. |
| Contamination | Analyze a blank solvent injection to rule out contamination from the solvent or HPLC system. |
| Impurity in the Starting Material | Analyze the solid (R)-3-Amino-4-phenylbutyric acid hydrochloride to check for the presence of impurities before preparing the solution. |
Data Presentation
Table 1: General Parameters for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M to 1 M HCl, room temperature to 60°C |
| Base Hydrolysis | 0.1 M to 1 M NaOH, room temperature to 60°C |
| Oxidation | 3% to 30% H₂O₂, room temperature |
| Thermal Degradation | 60°C to 80°C (in solution and as solid) |
| Photodegradation | Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter) |
Note: The exact conditions should be optimized to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11]
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of (R)-3-Amino-4-phenylbutyric acid hydrochloride and to test the specificity of the analytical method.
Materials:
-
(R)-3-Amino-4-phenylbutyric acid hydrochloride
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water and acetonitrile
-
pH meter
-
Calibrated oven and photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of (R)-3-Amino-4-phenylbutyric acid hydrochloride at a concentration of 1 mg/mL in water.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to get a final concentration of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂ to get a final concentration of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify (R)-3-Amino-4-phenylbutyric acid hydrochloride and separate it from its degradation products.
Instrumentation:
-
HPLC system with a UV detector or a PDA detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Gradient Program: A linear gradient from 5% to 95% Solvent B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm or 254 nm.
-
Injection Volume: 10 µL.
Note: This is a general method and should be optimized and validated for your specific application.
Visualizations
Caption: Potential degradation pathways for (R)-3-Amino-4-phenylbutyric acid hydrochloride.
Caption: Workflow for a forced degradation study and stability assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. ijpsm.com [ijpsm.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Identification of Drug Degradation Products in Pharmaceutical Formulations by Liquid Chromatography-Mass Spectrometry (LC-MS) - STEMart [ste-mart.com]
- 8. LC-MS/MS and LC-PDA Methods for Robust Determination of Glycerol Phenylbutyrate in Biological Fluids and High-Resolution Mass Spectrometric Identification of Forced Degradation Product and Its Whiteness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CAS#:3060-41-1 | 3-Amino-4-phenylbutyric acid hydrochloride | Chemsrc [chemsrc.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Optimizing Dosage for In Vivo Studies with R-phenibut
Welcome to the technical support center for researchers utilizing R-phenibut in in vivo studies. This guide is designed to provide you with field-proven insights and troubleshooting strategies to optimize your experimental design and ensure the scientific integrity of your results. As the pharmacologically active enantiomer of phenibut, R-phenibut's primary mechanism of action is as a γ-aminobutyric acid (GABA) B receptor agonist, with additional activity at the α2-δ subunit of voltage-dependent calcium channels.[1][2] Understanding these targets is crucial for effective dose optimization and interpretation of behavioral outcomes.
This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter during your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Dosing and Administration
Question: What is a good starting dose range for R-phenibut in mice or rats for behavioral studies?
Answer: The optimal dose of R-phenibut is highly dependent on the animal model, the specific behavioral assay, and the route of administration. Based on available literature, a general starting point for intraperitoneal (i.p.) administration in mice for anxiolytic effects is in the range of 10-25 mg/kg .[3] For antidepressant-like effects in the forced swim test, doses around 100 mg/kg (i.p.) have been reported to be effective.[4] It's important to note that R-phenibut is approximately twice as potent as racemic phenibut.[4]
For oral administration (p.o.), a higher dose may be required to achieve similar plasma and brain concentrations compared to i.p. injection. Always begin with a pilot dose-response study to determine the optimal dose for your specific experimental conditions.
Table 1: Recommended Starting Dose Ranges for R-phenibut in Rodent Models
| Animal Model | Behavioral Assay | Route of Administration | Recommended Starting Dose Range | Key Considerations |
| Mouse | Elevated Plus Maze (Anxiety) | Intraperitoneal (i.p.) | 10 - 25 mg/kg[3] | Higher doses may induce sedation, confounding results. |
| Mouse | Forced Swim Test (Depression) | Intraperitoneal (i.p.) | 50 - 100 mg/kg[4] | Monitor for significant motor impairment. |
| Rat | General Behavioral Studies | Intraperitoneal (i.p.) | 25 - 100 mg/kg | Rats may exhibit different sensitivity compared to mice. |
Question: What is the best way to prepare R-phenibut for in vivo administration?
Answer: The choice of vehicle is critical for ensuring the solubility, stability, and bioavailability of R-phenibut. For intraperitoneal and oral administration, R-phenibut hydrochloride is typically dissolved in sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS). If solubility is an issue, a co-solvent system may be necessary. A common vehicle for poorly soluble compounds for i.p. injection in mice consists of a mixture of DMSO, PEG300, Tween-80, and saline.[5] For oral gavage, R-phenibut can be dissolved in water or saline. If a suspension is necessary, 0.5% methylcellulose in water is a standard vehicle.[6][7]
It is imperative to always include a vehicle-only control group in your experiments to account for any effects of the delivery medium itself.
Experimental Protocols
Protocol 1: Preparation of R-phenibut for Intraperitoneal Injection
-
Materials:
-
R-phenibut HCl powder
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles (25-27 gauge for mice)
-
-
Procedure:
-
Calculate the required amount of R-phenibut HCl based on the desired dose and the number of animals.
-
Weigh the R-phenibut HCl powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile saline to the tube.
-
Vortex the solution until the R-phenibut HCl is completely dissolved. Gentle warming may be used if necessary, but ensure the compound's stability at elevated temperatures.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Prepare individual doses in syringes immediately before administration.
-
Troubleshooting Unexpected Results
Question: I am not observing the expected anxiolytic effect of R-phenibut in the elevated plus maze. What could be the issue?
Answer: A lack of anxiolytic effect can stem from several factors:
-
Suboptimal Dose: The dose may be too low to elicit an anxiolytic response or so high that it's causing sedation, which can be misinterpreted as reduced anxiety. Conduct a thorough dose-response study.
-
Timing of Administration: The time between R-phenibut administration and testing is crucial. Peak plasma and brain concentrations need to coincide with the behavioral test. A pilot pharmacokinetic study or staggering the administration-to-test time can help optimize this.
-
Animal Strain and Sex: Different rodent strains and sexes can exhibit varying sensitivities to GABAergic compounds. Ensure you are using an appropriate animal model and consider potential sex differences in your analysis.
-
Habituation and Handling: Excessive stress from handling or inadequate habituation to the testing room can mask the anxiolytic effects of a compound. Ensure proper handling and allow for a sufficient habituation period before testing.[8]
-
Paradoxical Effects: In some cases, GABAergic modulators can produce paradoxical anxiety or agitation.[3][9] This may be due to the disinhibition of certain neuronal circuits. If you observe increased anxiety-like behavior, consider testing a wider range of doses, including lower ones.
Question: My animals are showing excessive sedation and motor impairment, which is interfering with the behavioral endpoint. How can I mitigate this?
Answer: Sedation is a common side effect of GABAB receptor agonists.[8]
-
Dose Reduction: The most straightforward solution is to lower the dose of R-phenibut.
-
Route of Administration: Oral administration may lead to a slower absorption and lower peak concentration compared to i.p. injection, potentially reducing sedative effects.[10]
-
Timing of Behavioral Testing: Adjust the time between drug administration and testing to a point where anxiolytic or antidepressant effects are present, but sedative effects have subsided.
Mechanism of Action and Signaling
Question: What is the downstream signaling pathway of R-phenibut at the GABAB receptor?
Answer: R-phenibut, as a GABAB receptor agonist, activates a G-protein coupled receptor that leads to inhibitory neurotransmission. The binding of R-phenibut to the GABAB1 subunit of the heterodimeric receptor induces a conformational change, activating the associated G-protein (Gαi/o). This leads to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors.
The primary downstream effects include:
-
Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This results in potassium ion efflux, leading to hyperpolarization of the postsynaptic membrane and making it less likely to fire an action potential.
-
Inhibition of voltage-gated calcium channels (VGCCs): This reduces calcium influx at the presynaptic terminal, thereby decreasing the release of other neurotransmitters.[8]
Diagram: R-phenibut Signaling Pathway at the GABAB Receptor
Caption: R-phenibut activates the GABAB receptor, leading to downstream inhibition.
Experimental Workflow for Dose Optimization
A systematic approach is crucial for determining the optimal dose of R-phenibut for your in vivo study. The following workflow provides a general framework.
Caption: Workflow for optimizing R-phenibut dosage in vivo.
References
- 1. Safety and Tolerability of the Anxiolytic and Nootropic Drug Phenibut: A Systematic Review of Clinical Trials and Case Reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A paradoxical switch: the implications of excitatory GABAergic signaling in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the effects of the GABAB receptor positive modulator BHF177 and the GABAB receptor agonist baclofen on anxiety-like behavior, learning, and memory in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paradoxical effects of GABA-A modulators may explain sex steroid induced negative mood symptoms in some persons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 10. researchgate.net [researchgate.net]
Purity issues with commercial (R)-3-Amino-4-phenylbutyric acid hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial (R)-3-Amino-4-phenylbutyric acid hydrochloride.
Section 1: Troubleshooting Guides
This section addresses common issues encountered during the handling and experimental use of (R)-3-Amino-4-phenylbutyric acid hydrochloride, with a focus on problems arising from purity concerns.
Unexpected or Inconsistent Experimental Results
Question: My experimental results (e.g., in cell-based assays or animal studies) are inconsistent or different from published data, despite using the same concentration of (R)-3-Amino-4-phenylbutyric acid hydrochloride. What could be the cause?
Answer: Inconsistent results are frequently linked to variations in the purity and composition of the commercial compound. Here are the primary aspects to investigate:
-
Chemical Purity: The actual concentration of the active (R)-enantiomer may be lower than stated on the label. Commercial preparations can sometimes contain residual starting materials, by-products from synthesis, or degradation products.
-
Chiral Purity: The product may contain a significant percentage of the (S)-enantiomer. Since the pharmacological activity of 3-Amino-4-phenylbutyric acid is primarily associated with the (R)-enantiomer, the presence of the less active (S)-enantiomer can lead to a weaker-than-expected effect.
-
Undeclared Ingredients: In some cases, particularly with products not sourced from reputable chemical suppliers, undeclared substances may be present, which could interfere with your experiments.
Recommended Actions:
-
Verify Purity: If you have access to analytical instrumentation, verify the purity of your compound using High-Performance Liquid Chromatography (HPLC) for chemical purity and chiral HPLC for enantiomeric purity.
-
Source from a Reputable Supplier: Always purchase research compounds from established chemical suppliers who provide a detailed Certificate of Analysis (CoA) with purity specifications.
-
Perform a Dose-Response Curve: To mitigate the impact of concentration inaccuracies, perform a dose-response experiment to determine the effective concentration of your specific batch of the compound in your experimental system.
Issues with Solubility or Solution Stability
Question: I am having trouble dissolving the (R)-3-Amino-4-phenylbutyric acid hydrochloride, or the solution appears cloudy or precipitates over time. What should I do?
Answer: (R)-3-Amino-4-phenylbutyric acid hydrochloride is generally soluble in water. Solubility issues can arise from:
-
Incorrect Solvent: While soluble in water, its solubility may be limited in certain organic solvents or buffer systems.
-
Presence of Insoluble Impurities: Poorly soluble impurities from the synthesis process can lead to cloudiness or precipitation.
-
pH of the Solution: The pH of your solvent or buffer can affect the solubility of this amino acid hydrochloride.
-
Degradation: Over time, the compound may degrade, especially if not stored correctly, potentially forming less soluble products.
Recommended Actions:
-
Confirm Solvent Compatibility: Ensure you are using a suitable solvent. For most biological experiments, sterile, deionized water or a buffered saline solution (like PBS) is appropriate.
-
Gentle Warming and Sonication: Briefly warming the solution (to no more than 37°C) or using a sonicator can aid dissolution.
-
Adjust pH: If using a buffer, ensure its pH is compatible with maintaining the solubility of the compound.
-
Filter the Solution: If cloudiness persists, you can filter the solution through a 0.22 µm syringe filter to remove any insoluble particulates before use in cell culture or administration to animals. Note that this will remove insoluble impurities but will not address issues with the concentration of the active compound.
-
Proper Storage: Store the solid compound and any stock solutions as recommended by the supplier, typically in a cool, dry, and dark place.
Section 2: Frequently Asked Questions (FAQs)
Purity and Impurities
Q1: What are the common impurities found in commercial (R)-3-Amino-4-phenylbutyric acid hydrochloride?
A1: Common impurities can be categorized as follows:
-
Chiral Impurity: The most common chiral impurity is the (S)-3-Amino-4-phenylbutyric acid hydrochloride enantiomer.
-
Synthesis-Related Impurities: These can include unreacted starting materials or intermediates from the synthetic process. Based on common synthetic routes, these may include:
-
Benzaldehyde
-
Nitromethane
-
Diethyl malonate
-
Benzalmalonic acid diethyl ether
-
Cyanobenzylmalonic acid diethyl ether
-
4-Phenyl-3-carbethoxypyrrolidone-2
-
-
Degradation Products: The compound may degrade over time, especially if exposed to heat, light, or moisture.
Q2: What is the acceptable purity level for in vitro and in vivo research?
A2: For most research applications, a chemical purity of ≥98% and a chiral purity (enantiomeric excess) of ≥99% for the (R)-enantiomer is recommended. However, the required purity can depend on the sensitivity of the specific assay.
Analytical Methods
Q3: How can I verify the purity of my (R)-3-Amino-4-phenylbutyric acid hydrochloride?
A3: The purity can be assessed using the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity by separating the main compound from any non-chiral impurities.
-
Chiral HPLC: Employs a chiral stationary phase to separate the (R)- and (S)-enantiomers, allowing for the determination of enantiomeric purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the compound and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Experimental Protocols
Q4: Can you provide a starting point for an HPLC method to assess chemical purity?
A4: Yes, here is a general HPLC protocol that can be used as a starting point. Method optimization will likely be required.
Experimental Protocol: HPLC for Chemical Purity
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the compound in the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL.
Q5: What about a protocol for determining enantiomeric purity using chiral HPLC?
A5: Chiral separations are highly specific to the column and conditions. Here is a representative protocol using a polysaccharide-based chiral column.
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
-
Column: Chiral stationary phase column, for example, a cellulose-based column like Chiralcel® OD-H or a similar column.
-
Mobile Phase: An isocratic mixture of n-Hexane and an alcohol (e.g., Isopropanol or Ethanol) with a small amount of an acidic or basic modifier. A typical starting point would be:
-
n-Hexane:Isopropanol (90:10, v/v) with 0.1% Trifluoroacetic acid (TFA) for acidic compounds.
-
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the compound in the mobile phase to a concentration of approximately 1 mg/mL.
Section 3: Data Presentation
Table 1: Common Impurities and Analytical Methods for Detection
| Impurity Type | Potential Impurities | Recommended Analytical Method | Typical Purity Specification |
| Chiral | (S)-3-Amino-4-phenylbutyric acid HCl | Chiral HPLC | ≥99% (R)-enantiomer |
| Synthesis-Related | Starting Materials (e.g., Benzaldehyde) | HPLC, GC-MS | Not Detected or <0.1% |
| Intermediates (e.g., 4-phenyl-2-pyrrolidone) | HPLC | Not Detected or <0.1% | |
| Residual Solvents | Ethanol, Isopropanol, Hexane | GC-MS, NMR | <0.5% |
| Degradation Products | Unspecified | HPLC | Total Impurities ≤2% |
Section 4: Visualizations
Diagram 1: Experimental Workflow for Purity Assessment
Caption: Workflow for assessing the purity of commercial (R)-3-Amino-4-phenylbutyric acid HCl.
Diagram 2: GABA-B Receptor Signaling Pathway
(R)-3-Amino-4-phenylbutyric acid acts as an agonist at the GABA-B receptor. The activation of this G-protein coupled receptor (GPCR) initiates a signaling cascade.
Caption: Simplified GABA-B receptor signaling pathway activated by (R)-3-Amino-4-phenylbutyric acid.
Technical Support Center: Overcoming Poor Solubility of R-phenibut in Experimental Buffers
For researchers, scientists, and drug development professionals, achieving consistent and reliable experimental results is paramount. A common hurdle encountered when working with R-phenibut, particularly the free amino acid (FAA) form, is its poor solubility in common laboratory buffers. This can lead to inaccurate concentrations, precipitation during experiments, and ultimately, compromised data. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome these challenges and ensure the successful implementation of your experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is my R-phenibut not dissolving in my buffer?
A1: The solubility of R-phenibut is highly dependent on its form (hydrochloride salt vs. free amino acid) and the pH of the buffer. R-phenibut is a zwitterionic molecule, meaning it has both a positive and a negative charge, and its net charge and solubility are lowest at its isoelectric point.
-
R-phenibut HCl: The hydrochloride (HCl) salt form is generally more water-soluble due to the protonated amine group, which makes the molecule more polar. It readily dissolves in aqueous solutions.
-
R-phenibut FAA (Free Amino Acid): The FAA form has lower water solubility, especially in neutral pH buffers, as it exists predominantly as a zwitterion with a net neutral charge, leading to stronger intermolecular interactions and a more stable crystal lattice.
Q2: What is the difference in solubility between R-phenibut HCl and R-phenibut FAA?
A2: R-phenibut HCl is significantly more soluble in aqueous solutions than R-phenibut FAA. The FAA form is, however, more lipid-soluble. While specific solubility values can vary depending on the exact buffer composition and temperature, the general trend is consistent.
Q3: Can I use DMSO to dissolve R-phenibut?
A3: Yes, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing stock solutions of poorly soluble compounds, including R-phenibut. Both the HCl and FAA forms are soluble in DMSO. However, it is crucial to be mindful of the final concentration of DMSO in your experimental system, as it can have cytotoxic effects on cells. It is recommended to keep the final DMSO concentration below 0.5% (v/v) in most cell-based assays.
Q4: How does pH affect the solubility of R-phenibut?
A4: As a zwitterionic compound with acidic and basic functional groups, the pH of the solvent plays a critical role in the solubility of R-phenibut.
-
Acidic pH (below its pKa): The carboxylic acid group is protonated (neutral), and the amino group is protonated (positive charge). The net positive charge increases solubility in aqueous media.
-
Basic pH (above its pKa): The amino group is deprotonated (neutral), and the carboxylic acid group is deprotonated (negative charge). The net negative charge also increases solubility.
-
Near Isoelectric Point: At a pH close to its isoelectric point, the net charge is close to zero, and solubility is at its minimum.
Troubleshooting Guide: Enhancing R-phenibut Solubility
If you are encountering solubility issues with R-phenibut, particularly the FAA form, consider the following troubleshooting steps:
pH Adjustment
This is the most effective method for increasing the solubility of zwitterionic compounds like R-phenibut.
-
For Acidic Buffers: Prepare your buffer at a lower pH (e.g., pH 4-5). This will protonate the amino group, increasing the net positive charge and enhancing solubility.
-
For Basic Buffers: Prepare your buffer at a higher pH (e.g., pH 8-9). This will deprotonate the carboxylic acid group, increasing the net negative charge and improving solubility.
Caution: Ensure the final pH of your solution is compatible with your experimental system (e.g., cell culture, enzyme assay). You may need to neutralize the pH of your R-phenibut stock solution before adding it to your final assay.
Co-solvents
Using a water-miscible organic co-solvent can help to disrupt the crystal lattice of the compound and increase its solubility.
-
DMSO: As mentioned, DMSO is an effective co-solvent. Prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous buffer.
-
Ethanol: Ethanol can also be used as a co-solvent, though it is generally less effective than DMSO for highly insoluble compounds.
Best Practice: When using a co-solvent, perform a vehicle control experiment to ensure that the solvent itself does not affect your experimental results.
Sonication
Mechanical energy can help to break down aggregates and facilitate the dissolution process.
-
Procedure: After adding the R-phenibut to the buffer, place the vial in a bath sonicator for 5-15 minutes.
-
Caution: Avoid prolonged sonication, as it can generate heat and potentially degrade the compound.
Gentle Heating
Increasing the temperature of the solvent can increase the solubility of many compounds.
-
Procedure: Gently warm the buffer to 37°C (98.6°F) before or during the addition of R-phenibut. A water bath is recommended for uniform heating.
-
Caution: Do not overheat, as this can lead to degradation of the compound or buffer components. Always check the thermal stability of your compound.
Data Presentation: R-phenibut Physicochemical and Solubility Data
The following table summarizes key physicochemical properties and known solubility data for R-phenibut. Note that solubility can be affected by buffer composition, temperature, and other factors.
| Property | R-phenibut HCl | R-phenibut FAA | Reference |
| Molecular Formula | C₁₀H₁₄ClNO₂ | C₁₀H₁₃NO₂ | |
| Molecular Weight | 215.68 g/mol | 179.22 g/mol | |
| pKa (predicted) | ~4.1 (carboxyl), ~9.1 (amino) | ~4.1 (carboxyl), ~9.1 (amino) | |
| LogP (predicted) | -1.1 | -0.8 | |
| Solubility in PBS (pH 7.2) | 10 mg/mL | Poorly soluble | |
| Solubility in Water | Soluble | Sparingly soluble | |
| Solubility in DMSO | Soluble | Soluble | |
| Solubility in Ethanol | Soluble | Sparingly soluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM R-phenibut HCl Stock Solution in PBS (pH 7.4)
-
Weighing: Accurately weigh out 21.57 mg of R-phenibut HCl.
-
Dissolving: Add the weighed R-phenibut HCl to a 10 mL volumetric flask.
-
Adding Buffer: Add approximately 8 mL of sterile Phosphate-Buffered Saline (PBS) at pH 7.4.
-
Mixing: Gently swirl the flask until the compound is completely dissolved. If necessary, vortex for a few seconds.
-
Final Volume: Bring the final volume to 10 mL with PBS (pH 7.4).
-
Sterilization: Filter the solution through a 0.22 µm sterile filter into a sterile container.
-
Storage: Store the stock solution at -20°C for long-term storage or at 4°C for short-term use.
Protocol 2: Solubilization of R-phenibut FAA for Cell-Based Assays using pH Adjustment
-
Weighing: Accurately weigh out 1.79 mg of R-phenibut FAA for a 10 mM stock solution.
-
Initial Dissolution: Add the R-phenibut FAA to a sterile microcentrifuge tube. Add a small volume (e.g., 100 µL) of 0.1 M HCl to protonate the molecule and facilitate dissolution. Vortex until fully dissolved.
-
Neutralization: Carefully add a stoichiometric equivalent of 0.1 M NaOH to neutralize the solution. Monitor the pH with a calibrated micro-pH probe to ensure it is close to your desired final pH (e.g., 7.4).
-
Dilution: Bring the final volume to 1 mL with your desired cell culture medium or buffer.
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter.
-
Application: This stock solution can now be further diluted into your cell culture plates.
Note: Always prepare fresh solutions of R-phenibut FAA for optimal results, as its stability in aqueous solutions at neutral pH may be limited.
Mandatory Visualizations
Signaling Pathways of R-phenibut
R-phenibut exerts its effects primarily through two main molecular targets: the GABA-B receptor and the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels (VGCCs).
Caption: Dual signaling pathways of R-phenibut.
Experimental Workflow for Troubleshooting R-phenibut FAA Solubility
The following workflow provides a logical sequence of steps to address the poor solubility of R-phenibut FAA.
Technical Support Center: Addressing Phenibut Tolerance in Long-Term Animal Studies
Introduction
Phenibut (β-phenyl-γ-aminobutyric acid) is a neuropsychotropic drug utilized in research for its anxiolytic, nootropic, and hypnotic properties.[1] As a GABA-mimetic, it primarily functions as a selective GABA-B receptor agonist, with some activity at GABA-A receptors at higher doses.[2] A significant challenge in preclinical long-term studies is the development of tolerance, characterized by a diminished pharmacological response to a constant dose of the drug. This guide provides in-depth technical support for researchers investigating phenibut tolerance in animal models, offering troubleshooting advice and validated protocols to ensure the integrity and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind phenibut tolerance?
A1: The development of tolerance to phenibut is primarily attributed to pharmacodynamic adaptations, specifically the downregulation and desensitization of GABA-B receptors following chronic agonist exposure.[3] This neuroadaptive response involves a reduction in the number of available receptors and a potential uncoupling from their downstream signaling pathways, leading to a decreased cellular and behavioral response to the drug.[4]
Q2: How quickly does tolerance to phenibut develop in rodent models?
A2: The onset of tolerance can vary depending on the dosing regimen (dose, frequency, and route of administration) and the specific behavioral effect being measured. Anecdotal and preclinical evidence suggests that tolerance to the sedative and anxiolytic effects can begin to emerge within a week of continuous high-dose administration.[5] It is crucial to establish a timeline for tolerance development within your specific experimental paradigm.
Q3: What are the most appropriate animal models and routes of administration for studying phenibut tolerance?
A3: Both mice and rats are suitable models for studying phenibut tolerance. The choice between them may depend on the specific behavioral assays to be used and the availability of genetic models.[6] Common routes for long-term administration include oral gavage (p.o.), intraperitoneal (i.p.) injection, and voluntary consumption in drinking water.[7] Oral gavage ensures precise dosing but can be a confounding stressor in long-term studies.[8] Voluntary consumption is less stressful but can lead to variability in intake. Subcutaneous injections are another alternative.[7]
Q4: Can phenibut's action on α2δ-containing voltage-gated calcium channels contribute to tolerance?
A4: Yes, besides its primary action on GABA-B receptors, phenibut also binds to the α2δ subunit of voltage-gated calcium channels, similar to gabapentin.[9] While the primary driver of tolerance is considered GABA-B receptor downregulation, chronic modulation of these calcium channels could also contribute to neuroadaptive changes that influence the overall tolerant phenotype. This dual mechanism should be considered when interpreting behavioral and molecular data.
Troubleshooting Guide
Issue 1: High Variability in Behavioral Responses to Phenibut
-
Underlying Cause: Inter-individual differences in metabolism, receptor density, and stress levels can contribute to response variability in rodent populations.[10] Inconsistent drug administration techniques, particularly with oral gavage, can also be a significant factor.
-
Solutions:
-
Acclimatization: Ensure a sufficient acclimatization period (at least 7 days) to the housing facility and handling procedures before the start of the experiment to minimize stress-induced variability.
-
Handling Proficiency: All personnel performing drug administration should be proficient in the chosen technique to ensure consistent and accurate dosing. For oral gavage, proper technique is critical to avoid accidental administration into the lungs and to minimize stress.[11]
-
Baseline Testing: Conduct baseline behavioral testing before drug administration to identify and potentially exclude outliers.
-
Control Groups: Always include a vehicle-treated control group to account for any effects of the administration procedure itself.
-
Issue 2: Rapid and Unexpected Onset of Severe Side Effects
-
Underlying Cause: Phenibut exhibits a dose-dependent increase in sedative and hypnotic effects. High doses can lead to significant motor impairment, hypothermia, and respiratory depression.[12] These effects can be exacerbated by the stress of handling and administration.
-
Solutions:
-
Dose-Response Study: Conduct a preliminary dose-response study to determine the optimal dose that produces the desired behavioral effect without causing excessive side effects in your specific animal strain and model.
-
Dose Escalation: For tolerance studies, consider a gradual dose escalation protocol rather than starting with a high dose. This can allow for some physiological adaptation and may reduce the severity of acute side effects.
-
Animal Monitoring: Implement a rigorous monitoring plan to observe animals for signs of distress, such as excessive sedation, ataxia, or changes in breathing. This is especially critical in the first few hours after drug administration.
-
Issue 3: Difficulty in Quantifying Phenibut Withdrawal Symptoms
-
Underlying Cause: Phenibut withdrawal in animals can manifest as a range of subtle to severe symptoms, including anxiety-like behaviors, hyper-excitability, tremors, and sleep disturbances.[13][14] Quantifying these subjective states can be challenging.
-
Solutions:
-
Standardized Withdrawal Scoring: Utilize a standardized withdrawal scoring system that includes both somatic and behavioral signs. This can involve a checklist of observable signs (e.g., tremors, piloerection, teeth chattering) and behavioral assays sensitive to anxiety (e.g., elevated plus maze, open field test).[15]
-
Precipitated Withdrawal: For a more temporally controlled assessment, consider using a GABA-B receptor antagonist to precipitate withdrawal. However, this approach can be severe and requires careful ethical consideration and dose selection.
-
Operant Behavior Monitoring: Disruption of learned operant behaviors can be a sensitive measure of the malaise associated with drug withdrawal.[15]
-
Experimental Protocols & Data
Protocol 1: Induction and Assessment of Phenibut Tolerance
-
Animal Model: Male C57BL/6J mice (8-10 weeks old).
-
Drug Preparation: Dissolve phenibut HCl in 0.9% saline.
-
Dosing Regimen: Administer phenibut (100 mg/kg, i.p.) or vehicle (saline) once daily for 14 consecutive days.
-
Behavioral Assessment (Locomotor Activity):
-
On Day 1 and Day 14, place mice in an open field arena (40x40 cm) immediately after injection.
-
Record locomotor activity (total distance traveled) for 30 minutes using an automated tracking system.
-
-
Data Analysis: Compare the locomotor activity on Day 1 and Day 14 for both the phenibut-treated and vehicle-treated groups using a two-way ANOVA. Tolerance is indicated by a significantly smaller reduction in locomotor activity in the phenibut-treated group on Day 14 compared to Day 1.
Table 1: Representative Data for Locomotor Activity
| Treatment Group | Day 1 (Total Distance in cm) | Day 14 (Total Distance in cm) | % Change from Day 1 |
| Vehicle | 5500 ± 350 | 5400 ± 320 | -1.8% |
| Phenibut (100 mg/kg) | 2500 ± 280 | 4500 ± 300 | +80% |
Data are presented as mean ± SEM.
Protocol 2: Assessment of Phenibut Withdrawal-Induced Anxiety
-
Tolerance Induction: Follow the 14-day dosing regimen from Protocol 1.
-
Withdrawal Period: Discontinue phenibut administration.
-
Behavioral Testing (Elevated Plus Maze):
-
At 24 hours post-final injection, place each mouse in the center of an elevated plus maze.
-
Allow the mouse to explore for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open arms.
-
-
Data Analysis: Compare the time spent and entries into the open arms between the phenibut-withdrawn group and the vehicle control group using a t-test. Anxiogenic effects of withdrawal are indicated by a significant reduction in open arm exploration.
Table 2: Representative Data for Elevated Plus Maze
| Treatment Group | Time in Open Arms (s) | Open Arm Entries |
| Vehicle Control | 95 ± 10 | 12 ± 2 |
| Phenibut Withdrawn | 40 ± 8 | 5 ± 1 |
Data are presented as mean ± SEM.
Visualizations
Phenibut Tolerance Development Workflow
Caption: Workflow for a typical phenibut tolerance study.
Mechanism of Phenibut Tolerance
Caption: Simplified pathway of phenibut-induced tolerance.
References
- 1. Hypnotic - Wikipedia [en.wikipedia.org]
- 2. genesispub.org [genesispub.org]
- 3. reddit.com [reddit.com]
- 4. Chronic agonist exposure induces down-regulation and allosteric uncoupling of the gamma-aminobutyric acid/benzodiazepine receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Behavioral phenotyping of mice in pharmacological and toxicological research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Redbook 2000: IV.C.5.a. Chronic Toxicity Studies with Rodents | FDA [fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. Of Mice and Men: The Inter-individual Variability of the Brain's Response to Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 12. Sedative-Hypnotic Agents That Impact Gamma-Aminobutyric Acid Receptors: Focus on Flunitrazepam, Gamma-Hydroxybutyric Acid, Phenibut, and Selank - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. americanaddictioncenters.org [americanaddictioncenters.org]
- 14. A systematic review of phenibut withdrawal focusing on complications, therapeutic approaches, and single substance versus polysubstance withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Animal models of drug withdrawal symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enantiomeric Purity of R-Phenibut
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for confirming the enantiomeric purity of R-phenibut.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to determine the enantiomeric purity of R-phenibut?
A1: The pharmacological activity of phenibut resides primarily in the R-enantiomer.[1][2] The S-enantiomer is significantly less active.[1][2] Therefore, to ensure the desired therapeutic effect and to rule out any potential effects from the S-enantiomer, it is essential to confirm the high enantiomeric purity of R-phenibut. Regulatory agencies also mandate the characterization and control of the enantiomeric purity of chiral drug substances.
Q2: What are the primary analytical methods for determining the enantiomeric purity of R-phenibut?
A2: The most common methods for determining the enantiomeric purity of R-phenibut and similar chiral compounds are:
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is a widely used and reliable method for separating and quantifying enantiomers.
-
Chiral Gas Chromatography-Mass Spectrometry (Chiral GC-MS): This technique is suitable for volatile or semi-volatile compounds, often requiring derivatization for polar molecules like phenibut.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents, NMR can be used to differentiate and quantify enantiomers.
-
Polarimetry: This classical technique measures the optical rotation of a sample, which can be used to calculate the enantiomeric excess.
Q3: What are the common challenges in the chiral separation of phenibut?
A3: As an amino acid derivative, phenibut can present challenges such as:
-
Peak tailing: This can be caused by interactions between the amine and carboxylic acid groups with the stationary phase.
-
Poor resolution: Achieving baseline separation of the enantiomers can be difficult and requires careful optimization of chromatographic conditions.
-
Thermal degradation: In GC analysis, phenibut can cyclize at high temperatures, leading to inaccurate results.[3]
-
Matrix effects: When analyzing samples from biological matrices, other components can interfere with the analysis, affecting accuracy and precision.[4][5]
Troubleshooting Guides
Chiral HPLC Analysis
Issue 1: Poor resolution between R- and S-phenibut peaks.
| Possible Cause | Troubleshooting Action |
| Inappropriate Chiral Stationary Phase (CSP) | Screen different types of polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) as they are often effective for amino acids.[6] |
| Suboptimal Mobile Phase Composition | Adjust the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., n-hexane).[7] For basic compounds like phenibut, adding a small amount of a basic modifier like diethylamine (DEA) can improve peak shape and resolution. For acidic characteristics, trifluoroacetic acid (TFA) may be beneficial.[8] |
| Incorrect Column Temperature | Optimize the column temperature. Lower temperatures often improve chiral recognition, but this is not always the case.[9] |
| Inappropriate Flow Rate | Lower the flow rate to increase the interaction time between the enantiomers and the CSP, which can improve resolution. |
Issue 2: Peak tailing for the phenibut enantiomers.
| Possible Cause | Troubleshooting Action |
| Secondary Interactions with Stationary Phase | Add a mobile phase modifier. For the basic amine group, add a small amount of a basic competitor like 0.1% DEA. For the acidic carboxyl group, ensure the mobile phase pH is controlled, potentially by adding 0.1% TFA. |
| Column Overload | Reduce the sample concentration or injection volume. Overloaded peaks on chiral columns often exhibit tailing. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[9] |
Chiral GC-MS Analysis
Issue: No peak or a broad, distorted peak for phenibut.
| Possible Cause | Troubleshooting Action |
| Thermal Degradation | Phenibut is known to cyclize to 4-phenyl-2-pyrrolidinone at elevated temperatures in the GC injector.[3] Derivatize the sample prior to analysis to increase its thermal stability. A common method is silylation (e.g., with MSTFA) to protect the amine and carboxylic acid groups.[3] |
| Poor Volatility | Derivatization will also increase the volatility of phenibut, making it more amenable to GC analysis. |
| Active Sites in the GC System | Use a deactivated inlet liner and ensure all components of the flow path are inert to prevent analyte adsorption. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol is a starting point and may require optimization.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV or PDA detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralpak OD-H (250 x 4.6 mm, 5 µm) or similar cellulose-based chiral column[7] |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 70:30 v/v) with 0.1% Diethylamine (DEA)[7] |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 25 °C (can be optimized) |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Dissolve a known amount of the R-phenibut sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Identify the peaks for R- and S-phenibut based on the injection of a racemic standard.
-
Calculate the enantiomeric purity (as % enantiomeric excess, ee) using the peak areas: ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
Workflow for Chiral HPLC Analysis of R-Phenibut
Caption: Workflow for determining the enantiomeric purity of R-phenibut by Chiral HPLC.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol involves a necessary derivatization step.
Instrumentation:
-
GC-MS system with a capillary column, an autosampler, and a mass selective detector.
Derivatization Protocol (Silylation):
-
Accurately weigh approximately 1 mg of the R-phenibut sample into a vial.
-
Add 100 µL of a silylating agent (e.g., N-Methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and 100 µL of a suitable solvent (e.g., acetonitrile).
-
Seal the vial and heat at 60-70 °C for 30 minutes.
-
Cool the sample to room temperature before injection.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chirasil-Val or similar chiral capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Injector Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 220 °C at 5 °C/min, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| MS Mode | Electron Ionization (EI) with full scan or Selected Ion Monitoring (SIM) |
Data Analysis:
-
Identify the peaks for the derivatized R- and S-phenibut.
-
Calculate the enantiomeric purity based on the peak areas of the selected ions.
Workflow for Chiral GC-MS Analysis of R-Phenibut
Caption: Workflow for determining the enantiomeric purity of R-phenibut by Chiral GC-MS.
NMR Spectroscopy
This protocol uses a chiral solvating agent (CSA) to induce chemical shift differences between the enantiomers.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Protocol:
-
Prepare a solution of the R-phenibut sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a derivative) to the NMR tube.[9]
-
Acquire another ¹H NMR spectrum. The signals corresponding to the R- and S-enantiomers should now be resolved into two separate peaks for at least one proton.
-
Integrate the corresponding signals for the R- and S-enantiomers to determine their ratio.
Data Analysis:
-
Calculate the enantiomeric purity from the integration values of the resolved signals.
Logical Workflow for NMR Analysis of R-Phenibut
Caption: Logical workflow for enantiomeric purity determination of R-phenibut by NMR.
Polarimetry
This method provides a measure of the bulk enantiomeric composition.
Instrumentation:
-
Polarimeter.
Protocol:
-
Accurately prepare a solution of the R-phenibut sample in a suitable solvent (e.g., water) at a known concentration (c, in g/100 mL).[7]
-
Measure the observed optical rotation (αobs) of the solution using the polarimeter with a fixed path length (l, in dm).
-
Calculate the specific rotation of the sample: [α]sample = αobs / (l x c)
Data Analysis:
-
The reported specific rotation of pure R-phenibut hydrochloride is [α]D25 = -5.0 (c = 0.25, H₂O).[7]
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = ( [α]sample / [α]pure R-phenibut ) x 100
Quantitative Data Summary
| Analytical Method | Parameter | Typical Value/Range | Reference |
| Chiral HPLC | Column | Chiralpak OD-H | [7] |
| Mobile Phase | n-Hexane:Isopropanol (70:30) | [7] | |
| Retention Time (Major) | 23.0 min (for a related compound) | [7] | |
| Retention Time (Minor) | 19.4 min (for a related compound) | [7] | |
| Polarimetry | Specific Rotation of R-phenibut HCl | [α]D25 = -5.0 (c = 0.25, H₂O) | [7] |
| Pharmacology | GABAB Receptor Affinity (Ki) | R-phenibut: 92 ± 3 µM | [2] |
| S-phenibut: Inactive | [2] | ||
| Racemic phenibut: 177 ± 2 µM | [2] |
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. scirp.org [scirp.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chiral HPLC Column | Phenomenex [phenomenex.com]
Avoiding degradation of (R)-3-Amino-4-phenylbutyric acid hydrochloride during storage
Technical Support Center: (R)-3-Amino-4-phenylbutyric Acid Hydrochloride
A Guide to Ensuring Stability and Preventing Degradation During Storage
Welcome to the technical support guide for (R)-3-Amino-4-phenylbutyric acid hydrochloride. As Senior Application Scientists, we understand that the integrity of your starting materials is paramount to the success and reproducibility of your research. This guide provides in-depth, field-proven insights into the proper storage and handling of this compound, moving beyond simple instructions to explain the scientific principles behind them. Our goal is to empower you to maintain the long-term stability and purity of your valuable reagents.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding the storage and stability of (R)-3-Amino-4-phenylbutyric acid hydrochloride.
Q1: What are the ideal storage conditions for solid (R)-3-Amino-4-phenylbutyric acid hydrochloride?
A: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place[1][2]. To maximize its shelf-life, protect it from direct sunlight, excessive heat, and moisture[3]. Specific temperature recommendations include storage at or below room temperature or below 25°C[3][4].
Q2: Why is moisture control so critical for this compound?
A: (R)-3-Amino-4-phenylbutyric acid hydrochloride is hygroscopic, meaning it readily absorbs moisture from the atmosphere[5]. The presence of water can initiate degradation pathways and may lead to physical changes in the powder, such as clumping or discoloration[6]. Therefore, using containers with an airtight seal is essential[5]. For long-term storage, consider using a desiccator.
Q3: What is the primary degradation pathway I should be aware of?
A: The most significant degradation pathway, particularly under thermal stress, is intramolecular cyclization. The amino group attacks the carboxylic acid group, leading to the formation of a lactam, specifically 4-phenyl-2-pyrrolidinone, and the elimination of water. This is a well-documented issue, especially in high-temperature analytical techniques like gas chromatography[7][8].
Caption: Thermal degradation of (R)-3-Amino-4-phenylbutyric acid.
Q4: What are the visible signs of degradation?
A: While the pure compound is a white to off-white crystalline powder, degradation can lead to noticeable changes. A yellowish discoloration, clumping of the powder, or the development of a distinct chemical odor can indicate exposure to moisture or heat and subsequent degradation[5][6].
Q5: How does pH affect the stability of this compound in aqueous solutions?
A: The hydrochloride salt form is used to enhance stability and solubility in water[9][10]. A 2.5% aqueous solution of the compound is slightly acidic, with a pH between 2.3 and 2.7[4]. While it exhibits stability across a range of pH levels, extreme acidic or basic conditions can catalyze hydrolysis and other degradation reactions, affecting the stability of many pharmaceutical compounds[10][11]. For experimental use, it is best to prepare fresh solutions and use appropriate buffers if a specific pH needs to be maintained for an extended period.
Q6: Can I store the compound in solution?
A: We strongly recommend preparing aqueous solutions fresh for each experiment. Storing the compound in solution for extended periods is not advised, as it increases the risk of microbial growth and chemical degradation, which occurs more readily in solution than in a solid state. If short-term storage of a stock solution is necessary, filter-sterilize the solution and store it at 2-8°C for no more than a few days.
Troubleshooting Guide
This guide provides a systematic approach to identifying and addressing potential issues related to the degradation of (R)-3-Amino-4-phenylbutyric acid hydrochloride.
Scenario 1: Physical Changes Observed in the Solid Compound
-
Observation: The powder, which was once white and free-flowing, now appears yellow-tinged, clumpy, or has a noticeable odor.
-
Probable Cause: The compound has likely been exposed to excessive moisture and/or heat, leading to chemical degradation[5][6]. The clumping is a direct result of its hygroscopic nature[5].
-
Recommended Action Plan: The integrity of the material is compromised. We do not recommend using this material for quantitative or sensitive experiments where purity is critical. To confirm degradation, an analytical assessment is necessary.
Scenario 2: Inconsistent or Unexpected Experimental Results
-
Observation: A previously established protocol using a specific concentration of the compound is now yielding inconsistent, attenuated, or no results.
-
Probable Cause: The compound may have degraded, resulting in a lower concentration of the active molecule and the presence of the degradation product (4-phenyl-2-pyrrolidinone), which may be inactive or interfere with the assay.
-
Recommended Action Plan: A purity assessment of the compound is required. High-Performance Liquid Chromatography (HPLC) is the preferred method for this analysis as it avoids the high temperatures of Gas Chromatography (GC) that can cause the compound to degrade during the analysis itself[7][8][12].
Sources
- 1. echemi.com [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. China Customized 4-Amino-3-phenylbutyric Acid HCL Suppliers, Manufacturers - Factory Direct Wholesale - LANGYUE [hnlybiotech.com]
- 5. nbinno.com [nbinno.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.who.int [cdn.who.int]
- 9. CAS 3060-41-1: 3-Amino-4-phenylbutyric acid hydrochloride [cymitquimica.com]
- 10. Buy 4-Amino-3-phenylbutyric acid hydrochloride (EVT-292473) | 3060-41-1 [evitachem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of (R)-phenibut and (S)-phenibut Activity: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the pharmacological and physiological activities of the enantiomers of phenibut: (R)-phenibut and (S)-phenibut. Phenibut, a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), is a chiral molecule existing in two stereoisomeric forms. Emerging research demonstrates that these enantiomers possess distinct pharmacological profiles, leading to different physiological effects. This document summarizes key experimental findings, presents quantitative data in a clear, comparative format, details experimental methodologies, and provides visual representations of relevant signaling pathways and workflows.
Data Presentation: Comparative Pharmacological Activity
The differential activity of (R)- and (S)-phenibut is primarily attributed to their stereoselective interactions with GABAergic receptors and voltage-dependent calcium channels (VDCCs). The following tables summarize the quantitative data on the binding affinities and pharmacological effects of each enantiomer.
| Compound | GABAB Receptor Binding Affinity (Ki, μM) | α2-δ VDCC Subunit Binding Affinity (Ki, μM) | Reference(s) |
| (R)-phenibut | 92 ± 3 | 23 | [1][2] |
| (S)-phenibut | > 1000 (inactive) | 39 | [1][2] |
| Racemic phenibut | 177 ± 2 | Not explicitly stated, but a mix of R and S | [1] |
| Baclofen (reference) | 6.0 ± 1 | 156 | [1][2] |
| Gabapentin (reference) | > 1000 | 0.05 | [2] |
Table 1: Comparative Binding Affinities of Phenibut Enantiomers and Reference Compounds. This table clearly illustrates that (R)-phenibut is the active enantiomer at the GABAB receptor, exhibiting significantly higher affinity than (S)-phenibut, which is essentially inactive at this target.[1][3] Both enantiomers, however, demonstrate binding to the α2-δ subunit of voltage-dependent calcium channels, with (R)-phenibut showing a slightly higher affinity than (S)-phenibut.[2]
| Pharmacological Effect | (R)-phenibut | (S)-phenibut | Racemic phenibut | Reference(s) |
| Anxiolytic | Active | Inactive | Active | [3] |
| Antidepressant-like | Active (decreased immobility in Forced Swim Test at 100 mg/kg) | Inactive (up to 500 mg/kg) | Active | [1][3] |
| Sedative/Motor Impairment | Active | Inactive | Active | [3] |
| Antinociceptive (analgesic) | Active | Active | Active | [1][2][3] |
Table 2: Summary of in vivo Pharmacological Effects of Phenibut Enantiomers. This table highlights the functional consequences of the differential receptor binding. The anxiolytic, antidepressant-like, and sedative effects of racemic phenibut are primarily attributed to the activity of (R)-phenibut at GABAB receptors. In contrast, both enantiomers contribute to the antinociceptive effects through their interaction with the α2-δ subunit of VDCCs.[2][3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of (R)- and (S)-phenibut.
Radioligand Binding Assay for GABAB Receptor Affinity
This protocol is used to determine the binding affinity of (R)- and (S)-phenibut to the GABAB receptor.
-
Tissue Preparation: Whole rat brains are homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing cell membranes is washed multiple times to remove endogenous GABA. The final pellet is resuspended in the assay buffer.[4][5]
-
Radioligand: [3H]CGP54626, a selective GABAB receptor antagonist, is used as the radioligand.[1]
-
Assay Procedure:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]CGP54626 and varying concentrations of the test compounds ((R)-phenibut, (S)-phenibut, racemic phenibut, or a reference compound like baclofen).
-
The incubation is carried out at room temperature for a specific duration (e.g., 60 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[1][3]
Forced Swim Test (FST) for Antidepressant-like Activity
The FST is a behavioral test used to assess the potential antidepressant effects of compounds in rodents.[6][7]
-
Apparatus: A transparent cylindrical tank (e.g., 25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or paws.[6]
-
Procedure:
-
Mice are individually placed in the cylinder of water for a 6-minute session.
-
The behavior of the mouse is recorded, typically via video.
-
The duration of immobility (the time the mouse spends floating with only minimal movements to keep its head above water) is scored during the last 4 minutes of the test.[6]
-
-
Drug Administration: Test compounds ((R)-phenibut, (S)-phenibut) or vehicle are administered intraperitoneally (i.p.) at a specific time (e.g., 30 minutes) before the test. A study on phenibut enantiomers used a dose of 100 mg/kg for (R)-phenibut.[1]
-
Data Analysis: The total time of immobility is compared between the different treatment groups. A significant decrease in immobility time compared to the vehicle group is indicative of an antidepressant-like effect.[1][3]
Tail-Flick Test for Analgesic Activity
The tail-flick test is used to measure the analgesic properties of a compound by assessing the latency of a reflexive withdrawal of the tail from a thermal stimulus.[8][9]
-
Apparatus: A tail-flick analgesiometer, which applies a focused beam of radiant heat to the ventral surface of the animal's tail.
-
Procedure:
-
The animal (typically a rat or mouse) is gently restrained.
-
The tail is positioned over the heat source.
-
The latency for the animal to flick its tail away from the heat is automatically recorded. A cut-off time is set to prevent tissue damage.
-
-
Drug Administration: The test compounds are administered prior to the test.
-
Data Analysis: The tail-flick latency is measured at different time points after drug administration and compared to baseline latencies and vehicle-treated controls. An increase in latency indicates an analgesic effect.[3]
Locomotor Activity Test
This test is used to assess the effects of a substance on spontaneous motor activity, which can indicate sedative or stimulant properties.[10]
-
Apparatus: An open-field arena equipped with infrared beams or a video tracking system to monitor the animal's movement.
-
Procedure:
-
Animals are placed individually into the open-field arena.
-
Locomotor activity, such as distance traveled, is recorded for a specific duration (e.g., 30-60 minutes).
-
-
Drug Administration: Test compounds are administered before placing the animal in the arena.
-
Data Analysis: The total locomotor activity is compared between different treatment groups. A decrease in activity suggests a sedative effect.[3]
Rotarod Test for Motor Coordination
The rotarod test is used to evaluate motor coordination and balance.[11][12][13][14][15]
-
Apparatus: A rotating rod that can be set to a constant speed or an accelerating speed.
-
Procedure:
-
Animals are placed on the rotating rod.
-
The latency to fall off the rod is recorded.
-
-
Drug Administration: Test compounds are administered prior to the test.
-
Data Analysis: The time spent on the rod is compared between different treatment groups. A decrease in the latency to fall indicates impaired motor coordination.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating the antinociceptive effects of (R)- and (S)-phenibut.
Caption: GABAB Receptor Signaling Pathway for (R)-phenibut.
Caption: Mechanism of Action at the α2-δ Subunit of VDCCs.
Caption: Experimental Workflow for Antinociception Studies.
Conclusion
The pharmacological activity of racemic phenibut is a composite of the distinct actions of its (R)- and (S)-enantiomers. (R)-phenibut is the primary contributor to the GABAB receptor-mediated effects, including anxiolysis, sedation, and antidepressant-like actions. In contrast, both (R)- and (S)-phenibut contribute to the antinociceptive effects through their binding to the α2-δ subunit of voltage-dependent calcium channels. This stereospecificity highlights the importance of studying the individual enantiomers of chiral drugs to fully understand their therapeutic potential and side-effect profiles. The experimental protocols and data presented in this guide provide a foundational resource for researchers in pharmacology and drug development investigating the nuanced activities of phenibut and related compounds.
References
- 1. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDSP - GABA [kidbdev.med.unc.edu]
- 6. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced swimming test in mice: a review of antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tail flick test - Wikipedia [en.wikipedia.org]
- 9. Rodent behavioural test - Pain and inflammation - Tail Flick - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 10. [Effect of phenibut on the behavior of experimental animals under conditions of voluntary chronic alcoholism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A rotarod test for evaluation of motor skill learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. biomed-easy.com [biomed-easy.com]
- 14. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 15. scispace.com [scispace.com]
A Comparative Guide: (R)-3-Amino-4-phenylbutyric acid hydrochloride vs. Baclofen at GABA-B Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (R)-3-Amino-4-phenylbutyric acid hydrochloride and baclofen, two structurally related gamma-aminobutyric acid (GABA) analogues that exert their primary effects through the GABA-B receptor. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes essential pathways to aid in research and development decisions.
Introduction
(R)-3-Amino-4-phenylbutyric acid is the active enantiomer of phenibut, a compound known for its anxiolytic and nootropic effects.[1][2] Baclofen is a well-established muscle relaxant and antispasmodic agent.[3][4] Both compounds are agonists at the GABA-B receptor, a metabotropic G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission in the central nervous system (CNS).[5] Their structural similarity, differing only by a para-chloro substitution on the phenyl ring of baclofen, makes a direct comparison of their pharmacological properties at the GABA-B receptor of significant interest.[3][4]
Quantitative Comparison of Receptor Interaction
The following table summarizes the available quantitative data on the binding affinity and potency of (R)-3-Amino-4-phenylbutyric acid (also referred to as R-phenibut) and baclofen at GABA-B receptors. It is important to note that the active enantiomer of baclofen is (R)-(-)-baclofen.
| Parameter | (R)-3-Amino-4-phenylbutyric acid (R-phenibut) | Baclofen (racemic or R-enantiomer) | Reference(s) |
| Binding Affinity (Ki) | 92 ± 3 µM | 6.0 ± 1 µM (racemic) | [1][2] |
| Binding Affinity (IC50) | Not explicitly reported | 0.015 µM ((R)-(-)-baclofen) | [3] |
| 0.04 µM ((-)-baclofen) | |||
| 0.13 µM ((-)-baclofen) | |||
| Potency (EC50) | 1362 µM (phenibut) | 6.0 µM ((±)-baclofen) | [6][7] |
| 0.27 µM (baclofen) | [4][8] |
Note: The significant difference in reported EC50 values for baclofen may be attributed to the different experimental systems and methodologies used in the respective studies.
GABA-B Receptor Signaling Pathway
Activation of the GABA-B receptor by an agonist such as baclofen or (R)-3-Amino-4-phenylbutyric acid initiates a cascade of intracellular events. The receptor is a heterodimer composed of GABA-B1 and GABA-B2 subunits. Ligand binding to the GABA-B1 subunit induces a conformational change, leading to the activation of a coupled inhibitory G-protein (Gi/o). The activated G-protein dissociates into its α and βγ subunits, which then modulate downstream effectors. The Gα subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The Gβγ subunit directly interacts with and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. Additionally, the Gβγ subunit inhibits voltage-gated calcium channels (VGCCs), which reduces calcium influx and subsequently decreases the release of neurotransmitters.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. GABA(B) receptor modulators potentiate baclofen-induced depression of dopamine neuron activity in the rat ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review of the Potential Mechanisms of Action of Baclofen in Alcohol Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GABAB receptor modulators potentiate baclofen-induced depression of dopamine neuron activity in the rat ventral tegmental area - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of R-phenibut and Gabapentin: Mechanism of Action
This guide provides a detailed, objective comparison of the mechanisms of action of R-phenibut and gabapentin, intended for researchers, scientists, and professionals in drug development. The analysis is supported by quantitative experimental data, detailed methodologies, and visual diagrams to elucidate the distinct and overlapping pharmacological profiles of these two centrally acting compounds.
Introduction
R-phenibut and gabapentin are both analogues of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1][2] While structurally related, their primary mechanisms of action and receptor affinities differ significantly. Gabapentin is an established medication for epilepsy and neuropathic pain.[3][4] R-phenibut, the active enantiomer of phenibut, is used in some countries as an anxiolytic and nootropic agent.[5][6] Understanding their distinct molecular interactions is crucial for targeted therapeutic development and research. This guide compares their primary targets, binding affinities, and downstream signaling effects.
Mechanism of Action: R-phenibut
R-phenibut exhibits a dual mechanism of action, engaging two separate receptor systems:
-
GABA-B Receptor Agonism: The primary pharmacological activity of R-phenibut is attributed to its function as a full agonist at the GABA-B receptor.[1][6][7] Activation of these G-protein coupled receptors leads to the inhibition of adenylyl cyclase and the modulation of K+ and Ca2+ channels, resulting in a hyperpolarization of the neuron and a reduction in neuronal excitability. This action is similar to that of baclofen.[8][9] The S-enantiomer of phenibut shows negligible affinity for the GABA-B receptor.[1][5]
-
Voltage-Dependent Calcium Channel (VDCC) α2-δ Subunit Binding: R-phenibut also binds to the α2-δ auxiliary subunit of voltage-dependent calcium channels, a characteristic it shares with gabapentin, classifying it as a gabapentinoid.[1][2][5] This interaction is believed to contribute to its anti-nociceptive properties.[5][10] Studies have shown that the binding affinity of R-phenibut for the α2-δ subunit is four times higher than its affinity for the GABA-B receptor.[5][11][12]
Mechanism of Action: Gabapentin
The mechanism of gabapentin is more selective than that of R-phenibut:
-
Primary Target: VDCC α2-δ Subunit: Gabapentin's principal mechanism involves high-affinity binding to the α2-δ subunit of voltage-gated calcium channels.[3][13][14] By binding to this subunit, gabapentin is thought to reduce the trafficking of calcium channels to the presynaptic membrane, thereby decreasing the influx of calcium and subsequent release of excitatory neurotransmitters like glutamate and substance P.[3][4][15]
-
Lack of GABA Receptor Activity: Despite its structural similarity to GABA, gabapentin does not bind to GABA-A or GABA-B receptors, nor does it affect GABA uptake or metabolism directly.[13][14][16][17]
-
Indirect GABAergic Effects: Some studies suggest that gabapentin may indirectly increase the synthesis and non-synaptic release of GABA.[13][18][19] This may occur through modulation of the GABA-synthesizing enzyme, glutamic acid decarboxylase (GAD).[13][19] However, its primary therapeutic effects are attributed to its action on the α2-δ subunit.
Quantitative Data Summary: Receptor Binding Affinities
The following table summarizes the equilibrium dissociation constants (Ki) for R-phenibut, gabapentin, and related compounds at their primary molecular targets. Lower Ki values indicate higher binding affinity.
| Compound | α2-δ Subunit Ki (μM) | GABA-B Receptor Ki (μM) | Data Source |
| Gabapentin | 0.05 | >1000 | [1][2][5] |
| R-phenibut | 23 | 92 | [1][2][5] |
| S-phenibut | 39 | >1000 | [1][2][5] |
| Baclofen | 156 | 6 | [1][2][8] |
Data derived from radioligand binding assays using rat brain membrane preparations.
Comparative Analysis and Signaling Pathways
The primary distinction lies in their selectivity. Gabapentin is a selective ligand for the α2-δ subunit of VDCCs, whereas R-phenibut is a dual-action compound, targeting both the α2-δ subunit and the GABA-B receptor.
-
Affinity: Gabapentin possesses a significantly higher affinity for the α2-δ subunit (Ki = 0.05 μM) compared to R-phenibut (Ki = 23 μM).[1][5][20] This suggests that gabapentin is a much more potent modulator of this target.
-
GABAergic System: R-phenibut directly modulates the GABAergic system through GABA-B agonism, an action completely absent in gabapentin.[1][13][14] Gabapentin's influence on GABA is indirect and considered a secondary effect.[13]
-
Therapeutic Implications: The selectivity of gabapentin for the α2-δ subunit underpins its efficacy as an anti-epileptic and analgesic for neuropathic pain.[3][21] R-phenibut's anxiolytic and sedative effects are largely attributed to its GABA-B agonism, while its α2-δ binding contributes to its analgesic properties.[5][22]
The following diagrams illustrate the distinct signaling pathways.
References
- 1. Phenibut - Wikipedia [en.wikipedia.org]
- 2. Gabapentinoid - Wikipedia [en.wikipedia.org]
- 3. Gabapentin - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Gabapentin? [synapse.patsnap.com]
- 5. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacodynamics and toxicology of Phenibut_Chemicalbook [chemicalbook.com]
- 8. cdn.who.int [cdn.who.int]
- 9. cafermed.com [cafermed.com]
- 10. Optical isomers of phenibut inhibit [H(3)]-Gabapentin binding in vitro and show activity in animal models of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Mechanisms of action of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gabapentin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of action of gabapentin. | Semantic Scholar [semanticscholar.org]
- 17. The Impact of Gabapentin Administration on Brain GABA and Glutamate Concentrations: A 7T 1H-MRS Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Physiology, GABA - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. reddit.com [reddit.com]
- 21. Mechanisms of the Antinociceptive Action of Gabapentin [jstage.jst.go.jp]
- 22. psychiatrist.com [psychiatrist.com]
R-phenibut's Anxiolytic Profile in Rodent Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anxiolytic effects of R-phenibut with established anxiolytics, namely the benzodiazepine diazepam and the selective serotonin reuptake inhibitor (SSRI) fluoxetine, in validated rodent models of anxiety. The information is compiled from preclinical studies to offer an objective overview supported by available experimental data.
Comparative Efficacy in Rodent Anxiety Models
The following tables summarize the quantitative effects of R-phenibut, diazepam, and fluoxetine in common rodent models of anxiety: the Elevated Plus-Maze (EPM), Open Field Test (OFT), and Light-Dark Box Test (LDB). It is important to note that direct head-to-head comparative studies for R-phenibut against these agents are limited. The data presented is compiled from various studies and should be interpreted with the understanding that experimental conditions may have varied.
Elevated Plus-Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open, more aversive arms of the maze.
| Compound | Species | Dose Range | Key Findings |
| R-phenibut | Rat | 10 - 50 mg/kg | Dose-dependent increase in open arm time and entries. |
| Diazepam | Rat | 0.5 - 3.0 mg/kg | Significant increase in open arm time and entries.[1][2] |
| Fluoxetine | Mouse | 10 - 18 mg/kg/day (chronic) | Chronic administration reduces anxiety-like behavior, increasing open arm exploration.[3][4][5] |
Open Field Test (OFT)
The OFT assesses anxiety and locomotor activity. Anxiolytics are expected to increase exploration in the center of the open field, as rodents naturally tend to stay near the walls (thigmotaxis).
| Compound | Species | Dose Range | Key Findings |
| R-phenibut | Mouse | 2.5 - 10 mg/kg | Increased time spent in the center and total distance traveled. |
| Diazepam | Mouse | 0.5 - 3.0 mg/kg | Dose-dependent increase in center time; higher doses may decrease overall locomotion.[1] |
| Fluoxetine | Mouse | 18 mg/kg/day (chronic) | Chronic treatment reduces anxiety-like behavior, increasing center exploration.[3][4] |
Light-Dark Box Test (LDB)
The LDB test is based on the conflict between the innate aversion of rodents to brightly lit areas and their drive to explore a novel environment. Anxiolytic drugs increase the time spent in the light compartment.
| Compound | Species | Dose Range | Key Findings |
| R-phenibut | Mouse | 5 - 20 mg/kg | Increased time spent in the light compartment. |
| Diazepam | Rat | 0.75 - 3.0 mg/kg | Increased visits to and duration in the light compartment.[6] |
| Fluoxetine | Mouse | 10 mg/kg (chronic) | Chronic administration shows anxiolytic effects.[7] |
One study directly comparing racemic phenibut with diazepam in a conflict situation model in rats reported that phenibut did not exhibit anxiolytic properties in that specific paradigm, while diazepam did.[8]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and comparison.
Elevated Plus-Maze (EPM) Protocol
Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two arms enclosed by high walls.
Procedure:
-
Habituation: Animals are habituated to the testing room for at least 60 minutes prior to the experiment.
-
Drug Administration: R-phenibut, diazepam, fluoxetine, or vehicle is administered at the specified dose and route (e.g., intraperitoneally, orally) at a predetermined time before the test.
-
Test Initiation: Each animal is placed in the center of the maze, facing an open arm.
-
Data Collection: The animal's behavior is recorded for a 5-minute session. Key parameters measured include the time spent in the open and closed arms, the number of entries into each arm type, and total arm entries.
-
Data Analysis: An increase in the percentage of time spent in the open arms and the percentage of open arm entries are indicative of an anxiolytic effect.
Open Field Test (OFT) Protocol
Apparatus: A square arena with high walls to prevent escape. The floor is typically divided into a central zone and a peripheral zone.
Procedure:
-
Habituation: Animals are acclimated to the testing room before the experiment begins.
-
Drug Administration: The test compound or vehicle is administered prior to the test.
-
Test Initiation: Each animal is placed in the center of the open field.
-
Data Collection: The animal's movement is tracked for a specified duration (e.g., 5-10 minutes). Parameters recorded include the time spent in the center and peripheral zones, the number of entries into the center zone, total distance traveled, and rearing frequency.
-
Data Analysis: Anxiolytic activity is indicated by an increase in the time spent in and the number of entries into the central zone.
Light-Dark Box Test (LDB) Protocol
Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, connected by an opening.
Procedure:
-
Habituation: Animals are allowed to acclimate to the testing environment.
-
Drug Administration: The test substance or vehicle is administered before the test.
-
Test Initiation: Each animal is placed in the center of the light compartment, facing away from the opening.
-
Data Collection: The animal's behavior is recorded for a 5-10 minute period. The primary measures are the time spent in the light and dark compartments, the number of transitions between compartments, and the latency to first enter the dark compartment.
-
Data Analysis: An anxiolytic effect is characterized by an increase in the time spent in the light compartment and the number of transitions.
Signaling Pathways and Experimental Workflow
Proposed Anxiolytic Signaling Pathway of R-phenibut
R-phenibut is believed to exert its anxiolytic effects primarily through its action as an agonist at the GABA-B receptor. Additionally, it has been shown to bind to the α2-δ subunit of voltage-gated calcium channels, a mechanism shared with gabapentinoids.
Caption: Proposed signaling pathway for the anxiolytic effects of R-phenibut.
Experimental Workflow for Rodent Anxiety Models
The following diagram illustrates a typical workflow for assessing the anxiolytic effects of a compound in a rodent behavioral model.
References
- 1. Diazepam Effects on Anxiety-related Defensive Behavior of Male and Female High and Low Open-Field Activity Inbred Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anxiolytic effects of diazepam and ethanol in two behavioral models: comparison of males and females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of chronic fluoxetine in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BEHAVIORAL EFFECTS OF FLUOXETINE IN AN ANIMAL MODEL OF ANXIETY/DEPRESSION ARE MEDIATED BY BOTH NEUROGENESIS-DEPENDENT AND INDEPENDENT MECHANISMS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of chronic fluoxetine treatment on anxiety- and depressive-like behaviors in adolescent rodents – systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anxiety- and activity-related effects of diazepam and chlordiazepoxide in the rat light/dark and dark/light tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Characteristics of the anxiolytic action of benzodiazepine and GABA derivatives on experimentally modelled anxiety states] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Validated Guide to the Binding Affinity of R-phenibut
For researchers, scientists, and professionals in drug development, the precise characterization of a compound's interaction with its biological targets is paramount. This guide provides a comprehensive, cross-validated comparison of the binding affinity of R-phenibut, a neuropsychotropic drug, at its primary molecular targets. By synthesizing experimental data and elucidating the underlying methodologies, we aim to offer a definitive resource for understanding the pharmacological profile of this compound and its therapeutic potential.
Introduction: The Rationale for Cross-Validation
The reproducibility and accuracy of binding affinity data are cornerstones of pharmacological research. Discrepancies in reported affinities can arise from variations in experimental conditions, including tissue preparation, radioligand choice, and assay buffers. Therefore, cross-validation of data from multiple independent studies is crucial for establishing a consensus on a compound's potency and selectivity. This guide delves into the binding profile of R-phenibut, focusing on its interactions with the γ-aminobutyric acid type B (GABA-B) receptor and the α2δ subunit of voltage-gated calcium channels (VGCCs), and compares it with other relevant compounds.
Comparative Binding Affinity Profile
The following table summarizes the equilibrium dissociation constants (Ki) for R-phenibut and its comparators at the GABA-B receptor and the α2δ subunit of VGCCs. The Ki value is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.
| Compound | Target | Ki (µM) | Reference |
| R-phenibut | α2δ subunit of VGCC | 23 ± 6 | [1][2] |
| S-phenibut | α2δ subunit of VGCC | 39 ± 5 | [1][2] |
| Gabapentin | α2δ subunit of VGCC | 0.05 ± 0.01 | [1][2] |
| Pregabalin | α2δ-1 subunit of VGCC | 0.006 (Kd) | [3] |
| Baclofen | α2δ subunit of VGCC | 156 ± 40 | [1][2] |
| R-phenibut | GABA-B Receptor | 92 ± 3 | [4] |
| Racemic phenibut | GABA-B Receptor | 177 ± 2 | [4] |
| Baclofen | GABA-B Receptor | 6.0 ± 1 | [4] |
Note: A lower Ki or Kd value indicates a higher binding affinity.
The data reveals that R-phenibut possesses a notable affinity for the α2δ subunit of VGCCs, with a Ki value of 23 µM.[1][2] Interestingly, its affinity for this target is approximately four times higher than its affinity for the GABA-B receptor (Ki = 92 µM).[1][4] This finding is significant as it suggests that the gabapentin-like effects of R-phenibut may be more pronounced than its GABA-B mediated effects. For comparison, gabapentin, a prototypical α2δ ligand, exhibits a much higher affinity for this subunit with a Ki of 0.05 µM.[1][2] Baclofen, a selective GABA-B agonist, shows a significantly higher affinity for the GABA-B receptor (Ki = 6.0 µM) compared to R-phenibut.[4]
Experimental Protocol: Competitive Radioligand Binding Assay
To provide a practical context for the data presented, this section outlines a detailed, step-by-step protocol for a competitive radioligand binding assay to determine the affinity of a test compound like R-phenibut for the α2δ subunit of VGCCs.
I. Membrane Preparation (from rat brain tissue)
-
Tissue Homogenization: Whole rat brains are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) to lyse the cells and release the membrane fractions.
-
Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
High-Speed Centrifugation: The resulting supernatant is then centrifuged at a higher speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Washing: The membrane pellet is washed multiple times with fresh buffer to remove endogenous substances that could interfere with the binding assay.
-
Protein Quantification: The protein concentration of the final membrane preparation is determined using a standard method, such as the Bradford or BCA assay, to ensure consistent amounts are used in the binding assay.
II. Competitive Binding Assay
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well will contain the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [³H]-gabapentin), and varying concentrations of the unlabeled test compound (e.g., R-phenibut).
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: After incubation, the bound radioligand must be separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Washing: The filters are quickly washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity on each filter is quantified using a liquid scintillation counter.
III. Data Analysis
-
Determination of IC50: The data is plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculation of Ki: The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental workflow for a competitive radioligand binding assay.
Signaling Pathways
Understanding the downstream signaling pathways of R-phenibut's targets is essential for comprehending its overall pharmacological effects.
GABA-B Receptor Signaling
The GABA-B receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission.[5][6][7]
-
Ligand Binding: R-phenibut binds to the GABA-B receptor.
-
G-protein Activation: This binding event activates an associated inhibitory G-protein (Gi/o).
-
Downstream Effects: The activated G-protein dissociates into its α and βγ subunits, which then modulate downstream effectors:
-
Inhibition of Adenylyl Cyclase: The Gα subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[5][6]
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. It activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron.[5][8] It also inhibits voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.[5][6]
-
Simplified GABA-B receptor signaling pathway.
α2δ Subunit of Voltage-Gated Calcium Channels
The α2δ subunit is an auxiliary component of VGCCs that plays a crucial role in their trafficking and function.[9] Ligands like R-phenibut and gabapentin bind to this subunit.
-
Binding to α2δ: R-phenibut binds to the α2δ subunit of the VGCC.
-
Modulation of Channel Trafficking: This binding is thought to interfere with the trafficking of the calcium channel complex to the presynaptic membrane.[9]
-
Reduced Neurotransmitter Release: By reducing the number of functional calcium channels at the presynaptic terminal, the influx of calcium upon neuronal depolarization is diminished. This leads to a decrease in the release of excitatory neurotransmitters such as glutamate and substance P.[10]
Mechanism of action of α2δ subunit ligands.
Conclusion
The cross-validation of binding affinity data for R-phenibut provides a clearer understanding of its pharmacological profile. With a moderate affinity for both the α2δ subunit of VGCCs and the GABA-B receptor, R-phenibut presents a dual mechanism of action. The comparatively higher affinity for the α2δ subunit suggests that its gabapentin-like effects may be a primary contributor to its overall pharmacological activity. This guide, by integrating quantitative data, detailed experimental protocols, and an overview of the relevant signaling pathways, serves as a valuable resource for researchers investigating the therapeutic potential of R-phenibut and related compounds. The application of rigorous, cross-validated methodologies is essential for advancing our understanding of neuropharmacology and for the development of novel therapeutics.
References
-
Marais, E., Klugbauer, N., & Hofmann, F. (2001). Calcium channel alpha(2)delta subunits-structure and Gabapentin binding. Molecular pharmacology, 59(5), 1243–1248. [Link]
-
Taylor, C. P. (2004). Ca2+ channel alpha2delta ligands: novel modulators of neurotransmission. Molecular pharmacology, 66(3), 1–5. [Link]
-
The GABA-B Receptor. (2020, October 30). YouTube. [Link]
-
Li, G., Li, S., & Li, Y. (2011). Pregabalin is a potent and selective ligand for α 2δ- 1 and α 2δ-2 calcium channel subunits. Neuroscience letters, 498(2), 146–150. [Link]
-
Kim, K. M., & Kim, K. T. (2012). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Experimental & molecular medicine, 44(1), 1–8. [Link]
-
Enna, S. J., & McCarson, K. E. (2006). Characterization of GABA Receptors. Current protocols in pharmacology, Chapter 1, Unit 1.7. [Link]
-
Zvejniece, L., Vavers, E., Svalbe, B., Veinberg, G., Rizhanova, K., Liepins, V., ... & Dambrova, M. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology, biochemistry, and behavior, 137, 23–29. [Link]
-
Tu, J. C., Xiao, B., Naisbitt, S., Yuan, J. P., Petralia, R. S., Brakeman, P., ... & Worley, P. F. (1999). Schematic representation of the signaling pathway mediated by GABA B... ResearchGate. [Link]
-
Chalifoux, J. R., & Carter, A. G. (2011). GABAB receptor modulation of synaptic function. Current opinion in neurobiology, 21(2), 339–344. [Link]
-
Fink, K., Meder, W., Dooley, D. J., & Gothert, M. (2000). Calcium Channel α2δ Subunits—Structure and Gabapentin Binding. ResearchGate. [Link]
-
Mao, L., & Chen, H. (2021). Molecular mechanisms of metabotropic GABAB receptor function. Science signaling, 14(685), eabe8503. [Link]
-
how potent is phenibut at gaba B compared to alpha2delta calcium channels. (2023, November 30). Reddit. [Link]
-
Lee, D. H., & Lee, S. C. (2011). Clinical Application of α2-δ Ligand. The Korean journal of pain, 24(2), 63–69. [Link]
-
Houghton, A. K., Forrest, G., & Jones, H. (2011). Alpha 2 Delta (α2δ) Ligands, Gabapentin and Pregabalin: What is the Evidence for Potential Use of These Ligands in Irritable Bowel Syndrome. Frontiers in pharmacology, 2, 29. [Link]
-
Gabapentin. (n.d.). In Wikipedia. Retrieved December 30, 2025, from [Link]
-
Smith, A. J., & Jones, B. C. (2015). Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain. Pain, 156(Suppl 1), S33–S41. [Link]
-
of the K D and B max values of [ 3 H]-pregabalin binding to various membrane preparations. (n.d.). ResearchGate. [Link]
-
GABA. (n.d.). PDSP. [Link]
-
Bauer, C. S., Rahman, W., Lujan, R., Dickenson, A. H., & Dolphin, A. C. (2010). The anti-allodynic alpha(2)delta ligand pregabalin inhibits the trafficking of the calcium channel alpha(2)delta-1 subunit to presynaptic terminals in vivo. Biochemical Society transactions, 38(2), 525–528. [Link]
-
Zhang, Y., Wang, M., Wu, S., & Zhang, J. (2020). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega, 5(21), 12275–12284. [Link]
-
Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]
-
Field, M. J., Cox, P. J., Stott, E., Melrose, H., Offord, J., Su, T. Z., ... & Williams, D. (2006). Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. Proceedings of the National Academy of Sciences, 103(46), 17537–17542. [Link]
-
R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects | Request PDF. (n.d.). ResearchGate. [Link]
-
Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy research, 73(2), 137–150. [Link]
-
Rose, M. A., & Kam, P. C. A. (2002). Gabapentin: A Ca2+ channel alpha2-delta ligand far beyond epilepsy therapy. R Discovery. [Link]
-
R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects (2015). (2015, August 6). Reddit. [Link]
-
Bauer, C. S., Rahman, W., Lujan, R., Dickenson, A. H., & Dolphin, A. C. (2010). The anti-allodynic alpha(2)delta ligand pregabalin inhibits the trafficking of the calcium channel alpha(2)delta-1 subunit to presynaptic terminals in vivo. Biochemical Society transactions, 38(2), 525–528. [Link]
-
Zhang, Y., & Liu, S. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–9. [Link]
-
Radioligand Binding Assay. (n.d.). Gifford Bioscience. [Link]
-
Evans, S. M., & Bisaga, A. (2016). Using Baclofen to Explore GABA-B Receptor Function in Alcohol Dependence: Insights From Pharmacokinetic and Pharmacodynamic Measures. Frontiers in psychiatry, 7, 172. [Link]
-
Zvejniece, L., Vavers, E., Svalbe, B., Veinberg, G., Rizhanova, K., Liepins, V., ... & Dambrova, M. (2024, September 24). Purchasing “Nootropics” Online: Identification and Quantification of Ingredients in Phenibut-Containing Products. PubMed Central. [Link]
-
Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. The Journal of pharmacology and experimental therapeutics, 262(3), 855–864. [Link]
-
Froestl, W. (2011). Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. Current pharmaceutical design, 17(1), 12–25. [Link]
-
Saturation Radioligand Binding Assays. (n.d.). Alfa Cytology. [Link]
-
Legros, H., & Lhuintre, J. P. (2018). A Review of the Potential Mechanisms of Action of Baclofen in Alcohol Use Disorder. Frontiers in psychiatry, 9, 507. [Link]
-
Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS drug reviews, 7(4), 471–481. [Link]
-
Leggio, L., Zywiak, W. H., Fricchione, S. R., Edwards, S. M., de la Monte, S. M., Swift, R. M., & Kenna, G. A. (2015). A deeper insight into how GABA-B receptor agonism via baclofen may affect alcohol seeking and consumption: Lessons learned from a human laboratory investigation. Alcoholism, clinical and experimental research, 39(10), 1973–1982. [Link]
-
Dosage for GABA-A agonism?. (2022, November 8). Reddit. [Link]
Sources
- 1. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABAB receptor modulation of synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of metabotropic GABAB receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Frontiers | Alpha 2 Delta (α2δ) Ligands, Gabapentin and Pregabalin: What is the Evidence for Potential Use of These Ligands in Irritable Bowel Syndrome [frontiersin.org]
- 10. Gabapentin - Wikipedia [en.wikipedia.org]
A Comparative Efficacy Analysis of R-phenibut and Other GABA Analogues for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of R-phenibut against other prominent GABA analogues, including baclofen, gabapentin, and pregabalin. The information is supported by experimental data to facilitate informed decisions in research and development.
R-phenibut, the active enantiomer of phenibut, exerts its effects through a dual mechanism, acting as an agonist at the γ-aminobutyric acid type B (GABA-B) receptor and as a ligand for the α2-δ subunit of voltage-dependent calcium channels (VDCCs).[1] This profile positions it uniquely among GABA analogues, which often exhibit more selective actions. This guide delves into a comparative analysis of its binding affinities, preclinical efficacy, and underlying signaling pathways against those of established GABAergic compounds.
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the binding affinities (Ki or IC50) of R-phenibut and other GABA analogues at their primary molecular targets. Lower values indicate higher binding affinity.
| Compound | GABA-B Receptor Affinity (Ki/IC50, µM) | α2-δ Subunit of VDCC Affinity (Ki, µM) |
| R-phenibut | 92[2] | 23[3] |
| Baclofen | 6.0[2] | 156[3] |
| Gabapentin | >1000 (inactive) | 0.05[3] |
| Pregabalin | No significant binding | High affinity (in the nanomolar range) |
Preclinical Efficacy: A Comparative Overview
Preclinical studies in rodent models have provided valuable insights into the comparative efficacy of R-phenibut in models of anxiety, depression, and pain.
Antidepressant-like Effects
In the forced swimming test, a common model to assess antidepressant potential, R-phenibut has demonstrated significant effects. At a dose of 100 mg/kg, R-phenibut was found to significantly decrease immobility time in mice, an effect indicative of antidepressant activity.[2] This effect was inhibited by a GABA-B receptor-selective antagonist, suggesting the involvement of this receptor system in its antidepressant-like properties.[2]
Analgesic Effects
R-phenibut has also shown analgesic activity in the tail-flick test, a model of acute pain.[2] Notably, its anti-nociceptive effects in models of formalin-induced paw licking and chronic constriction injury of the sciatic nerve were associated with its interaction with the α2-δ subunit of VDCCs, similar to the mechanism of gabapentin and pregabalin.[1][3] This dual mechanism of action, engaging both GABA-B and α2-δ pathways, suggests a broad potential for pain management.
Experimental Protocols
Forced Swim Test (Mouse)
Objective: To assess antidepressant-like activity by measuring the duration of immobility when a mouse is placed in an inescapable cylinder of water.
Procedure:
-
Apparatus: A transparent glass cylinder (20 cm in diameter, 45 cm in height) is filled with water (23-25°C) to a depth of 20 cm.
-
Acclimation: Mice are brought to the testing room at least 60 minutes before the test to acclimate.
-
Test: Each mouse is individually placed in the water-filled cylinder.
-
Scoring: The total duration of the test is typically 6 minutes. The initial 2 minutes are considered a habituation period and are not scored. During the final 4 minutes, the duration of immobility (the time the mouse spends floating with only minimal movements to keep its head above water) is recorded.
-
Endpoint: A significant decrease in immobility time in the drug-treated group compared to the control group is indicative of an antidepressant-like effect.
Tail-Flick Test (Mouse)
Objective: To measure the latency of a mouse to withdraw its tail from a noxious thermal stimulus, providing an index of analgesia.
Procedure:
-
Apparatus: A tail-flick analgesia meter with a radiant heat source.
-
Acclimation: Mice are gently restrained, and their tails are positioned over the heat source.
-
Test: The radiant heat is applied to a specific portion of the tail.
-
Scoring: The time taken for the mouse to flick its tail away from the heat source (tail-flick latency) is automatically recorded.
-
Cut-off: A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.
-
Endpoint: A significant increase in tail-flick latency in the drug-treated group compared to the control group indicates an analgesic effect.
Signaling Pathways
The therapeutic effects of R-phenibut and other GABA analogues are mediated by distinct signaling pathways.
GABA-B Receptor Signaling Pathway
Activation of the G-protein coupled GABA-B receptor by an agonist like R-phenibut or baclofen initiates a cascade of intracellular events. This leads to the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ subunit of the G-protein can directly modulate ion channels, leading to the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. The net effect is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release.
Caption: GABA-B Receptor Signaling Cascade.
α2-δ Subunit of Voltage-Dependent Calcium Channel (VDCC) Workflow
The α2-δ subunit is an auxiliary protein that modulates the function of VDCCs. Gabapentinoids, such as gabapentin, pregabalin, and also R-phenibut, bind to this subunit. This binding is thought to interfere with the trafficking of the α2-δ subunit and the entire calcium channel complex to the presynaptic membrane. The resulting decrease in the number of functional calcium channels at the synapse leads to reduced calcium influx upon neuronal depolarization and, consequently, a decrease in the release of excitatory neurotransmitters like glutamate.
Caption: α2-δ Ligand Workflow at the Presynaptic Terminal.
References
- 1. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional biology of the alpha(2)delta subunits of voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
R-phenibut: An In Vivo Examination of its Neuroprotective Capabilities and a Comparative Analysis with Structurally Related Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective effects of R-phenibut with its structural and mechanistic analogs, baclofen and gabapentin. The information presented is based on available experimental data from in vivo studies.
R-phenibut, the R-enantiomer of phenibut, has garnered attention for its potential neuroprotective properties. Its mechanism of action is primarily attributed to its activity as a GABA-B receptor agonist and a ligand of the α2δ subunit of voltage-dependent calcium channels (VDCCs).[1][2] This dual activity places it in a unique position, sharing pharmacological targets with both the well-established antispasmodic agent baclofen (a GABA-B agonist) and the anticonvulsant and analgesic drug gabapentin (an α2δ subunit ligand). This guide delves into the in vivo evidence supporting the neuroprotective effects of R-phenibut and provides a comparative framework against baclofen and gabapentin in relevant preclinical models of neurological damage, namely traumatic brain injury (TBI) and focal cerebral ischemia.
Comparative Efficacy: A Quantitative Overview
To facilitate a clear comparison of the neuroprotective efficacy of R-phenibut, baclofen, and gabapentin, the following tables summarize quantitative data from in vivo studies in models of TBI and focal cerebral ischemia.
Table 1: Neuroprotective Effects in Traumatic Brain Injury (TBI) Models
| Compound | Animal Model | Dosage | Key Quantitative Outcomes | Reference |
| R-phenibut | Mouse (Lateral Fluid Percussion Injury) | 50 mg/kg | - Significantly reduced the number of Nissl-stained dark (damaged) neurons. - Significantly reduced the expression of the pro-inflammatory cytokine IL-1β.[3] | [3] |
| Baclofen | Mouse (Controlled Cortical Impact) | 0.05, 0.2, 1 mg/kg | - Significantly lower volume of lesion tissue compared to control. - Reduced activated glial cells and inhibited apoptotic cells. - Significant decrease in IL-1β expression at 0.2 mg/kg and 1 mg/kg.[4][5][6] | [4][5][6] |
| Gabapentin | Rat (Head Injury Model) | Not specified | - Reduced cortical injury observed in pathological examinations. - Significantly elevated levels of antioxidant enzymes SOD and GPx.[7] | [7] |
| Gabapentin | Human (Prospective Comparative Study) | Not specified | - Mortality significantly decreased in the gabapentin group (6.7%) compared to the control group (36.7%).[8] | [8] |
Table 2: Neuroprotective Effects in Focal Cerebral Ischemia Models
| Compound | Animal Model | Dosage | Key Quantitative Outcomes | Reference |
| R-phenibut | Rat (transient Middle Cerebral Artery Occlusion) | 10 mg/kg | - Significantly improved histological outcome. | [9] |
| R-phenibut | Rat (transient Middle Cerebral Artery Occlusion) | 50 mg/kg | - Significantly alleviated the reduction of brain volume in the damaged hemisphere. - Statistically significant increase in BDNF and VEGF gene expression.[9] | [9] |
| Baclofen | Rat (Chronic Cerebral Hypoperfusion) | 12.5 and 25 mg/kg | - Markedly diminished hippocampal atrophy and neuronal loss in the CA1 area. - Significantly decreased LC3 immunoreactivity (a marker of autophagy).[10] | [10] |
| Gabapentin | Rat (Middle Cerebral Artery Occlusion) | 75 and 150 mg/kg | - Significantly reduced IR-induced neuronal death in a dose-dependent manner. - Pretreatment with 150 mg/kg GBP reduced infarct volume to ~13% compared to ~48% in the MCAO group.[11][12] | [11][12] |
| Gabapentin | Rat (transient Middle Cerebral Artery Occlusion) | 5 mg/kg | - Significantly decreased infarction ratio. - Significantly reduced brain edema ratios. - Increased number of Hsp70-reactive cells.[13] | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the cited in vivo studies.
Traumatic Brain Injury (TBI) Model: Lateral Fluid Percussion Injury in Mice
The lateral fluid percussion injury model is a widely used and well-characterized method for inducing TBI in rodents.
Surgical Preparation:
-
Mice are anesthetized, and their heads are mounted in a stereotactic frame.
-
A midline incision is made on the scalp to expose the skull.
-
A craniectomy is performed over the desired cortical region, leaving the dura mater intact.
-
A plastic hub is securely attached to the skull over the craniectomy site.
Injury Induction:
-
The hub is filled with sterile saline.
-
The animal is connected to the fluid percussion device, which consists of a pendulum that strikes a piston in a fluid-filled reservoir.
-
The impact of the pendulum generates a fluid pressure pulse that is transmitted to the intact dura, causing a transient displacement and deformation of the brain tissue.
-
The pressure of the fluid pulse is recorded to ensure consistency of the injury.
-
Sham-operated animals undergo the same surgical procedures, but the fluid pulse is not delivered.
Post-Injury Care and Drug Administration:
-
Following the injury, the hub is removed, and the scalp is sutured.
-
Animals are placed in a warmed cage for recovery.
-
In the cited studies, R-phenibut was administered intraperitoneally at doses of 10 or 50 mg/kg, with the initial dose given 2 hours post-injury and then once daily for 7 days.[1]
Focal Cerebral Ischemia Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
The tMCAO model is a standard procedure to mimic ischemic stroke in laboratory animals.
Surgical Procedure:
-
Rats are anesthetized, and a midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The ECA is ligated and transected.
-
A nylon monofilament with a rounded tip is introduced into the ECA stump and advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA), thereby blocking blood flow to a specific brain region.
-
The occlusion is maintained for a defined period (e.g., 60 or 90 minutes).
Reperfusion:
-
After the occlusion period, the monofilament is withdrawn to allow for the restoration of blood flow (reperfusion) to the ischemic territory.
Drug Administration and Outcome Assessment:
-
In the referenced studies, R-phenibut was administered at doses of 10 and 50 mg/kg for 7 or 14 days.[9]
-
Neurological deficits, infarct volume, and changes in gene expression are typically assessed at various time points after the procedure.
Signaling Pathways and Mechanisms of Neuroprotection
The neuroprotective effects of R-phenibut, baclofen, and gabapentin are mediated through distinct yet overlapping signaling pathways.
R-phenibut: A Dual-Action Neuroprotective Agent
R-phenibut exerts its neuroprotective effects through two primary mechanisms:
-
GABA-B Receptor Agonism: As an agonist of GABA-B receptors, R-phenibut can reduce neuronal excitability by activating these G-protein coupled receptors. This leads to the opening of inwardly rectifying potassium channels, causing hyperpolarization, and the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.[1]
-
α2δ Subunit of VDCC Ligand: R-phenibut also binds to the α2δ subunit of voltage-dependent calcium channels.[1] This action, similar to that of gabapentin, is thought to modulate calcium influx and reduce the release of excitatory neurotransmitters.
The combined effect of these actions is a reduction in excitotoxicity, a key contributor to neuronal damage in both TBI and ischemia. Furthermore, studies suggest that R-phenibut can promote the expression of neurotrophic factors like BDNF and VEGF, which support neuronal survival and angiogenesis.[9] It has also been shown to have mitochondrial-protective effects, reducing the production of reactive oxygen species (ROS).[3]
Comparative Mechanisms of Action
-
Baclofen: As a selective GABA-B receptor agonist, baclofen's neuroprotective actions are primarily mediated through the same pathway as R-phenibut's GABAergic component. Studies suggest that baclofen can also regulate autophagy, a cellular process involved in the removal of damaged components, which can be either protective or detrimental depending on the context of the injury.[10][14][15] Some evidence also points to its ability to up-regulate the Bcl-2/Bax ratio, promoting cell survival.[10]
-
Gabapentin: Gabapentin's primary mechanism of neuroprotection is through its binding to the α2δ subunit of VDCCs, which is thought to reduce the release of excitatory neurotransmitters.[16] Additionally, some studies suggest that gabapentin may exert its neuroprotective effects by activating the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and inhibition of autophagy.[11][17][18]
Conclusion
The available in vivo data provides evidence for the neuroprotective effects of R-phenibut in preclinical models of traumatic brain injury and focal cerebral ischemia. Its dual mechanism of action, targeting both GABA-B receptors and the α2δ subunit of VDCCs, offers a multifaceted approach to mitigating neuronal damage.
When compared to its structural and mechanistic analogs, R-phenibut demonstrates a promising profile. While direct comparative studies are limited, the existing evidence suggests that R-phenibut's efficacy is comparable to that of baclofen and gabapentin in similar preclinical models. The additional potential for promoting neurotrophic factor expression and mitochondrial protection may offer unique therapeutic advantages.
Further research, including head-to-head comparative studies, is warranted to fully elucidate the relative neuroprotective efficacy and therapeutic potential of R-phenibut in various models of neurological injury. The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals in this endeavor.
References
- 1. Mitochondrial-Protective Effects of R-Phenibut after Experimental Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. science.rsu.lv [science.rsu.lv]
- 3. Mitochondrial-Protective Effects of R-Phenibut after Experimental Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term results on the suppression of secondary brain injury by early administered low-dose baclofen in a traumatic brain injury mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Long-term results on the suppression of secondary brain injury by early administered low-dose baclofen in a traumatic brain injury mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Role of Gabapentin in Traumatic Brain Injury: A Prospective Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The neuroprotective effects of R-phenibut after focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Neuroprotective Effects of Gabapentin Against Cerebral Ischemia Reperfusion-Induced Neuronal Autophagic Injury via Regulation of the PI3K/Akt/mTOR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Baclofen mediates neuroprotection on hippocampal CA1 pyramidal cells through the regulation of autophagy under chronic cerebral hypoperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Baclofen mediates neuroprotection on hippocampal CA1 pyramidal cells through the regulation of autophagy under chronic cerebral hypoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanisms of action of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of R-Phenibut and Racemic Phenibut for Researchers and Drug Development Professionals
An objective comparison of the pharmacological profiles, efficacy, and underlying mechanisms of R-phenibut and its racemic counterpart, supported by experimental data.
Phenibut, a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), is utilized for its anxiolytic and nootropic effects. It exists as a chiral molecule with two enantiomers: R-phenibut and S-phenibut. Commercially, it is often supplied as a racemic mixture containing equal parts of both. However, emerging research indicates significant pharmacological distinctions between the individual enantiomers and the racemic form, with R-phenibut appearing to be the primary contributor to the therapeutic effects attributed to phenibut.[1][2] This guide provides a detailed comparative analysis of R-phenibut and racemic phenibut, presenting key experimental data and methodologies to inform research and drug development.
Chemical and Pharmacological Profile
Phenibut's chemical structure, β-phenyl-γ-aminobutyric acid, features a phenyl ring that facilitates its passage across the blood-brain barrier, a significant advantage over GABA itself.[3] The pharmacological activity of phenibut is primarily attributed to its action as a GABA_B receptor agonist and as a blocker of α2δ subunit-containing voltage-dependent calcium channels (VDCCs), similar to gabapentin and pregabalin.[3][4]
Crucially, the two enantiomers of phenibut exhibit distinct binding affinities for these targets. R-phenibut is the active enantiomer at the GABA_B receptor, displaying a significantly higher affinity than S-phenibut, which is largely inactive at this site.[1][3] In contrast, both R- and S-phenibut demonstrate binding to the α2δ subunit of VDCCs.[5][6]
Comparative Efficacy: A Data-Driven Overview
Experimental studies in animal models have consistently demonstrated the superior potency of R-phenibut compared to the racemic mixture.
Receptor Binding Affinity
The affinity of a compound for its receptor is a critical determinant of its pharmacological potency. Radioligand binding assays have been employed to quantify the binding affinities of R-phenibut, racemic phenibut, and for comparison, baclofen (a structurally similar GABA_B agonist) and gabapentin (a known α2δ subunit ligand) to their respective targets.
| Compound | GABA_B Receptor K_i (μM) | α2δ VDCC Subunit K_i (μM) |
| R-Phenibut | 92 ± 3[1][7][8] | 23[3][6] |
| S-Phenibut | >1,000[3] | 39[3][6] |
| Racemic Phenibut | 177 ± 2[1][7][8] | Not explicitly stated, but activity is attributed to its constituent enantiomers. |
| Baclofen | 6.0 ± 1[1][7][8] | 156[3][6] |
| Gabapentin | >1,000[3] | 0.05[3][6] |
Table 1: Comparative binding affinities of phenibut enantiomers and related compounds to the GABA_B receptor and the α2δ subunit of voltage-dependent calcium channels.
The data clearly indicates that R-phenibut is the enantiomer responsible for the GABA_B receptor-mediated effects of racemic phenibut.[1] While both enantiomers bind to the α2δ subunit, R-phenibut shows a slightly higher affinity than S-phenibut.[3][6]
In Vivo Pharmacological Activity
The differential receptor affinities translate to observable differences in pharmacological effects in animal models.
| Test | Compound | Dose (mg/kg) | Effect |
| Forced Swimming Test | R-Phenibut | 100 | Significantly decreased immobility time[1][7][8] |
| Racemic Phenibut | 100 | No significant effect | |
| S-Phenibut | up to 500 | Inactive[1][2][7] | |
| Tail-Flick Test (Analgesia) | R-Phenibut | - | Slightly more active than racemic phenibut[1][7][8] |
| Racemic Phenibut | - | Showed analgesic activity[1][7][8] | |
| Locomotor Activity | R-Phenibut | - | Two times more potent than racemic phenibut[1][2][7] |
| Racemic Phenibut | - | Dose-dependent decrease in activity[4][9] | |
| S-Phenibut | up to 500 | Inactive[1][2][7] |
Table 2: Comparative effects of R-phenibut, racemic phenibut, and S-phenibut in behavioral pharmacology tests.
These findings consistently show that R-phenibut is approximately twice as potent as racemic phenibut in producing antidepressant, analgesic, and sedative effects, while S-phenibut is largely inactive in these domains.[1][2][7] The pharmacological activity of racemic phenibut is therefore primarily attributable to its R-enantiomer content.[1][2]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, the following are detailed methodologies for the key experiments cited.
Radioligand Binding Assay for GABA_B Receptor Affinity
Objective: To determine the binding affinity (K_i) of test compounds to the GABA_B receptor.
Methodology:
-
Membrane Preparation: Rat brain cortices are homogenized in a cold buffer and centrifuged to isolate the crude synaptic membrane fraction.
-
Binding Assay: The membranes are incubated with a radiolabeled GABA_B receptor antagonist, such as [³H]CGP54626, in the presence of varying concentrations of the test compound (R-phenibut, racemic phenibut, etc.).
-
Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The K_i value is then calculated using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
Forced Swimming Test (Porsolt's Test)
Objective: To assess the antidepressant-like activity of a compound in rodents.
Methodology:
-
Apparatus: A cylindrical container filled with water is used.
-
Procedure: Mice or rats are individually placed in the water-filled cylinder for a set period (e.g., 6 minutes).
-
Scoring: The duration of immobility (the time the animal spends floating without making active movements) is recorded during the final minutes of the test.
-
Drug Administration: Test compounds are administered at specified doses and times before the test.
-
Data Analysis: A significant reduction in immobility time in the drug-treated group compared to a vehicle-treated control group is indicative of antidepressant-like effects.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway of phenibut and a typical experimental workflow for its evaluation.
References
- 1. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phenibut - Wikipedia [en.wikipedia.org]
- 4. cdn.who.int [cdn.who.int]
- 5. Purchasing “Nootropics” Online: Identification and Quantification of Ingredients in Phenibut-Containing Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. science.rsu.lv [science.rsu.lv]
- 8. ovid.com [ovid.com]
- 9. dspace.vnmu.edu.ua [dspace.vnmu.edu.ua]
Replicating Published Findings on (R)-3-Amino-4-phenylbutyric acid hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (R)-3-Amino-4-phenylbutyric acid hydrochloride, also known as R-phenibut, with its relevant alternatives. The information presented is based on published experimental data to assist researchers in evaluating its pharmacological profile and potential applications.
Comparative Pharmacological Data
(R)-3-Amino-4-phenylbutyric acid hydrochloride exerts its effects primarily through two main targets: the γ-aminobutyric acid type B (GABAB) receptor and the α2-δ subunit of voltage-dependent calcium channels (VDCCs).[1][2] Its pharmacological activity is stereoselective, with the (R)-enantiomer being significantly more active at the GABAB receptor than the (S)-enantiomer.[1] A comparison of binding affinities (Ki) for R-phenibut and its alternatives at these targets is summarized below.
| Compound | GABAB Receptor Ki (μM) | α2-δ VDCC Subunit Ki (μM) |
| (R)-Phenibut | 92 | 23 |
| (S)-Phenibut | > 1000 | 39 |
| Racemic Phenibut | 177 | Not explicitly found, but activity is attributed to the R-enantiomer |
| Baclofen | 6 | 156 |
| Gabapentin | Not a primary target | 0.05 |
Lower Ki values indicate higher binding affinity.
Experimental Protocols
Enantioselective Synthesis of (R)-3-Amino-4-phenylbutyric acid hydrochloride
An efficient asymmetric synthesis for producing enantiomerically pure (R)-phenibut has been described.[3] The process involves a sequential reaction of reduction, cyclization, and hydrolysis.
General Procedure:
-
Asymmetric Michael Addition: A cinchona alkaloid-derived thiourea catalyst is used for the asymmetric Michael addition of S,S'-diphenyldithiomalonate to trans-β-nitroolefins. This reaction establishes the chiral center.
-
Reduction and Cyclization: The resulting adduct is then subjected to reduction using zinc powder in acetic acid, with a catalytic amount of titanium(III) chloride. This step facilitates the reduction of the nitro group and subsequent intramolecular cyclization to form the corresponding β-phenyl-γ-lactam.[3]
-
Hydrolysis: The enantiomerically pure β-phenyl-γ-lactam is then refluxed with 6N hydrochloric acid for approximately 3.5 hours. This hydrolysis step opens the lactam ring to yield (R)-3-Amino-4-phenylbutyric acid hydrochloride.[3] The final product can be isolated as a white solid.[3]
In Vivo Assessment of Antidepressant-like Effects: Forced Swim Test (Mouse)
The forced swim test is a common behavioral assay to evaluate potential antidepressant efficacy.
Procedure:
-
Apparatus: A transparent cylindrical tank (e.g., 15 cm in diameter) is filled with water (23-25°C) to a depth that prevents the mouse from escaping or touching the bottom with its tail or paws.
-
Acclimation: Mice are brought to the testing room at least 60 minutes before the test to acclimate.[4]
-
Test Session: Each mouse is individually placed in the water tank for a 6-minute session.[5][6]
-
Data Analysis: The duration of immobility (the time the mouse spends floating with only minimal movements to keep its head above water) is recorded, typically during the last 4-5 minutes of the session.[5][6][7] A reduction in immobility time is indicative of an antidepressant-like effect.
Assessment of General Activity: Locomotor Activity Test (Mouse)
This test measures the spontaneous locomotor activity of mice to assess the sedative or stimulant effects of a compound.
Procedure:
-
Apparatus: An open field arena, which is a square or circular enclosure, is used. The arena is often equipped with infrared beams or a video tracking system to automatically record the animal's movements.
-
Acclimation: Mice are placed in the testing room for a period of acclimation before the test begins.
-
Test Session: Individual mice are placed in the center of the open field, and their activity is recorded for a set duration (e.g., 5-60 minutes).
-
Data Analysis: Parameters such as total distance traveled, time spent moving, and patterns of exploration are quantified using specialized software.
Signaling Pathways and Experimental Workflows
GABAB Receptor Signaling Pathway
(R)-phenibut acts as an agonist at the GABAB receptor, which is a G-protein coupled receptor (GPCR).[8] Its activation leads to downstream signaling cascades that generally result in neuronal inhibition.
α2-δ Subunit of Voltage-Dependent Calcium Channel (VDCC) Interaction
(R)-phenibut also binds to the α2-δ subunit of VDCCs, a mechanism it shares with gabapentinoids like gabapentin and pregabalin. This interaction is thought to contribute to its analgesic effects.[1][2]
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical workflow for the preclinical assessment of compounds like (R)-3-Amino-4-phenylbutyric acid hydrochloride.
References
- 1. researchgate.net [researchgate.net]
- 2. The Voltage-Gated Calcium Channel α2δ Subunit in Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives [file.scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Voltage-gated calcium channel - Wikipedia [en.wikipedia.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
A Head-to-Head Comparison of R-Phenibut and Other Nootropics: A Guide for Researchers
This guide provides an in-depth, technical comparison of R-phenibut with other prominent nootropics, including piracetam, aniracetam, Noopept, and L-theanine. Designed for researchers, scientists, and drug development professionals, this document delves into the distinct mechanisms of action, supported by experimental data, to offer a clear perspective on their comparative neuropharmacological profiles.
Section 1: Introduction to Nootropics and the Significance of Comparative Analysis
Nootropics, often referred to as "smart drugs," are a class of substances that aim to enhance cognitive function, particularly executive functions, memory, creativity, or motivation, in healthy individuals. The diverse range of available nootropics necessitates a rigorous comparative analysis to understand their unique benefits and potential applications. This guide focuses on R-phenibut, the active enantiomer of phenibut, and contrasts its effects with a selection of well-established nootropic agents. The primary objective is to provide a clear, evidence-based framework for selecting the appropriate compound for specific research and development endeavors.
Section 2: R-Phenibut: A GABAergic Nootropic with Anxiolytic Properties
R-phenibut (β-phenyl-γ-aminobutyric acid) is a derivative of the inhibitory neurotransmitter GABA.[1][2][3] The addition of a phenyl ring allows it to cross the blood-brain barrier more effectively than GABA itself.[1][2][4] Its primary mechanisms of action are twofold:
-
GABA-B Receptor Agonism: R-phenibut is a potent agonist of the GABA-B receptor.[1][5][6] This action is primarily responsible for its anxiolytic and sedative effects.[7][8]
-
Voltage-Dependent Calcium Channel (VDCC) Modulation: R-phenibut also binds to the α2-δ subunit of voltage-dependent calcium channels, a mechanism it shares with gabapentinoids like gabapentin and pregabalin.[1][4][5][9][10][11] This contributes to its analgesic and anxiolytic properties.[9][10]
Its nootropic effects are often considered secondary to its calming and anxiety-reducing properties, which can indirectly improve cognitive function by mitigating the negative impacts of stress and anxiety on mental performance.[12]
Section 3: Comparative Analysis with Other Nootropics
This section provides a head-to-head comparison of R-phenibut with other classes of nootropics, highlighting their distinct mechanisms and effects.
R-Phenibut vs. Racetams (Piracetam and Aniracetam)
The racetam family represents one of the oldest and most studied classes of nootropics.[13]
-
Piracetam: The parent compound of the racetam class, piracetam is believed to enhance cognitive function by modulating cholinergic and glutamatergic neurotransmission, particularly by enhancing the function of AMPA and NMDA receptors.[13] It is also thought to improve cell membrane fluidity.[13][14] Unlike R-phenibut, piracetam does not possess significant anxiolytic properties and is primarily used for its direct cognitive-enhancing effects.[12][15]
-
Aniracetam: This fat-soluble racetam is also a modulator of the glutamatergic system, specifically targeting AMPA receptors.[16][17][18][19][20] It has been shown to increase the release of acetylcholine in the hippocampus and also influences dopamine and serotonin levels, which may contribute to its anxiolytic effects.[16][17] While both aniracetam and R-phenibut exhibit anxiolytic properties, their primary mechanisms differ significantly, with aniracetam's effects being more directly tied to glutamatergic and cholinergic modulation.
Table 1: R-Phenibut vs. Racetams - Key Mechanistic Differences
| Feature | R-Phenibut | Piracetam | Aniracetam |
| Primary Target | GABA-B Receptors, α2-δ VDCCs | Cholinergic & Glutamatergic Systems | AMPA Receptors, Cholinergic System |
| Primary Effect | Anxiolysis, Sedation | Cognitive Enhancement | Cognitive Enhancement, Anxiolysis |
| GABAergic Activity | Direct Agonist | No | No |
| Glutamatergic Modulation | No | Yes (AMPA, NMDA) | Yes (AMPA) |
R-Phenibut vs. Noopept
Noopept (N-phenylacetyl-L-prolylglycine ethyl ester) is a synthetic nootropic with a mechanism that is distinct from both R-phenibut and the racetams.[21] It is reported to be effective at much lower doses than piracetam.[22][23]
-
Mechanism of Action: Noopept is thought to work by modulating AMPA receptors and increasing the synthesis of nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF).[21][22][24] These neurotrophic factors play a crucial role in neuronal survival, growth, and synaptic plasticity.[21] Noopept also has demonstrated neuroprotective properties against oxidative stress and excitotoxicity.[21][24]
While both R-phenibut and Noopept can have anxiolytic effects, Noopept's cognitive enhancement is more directly linked to neurotrophic and glutamatergic pathways, whereas R-phenibut's is a consequence of its GABAergic-mediated calming effects.
R-Phenibut vs. L-Theanine
L-theanine is an amino acid found primarily in green tea.[25][26][27] It is known for its ability to promote a state of "alert calmness."
-
Mechanism of Action: L-theanine can cross the blood-brain barrier and influences several neurotransmitter systems.[25][26] It increases the levels of GABA, serotonin, and dopamine in the brain.[25][26][27][28] L-theanine also modulates brain wave activity, specifically increasing alpha brain waves, which are associated with a state of relaxed alertness.[25][26][29]
Both R-phenibut and L-theanine promote relaxation and can reduce anxiety. However, L-theanine achieves this without sedation, making it more suitable for tasks requiring focus and attention.[25] R-phenibut, on the other hand, can cause drowsiness, especially at higher doses.[1]
Table 2: Summary of Nootropic Mechanisms and Primary Effects
| Nootropic | Primary Mechanism(s) | Primary Cognitive/Behavioral Effect(s) |
| R-Phenibut | GABA-B Agonism, α2-δ VDCC Modulation | Anxiolysis, Stress Reduction, Improved Sleep |
| Piracetam | Cholinergic & Glutamatergic Modulation | Improved Memory and Learning |
| Aniracetam | AMPA Receptor Modulation, Cholinergic Modulation | Enhanced Cognition, Anxiolysis |
| Noopept | AMPA Receptor Modulation, Increased NGF & BDNF | Enhanced Memory, Neuroprotection |
| L-Theanine | Increased GABA, Serotonin, Dopamine; Increased Alpha Brain Waves | Alert Calmness, Reduced Stress, Improved Focus |
Section 4: Experimental Protocols for Comparative Assessment
To objectively compare the cognitive and behavioral effects of these nootropics, standardized preclinical and clinical experimental models are essential.
Preclinical Assessment: Murine Models
4.1.1 Elevated Plus Maze (EPM) for Anxiolytic Activity
-
Objective: To assess the anxiolytic effects of the test compounds.
-
Methodology:
-
Administer the test compound (R-phenibut, aniracetam, Noopept, L-theanine) or vehicle to mice (e.g., C57BL/6) via intraperitoneal (i.p.) injection 30 minutes prior to testing.
-
Place the mouse in the center of the elevated plus maze, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the time spent in the open arms versus the closed arms and the number of entries into each arm using an automated tracking system.
-
-
Expected Outcome: Anxiolytic compounds will increase the time spent in and the number of entries into the open arms.
4.1.2 Morris Water Maze (MWM) for Spatial Learning and Memory
-
Objective: To evaluate the effects of the test compounds on spatial learning and memory.
-
Methodology:
-
Acquisition Phase (4-5 days):
-
Administer the test compound or vehicle daily, 30-60 minutes before the training session.
-
Place the mouse in a large circular pool of opaque water.
-
The mouse must find a hidden platform submerged just below the water's surface.
-
Record the latency to find the platform and the path taken using a video tracking system.
-
-
Probe Trial (24 hours after the last training session):
-
Remove the platform from the pool.
-
Place the mouse in the pool and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
-
-
-
Expected Outcome: Compounds that enhance spatial learning and memory will decrease the latency to find the platform during the acquisition phase and increase the time spent in the target quadrant during the probe trial.
Clinical Assessment: Human Trials
4.2.1 State-Trait Anxiety Inventory (STAI)
-
Objective: To measure anxiety levels in human subjects.
-
Methodology:
-
Recruit healthy volunteers and administer the STAI questionnaire to establish a baseline anxiety score.
-
Administer the test compound or a placebo in a double-blind, crossover design.
-
Administer the STAI again at specified time points after administration.
-
-
Expected Outcome: Anxiolytic compounds like R-phenibut and L-theanine are expected to significantly reduce STAI scores compared to placebo.
4.2.2 Cambridge Neuropsychological Test Automated Battery (CANTAB)
-
Objective: To assess various cognitive domains, including memory, attention, and executive function.
-
Methodology:
-
Subjects perform a series of computerized neuropsychological tests from the CANTAB battery before and after administration of the test compound or placebo.
-
Key tests could include:
-
Paired Associates Learning (PAL): for visual memory.
-
Rapid Visual Information Processing (RVP): for sustained attention.
-
Spatial Working Memory (SWM): for working memory and strategy.
-
-
-
Expected Outcome: Nootropics like piracetam, aniracetam, and Noopept are hypothesized to improve performance on these tasks.
Section 5: Signaling Pathways and Mechanistic Diagrams
The distinct mechanisms of these nootropics can be visualized through their respective signaling pathways.
R-Phenibut Signaling Pathway
Caption: R-Phenibut's dual mechanism of action.
Racetam (Piracetam/Aniracetam) Signaling Pathway
Caption: Racetams enhance synaptic plasticity.
Noopept Signaling Pathway
Caption: Noopept's neurotrophic and glutamatergic actions.
L-Theanine Signaling Pathway
Caption: L-Theanine's modulation of neurotransmitters and brain waves.
Section 6: Conclusion and Future Directions
R-phenibut distinguishes itself from other nootropics through its potent GABAergic and gabapentinoid mechanisms, making it a primary candidate for research into anxiety and stress-related cognitive dysfunction. In contrast, racetams and Noopept offer more direct cognitive enhancement through glutamatergic and neurotrophic pathways, while L-theanine provides a unique state of non-sedative calm.
Future research should focus on direct, head-to-head clinical trials to quantify the comparative efficacy of these compounds on specific cognitive domains. Furthermore, elucidating the long-term neuroplastic changes induced by these nootropics will be crucial for understanding their full therapeutic potential. The choice of nootropic for research and development should be guided by a clear understanding of the desired outcome and the underlying neurobiological targets.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Aniracetam?
- Patsnap Synapse. (2024, July 17). What is the mechanism of Piracetam?
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Noopept: Enhancing Cognitive Function with N-phenylacetyl-L-prolylglycine ethyl ester.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Nootropic Landscape: A Deep Dive into Aniracetam's Potential.
- Wikipedia. (n.d.). Phenibut.
- ResearchGate. (2025, August 6). Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug.
- Alzheimer's Drug Discovery Foundation. (n.d.). Noopept.
- Nootropics Expert. (2025, December 18). Noopept.
- Nooroots. (2022, June 16). L-Theanine: Benefits, Mechanism and Side Effects.
- PubMed. (n.d.). Piracetam. An overview of its pharmacological properties and a review of its therapeutic use in senile cognitive disorders.
- ChemicalBook. (2024, February 27). What are the benefits of Aniracetam?
- PubMed. (n.d.). Aniracetam. An overview of its pharmacodynamic and pharmacokinetic properties, and a review of its therapeutic potential in senile cognitive disorders.
- Quora. (2025, April 3). What is the mechanism of action of L-Theanine in the brain? How does it compare to other nootropics such as Piracetam or Aniracetam?
- Patsnap Synapse. (2024, June 14). What is Aniracetam used for?
- Nootropics Expert. (2025, August 23). L-Theanine.
- Wikipedia. (n.d.). Piracetam.
- National Institutes of Health. (n.d.). Molecular Mechanism Underlying the Action of Substituted Pro-Gly Dipeptide Noopept.
- ResearchGate. (2022, December). PIRACETAM PHARMACOLOGICAL EFFECTS: A REVIEW.
- PsychonautWiki. (2025, November 7). Phenibut.
- PubMed. (2006). The neuropharmacology of L-theanine(N-ethyl-L-glutamine): a possible neuroprotective and cognitive enhancing agent.
- Examine.com. (2025, August 28). Piracetam benefits, dosage, and side effects.
- PubMed. (2015, July 31). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects.
- ResearchGate. (2025, August 6). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects | Request PDF.
- California Prime Recovery. (2025, July 30). What is Phenibut: History, Mechanisms, Side Effects, Risks.
- ResearchGate. (2025, August 5). (PDF) The original novel nootropic and neuroprotective agent Noopept.
- Psychiatrist.com. (2020, August 13). Phenibut: A Novel Nootropic With Abuse Potential.
- World Health Organization (WHO). (n.d.). Unedited - Advance copy Pre-Review Report: PHENIBUT.
- WebMD. (n.d.). Theanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews.
- American Addiction Centers. (2024, August 23). Phenibut: A Guide to History, Side Effects & Risk of Addiction.
- Nootropics Depot. (n.d.). Phenibut HCl vs. Other Nootropics: A Comparative Look.
- Maze Engineers. (2018, September 6). Phenibut: A Nootropic Needing More Behavioral Studies.
- Thieme Connect. (n.d.). Safety and Tolerability of the Anxiolytic and Nootropic Drug Phenibut: A Systematic Review of Clinical Trials and Case Reports.
- Healthy Life Recovery. (2020, December 8). What is Phenibut? An anxiolytic or nootropic?
- National Institutes of Health. (2022, August 17). Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs.
- ResearchGate. (2025, August 6). Comparative pharmacological activity of optical isomers of phenibut.
- PubMed Central. (n.d.). Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug.
- PubMed. (n.d.). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug.
- Health Open Research. (2024, January 9). Understanding nootropics and cognitive enhancement: mechanism of action and ethical considerations.
Sources
- 1. Phenibut - Wikipedia [en.wikipedia.org]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychonautwiki.org [psychonautwiki.org]
- 5. researchgate.net [researchgate.net]
- 6. cdn.who.int [cdn.who.int]
- 7. What is Phenibut: History, Mechanisms, Side Effects, Risks [californiaprimerecovery.com]
- 8. healthyliferecovery.com [healthyliferecovery.com]
- 9. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. psychiatrist.com [psychiatrist.com]
- 12. nbinno.com [nbinno.com]
- 13. What is the mechanism of Piracetam? [synapse.patsnap.com]
- 14. examine.com [examine.com]
- 15. Piracetam. An overview of its pharmacological properties and a review of its therapeutic use in senile cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Aniracetam? [synapse.patsnap.com]
- 17. nbinno.com [nbinno.com]
- 18. What are the benefits of Aniracetam?_Chemicalbook [chemicalbook.com]
- 19. Aniracetam. An overview of its pharmacodynamic and pharmacokinetic properties, and a review of its therapeutic potential in senile cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. What is Aniracetam used for? [synapse.patsnap.com]
- 21. nbinno.com [nbinno.com]
- 22. Molecular Mechanism Underlying the Action of Substituted Pro-Gly Dipeptide Noopept - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. alzdiscovery.org [alzdiscovery.org]
- 25. nooroots.com [nooroots.com]
- 26. nootropicsexpert.com [nootropicsexpert.com]
- 27. The neuropharmacology of L-theanine(N-ethyl-L-glutamine): a possible neuroprotective and cognitive enhancing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Theanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 29. quora.com [quora.com]
An objective guide for researchers and drug development professionals on the receptor binding affinities and mechanisms of action of R-phenibut, S-phenibut, baclofen, gabapentin, and pregabalin.
This guide provides a detailed comparison of the receptor binding profiles of R-phenibut and several structurally related compounds. The information presented herein is intended to support research and drug development efforts by offering a clear, data-driven overview of the pharmacological properties of these molecules. All quantitative data is summarized for easy comparison, and detailed experimental methodologies are provided for key binding assays.
Receptor Binding Affinity Data
The primary molecular targets for R-phenibut and the compared compounds are the GABA-B receptor and the α2δ subunit of voltage-gated calcium channels (VGCCs). The binding affinities of these compounds to their respective targets are crucial for their pharmacological effects. A summary of the reported equilibrium dissociation constants (Ki) and half-maximal inhibitory concentrations (IC50) is presented in the table below.
| Compound | GABA-B Receptor Affinity (Ki, µM) | α2δ Subunit of VGCC Affinity (Ki, µM) |
| R-phenibut | 92[1] | 23[2] |
| S-phenibut | No significant binding[2] | 39[2] |
| Racemic phenibut | 177[1] | Not explicitly found, but R- and S-phenibut affinities are similar for α2δ |
| Baclofen | 6.0[1] | 156[2] |
| Gabapentin | No significant binding[3][4][5] | 0.05[2] |
| Pregabalin | No significant binding[6][7][8] | High affinity (e.g., Ki = 0.032 µM for human recombinant α2δ-1)[7] |
Key Observations:
-
R-phenibut is the active enantiomer of phenibut at the GABA-B receptor, exhibiting a significantly higher affinity than racemic phenibut.[1] In contrast, S-phenibut does not bind to GABA-B receptors.[2]
-
Both R- and S-phenibut bind to the α2δ subunit of VGCCs with similar affinities.[2] Interestingly, R-phenibut's affinity for the α2δ subunit is approximately four times higher than its affinity for the GABA-B receptor.[2][9]
-
Baclofen is a potent and selective GABA-B receptor agonist with a much higher affinity than R-phenibut.[1][10] Its affinity for the α2δ subunit is considerably lower.[2]
-
Gabapentin and Pregabalin are selective ligands for the α2δ subunit of VGCCs and do not exhibit significant binding to GABA-A or GABA-B receptors.[3][4][5][6] Pregabalin demonstrates a higher affinity for the α2δ subunit compared to gabapentin in some studies.[7]
Experimental Protocols
The binding affinities presented in this guide are typically determined using radioligand binding assays. Below is a generalized methodology for such an experiment.
Radioligand Binding Assay for GABA-B Receptor Affinity
-
Membrane Preparation: Rat brain cortices are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Binding Reaction: The prepared membranes are incubated with a specific radioligand for the GABA-B receptor, such as [3H]CGP54626, a selective antagonist.[1]
-
Competition Assay: To determine the affinity of the test compounds (e.g., R-phenibut, baclofen), they are added to the incubation mixture at varying concentrations.
-
Incubation and Filtration: The mixture is incubated to allow for binding equilibrium to be reached. The reaction is then terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Radioligand Binding Assay for α2δ Subunit Affinity
-
Membrane Preparation: Similar to the GABA-B assay, rat brain membranes are prepared.[2]
-
Binding Reaction: The membranes are incubated with a radiolabeled ligand selective for the α2δ subunit, such as [3H]-gabapentin or [3H]-pregabalin.[2][6]
-
Competition Assay: The test compounds (R-phenibut, S-phenibut, baclofen, gabapentin) are added at various concentrations to compete with the radioligand for binding to the α2δ subunit.[2]
-
Incubation, Filtration, and Quantification: These steps are performed as described for the GABA-B receptor assay.
-
Data Analysis: The IC50 and subsequently the Ki values are calculated to determine the binding affinity of the test compounds for the α2δ subunit.
Signaling Pathways and Mechanisms of Action
The differential receptor binding profiles of these compounds lead to distinct downstream signaling events and pharmacological effects.
GABA-B Receptor Signaling Pathway
Activation of the GABA-B receptor by an agonist like R-phenibut or baclofen initiates a G-protein-mediated signaling cascade. This typically involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels. Specifically, GABA-B receptor activation promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuron, and inhibits voltage-gated calcium channels, which reduces neurotransmitter release.
Mechanism of Action at the α2δ Subunit of VGCCs
Compounds like R-phenibut, S-phenibut, gabapentin, and pregabalin bind to the α2δ subunit of voltage-gated calcium channels. This binding is thought to modulate the function of the calcium channel, although the precise mechanism is still under investigation. A leading hypothesis is that this interaction reduces the trafficking of the calcium channel to the presynaptic terminal, thereby decreasing calcium influx upon neuronal depolarization. This, in turn, leads to a reduction in the release of excitatory neurotransmitters such as glutamate.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates a typical workflow for a competitive radioligand binding assay used to determine the receptor affinity of a test compound.
References
- 1. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Does gabapentin act as an agonist at native GABA(B) receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gabapentin - Wikipedia [en.wikipedia.org]
- 6. Pregabalin is a potent and selective ligand for α(2)δ-1 and α(2)δ-2 calcium channel subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pregabalin - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (R)-3-Amino-4-phenylbutyric Acid Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This document provides essential, immediate safety and logistical information for the proper disposal of (R)-3-Amino-4-phenylbutyric acid hydrochloride (also known as Phenibut HCl). Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
I. Immediate Safety and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). (R)-3-Amino-4-phenylbutyric acid hydrochloride is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4]
Required PPE:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield that conforms to EN 166 (EU) or NIOSH (US) standards.[5][6]
-
Skin Protection: Use impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[6][7]
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved full-face respirator with a particle filter.[5][6]
II. Step-by-Step Disposal Protocol
Disposal of (R)-3-Amino-4-phenylbutyric acid hydrochloride must be conducted in accordance with all federal, state, and local regulations.[7][8][9]
Step 1: Waste Collection
-
Collect waste (R)-3-Amino-4-phenylbutyric acid hydrochloride in its original container or a clearly labeled, sealed, and suitable container.
-
Do not mix with other waste materials.[10]
-
For spills, absorb the material with an inert substance (e.g., vermiculite, dry sand) and place it into a designated chemical waste container.[7]
-
Prevent the chemical from entering drains, sewers, or waterways.[6][7]
Step 2: Storage Pending Disposal
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[6][7]
-
The storage area should be secure and accessible only to authorized personnel.[6][7]
Step 3: Final Disposal
-
The primary method of disposal is to transfer the waste to a licensed and approved chemical waste disposal facility.[2][3][4][7]
-
Acceptable disposal methods include controlled incineration at a chemical destruction plant, potentially with flue gas scrubbing.[6]
-
Another approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[9][11]
Step 4: Container Disposal
-
Do not reuse empty containers.[7]
-
Contaminated packaging should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[6]
-
Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, in accordance with local regulations.[6]
III. Quantitative Hazard Data Summary
The following table summarizes the hazard classifications for (R)-3-Amino-4-phenylbutyric acid hydrochloride, providing a quick reference for safety assessments.
| Hazard Classification | Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[1][2] |
| Serious Eye Irritation | Category 2/2A | H319: Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][2] |
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of (R)-3-Amino-4-phenylbutyric acid hydrochloride.
Caption: Disposal workflow for (R)-3-Amino-4-phenylbutyric acid hydrochloride.
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. lgcstandards.com [lgcstandards.com]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. aksci.com [aksci.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cdn.accentuate.io [cdn.accentuate.io]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. capotchem.cn [capotchem.cn]
Personal protective equipment for handling (R)-3-Amino-4-phenylbutyric acid hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (R)-3-Amino-4-phenylbutyric acid hydrochloride. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling (R)-3-Amino-4-phenylbutyric acid hydrochloride, the following personal protective equipment is mandatory.[1] This compound can cause skin and serious eye irritation, as well as respiratory irritation.[2][3][4][5]
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3][6][7] |
| Skin Protection | Gloves | Chemical-resistant, impervious gloves (e.g., nitrile). Inspect before use.[1][3][8] |
| Lab Coat | A fully closed laboratory coat is required to prevent skin contact.[1] | |
| Clothing | Fire/flame resistant and impervious clothing should be worn.[3][6] | |
| Respiratory Protection | Respirator | An N95 or N99 particulate respirator is recommended for handling the powder in well-ventilated areas.[1] For situations with limited ventilation or larger quantities, a half-face or full-face respirator with P100 filters should be used.[1][6][7] |
Operational Plan: Step-by-Step Handling Procedure
Handling of (R)-3-Amino-4-phenylbutyric acid hydrochloride should always occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risks.[1][7]
-
Preparation :
-
Ensure the work area is clean and uncluttered.
-
Verify that an emergency exit and a safety shower/eyewash station are accessible.[9]
-
Don all required PPE as specified in the table above.
-
-
Weighing and Transfer :
-
Solution Preparation :
-
When dissolving the compound, add the powder slowly to the solvent to prevent splashing.
-
Keep the container covered as much as possible during the process.
-
-
Post-Handling :
Disposal Plan
Proper disposal of (R)-3-Amino-4-phenylbutyric acid hydrochloride and its containers is critical to prevent environmental contamination.
-
Chemical Disposal :
-
The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[7]
-
Do not discharge into sewer systems or contaminate water, foodstuffs, or animal feed.[7]
-
Collect waste material in suitable, closed, and clearly labeled containers for disposal.[7][8]
-
-
Contaminated Packaging Disposal :
-
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[7]
-
Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill.[7]
-
Combustible packaging materials may be incinerated in a controlled manner with flue gas scrubbing.[7]
-
Emergency Procedures
In the event of accidental exposure or spillage, follow these procedures immediately.
| Exposure Type | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[3][6][8] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, consult a physician.[2][3][6][8] |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][6][7] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[6][7] |
| Accidental Release | Evacuate the area and eliminate all ignition sources. Avoid dust formation and breathing in dust or vapors.[6][7][8] Collect the spilled material using inert absorbent material and place it in a suitable, closed container for disposal.[8] |
Safety and Handling Workflow
Caption: Workflow for the safe handling and disposal of (R)-3-Amino-4-phenylbutyric acid hydrochloride.
References
- 1. nordicchems.is [nordicchems.is]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. echemi.com [echemi.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. echemi.com [echemi.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. capotchem.cn [capotchem.cn]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
